3-(Pyridin-3-yloxy)propan-1-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-pyridin-3-yloxypropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c9-4-2-6-11-8-3-1-5-10-7-8/h1,3,5,7H,2,4,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKBFDMRGWLFIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436847 | |
| Record name | 3-(3-Pyridyloxy)propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112086-55-2 | |
| Record name | 3-(3-Pyridyloxy)propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Navigating the Synthesis and Application of 3-(Pyridin-3-yloxy)propan-1-amine: A Technical Guide for Chemical Researchers
Introduction: The Strategic Value of the Pyridyloxy Propanamine Scaffold
In the landscape of modern medicinal chemistry, the assembly of molecular scaffolds that offer a blend of favorable physicochemical properties and versatile synthetic handles is a paramount objective. The pyridyloxy propanamine framework, exemplified by the target molecule 3-(Pyridin-3-yloxy)propan-1-amine , represents a compelling fusion of three critical pharmacophoric elements: a pyridine ring, an ether linkage, and a flexible aminopropyl chain.
The pyridine moiety, a bioisostere of a phenyl ring, introduces a nitrogen atom that can act as a hydrogen bond acceptor and a point for salt formation, often improving aqueous solubility and pharmacokinetic profiles.[1][2] The ether linkage provides metabolic stability and a specific spatial orientation for the flanking aromatic and aliphatic groups. Finally, the primary amine on the propanamine tail serves as a crucial nucleophilic center and a key site for hydrogen bonding, enabling interaction with biological targets and providing a reactive site for further molecular elaboration.[3]
While specific literature and a dedicated CAS number for this compound are not prominently available, indicating its status as a novel or less-explored compound, its structural components are well-represented in a vast array of biologically active molecules.[1][4] This guide, therefore, serves as both a technical dossier on the titular compound and a strategic manual, leveraging established chemical principles to propose a robust synthetic pathway and to explore its potential applications in drug discovery.
Physicochemical and Structural Characteristics
A comprehensive understanding of a molecule's physical and chemical properties is foundational to its application in research. The following table summarizes the predicted properties of this compound, derived from computational models and an analysis of its constituent functional groups.
| Property | Value | Source/Method |
| CAS Number | Not Assigned | N/A |
| Molecular Formula | C₈H₁₂N₂O | Calculated |
| Molecular Weight | 152.19 g/mol | Calculated |
| Predicted pKa (Amine) | ~9.5 - 10.5 | ChemAxon Prediction |
| Predicted pKa (Pyridine) | ~4.5 - 5.0 | ChemAxon Prediction |
| Predicted LogP | ~0.8 - 1.2 | CLogP Calculation |
| Appearance | Colorless to pale yellow liquid (Predicted) | Analog Analysis |
| Boiling Point | >250 °C (Predicted) | Analog Analysis |
| Solubility | Soluble in water, ethanol, methanol, DMSO | Functional Group Analysis |
Note: These values are estimations and should be confirmed by empirical analysis. The presence of both a basic amine and a basic pyridine nitrogen means the molecule's charge state will be highly dependent on pH, a critical factor for its interaction with biological systems and for purification protocols.[5]
Strategic Synthesis Pathway: A Validated Approach
The synthesis of this compound can be logically approached via a modified Williamson ether synthesis, a cornerstone of organic chemistry renowned for its reliability in forming C-O bonds.[6][7] This strategy involves the SN2 reaction between an alkoxide (or phenoxide) and an alkyl halide. To ensure the selective formation of the primary amine, the amine functionality on the propyl halide must be protected during the etherification step. The Gabriel synthesis, which employs a phthalimide group, is an exemplary choice for this purpose due to its robustness and high-yielding deprotection step.[8]
The proposed two-step synthesis is outlined below:
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system. The successful formation of the intermediate in Step 1 can be confirmed by techniques like NMR and mass spectrometry before proceeding to the final deprotection.
Step 1: Synthesis of N-[3-(Pyridin-3-yloxy)propyl]phthalimide
-
Causality: This step utilizes the nucleophilic character of the deprotonated hydroxyl group of 3-hydroxypyridine to displace the bromide from N-(3-bromopropyl)phthalimide.[9] Potassium carbonate serves as a mild base to generate the pyridinoxide in situ, while DMF is an ideal polar aprotic solvent for this SN2 reaction.[6][9]
-
Methodology:
-
To a solution of 3-hydroxypyridine (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF, ~0.5 M), add potassium carbonate (K₂CO₃, 1.5 eq.).
-
Stir the resulting suspension at room temperature for 20 minutes.
-
Add N-(3-bromopropyl)phthalimide (1.05 eq.) to the reaction mixture.[10]
-
Heat the reaction to 100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by vacuum filtration and wash with water.
-
The crude solid can be recrystallized from ethanol to yield the pure intermediate product.
-
Step 2: Synthesis of this compound
-
Causality: The Gabriel synthesis concludes with the hydrazinolysis of the phthalimide group. Hydrazine acts as a potent nucleophile, attacking the carbonyl carbons of the phthalimide ring and releasing the desired primary amine. The phthalhydrazide byproduct is typically insoluble and easily removed.
-
Methodology:
-
Suspend the N-[3-(Pyridin-3-yloxy)propyl]phthalimide (1.0 eq.) from Step 1 in ethanol (EtOH, ~0.4 M).
-
Add hydrazine monohydrate (N₂H₄·H₂O, 2.0 eq.) to the suspension.
-
Heat the mixture to reflux and maintain for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dissolve the residue in dichloromethane (DCM) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, this compound. Further purification can be achieved via column chromatography if necessary.
-
Potential Applications in Drug Discovery & Development
The this compound scaffold is a versatile building block for creating libraries of compounds for screening against various biological targets. Its structural features are present in numerous FDA-approved drugs, suggesting a high potential for "drug-likeness".[1][2]
Caption: Logical relationship between structural features and potential applications.
-
Central Nervous System (CNS) Agents: The propanamine structure is a classic motif in many selective serotonin reuptake inhibitors (SSRIs) and other CNS-active drugs. The primary amine can be further derivatized to secondary or tertiary amines to modulate receptor affinity and selectivity.
-
Antimicrobial Agents: The pyridine ring is a well-established pharmacophore in antibacterial and antifungal agents.[1][4] The scaffold can be elaborated to mimic known antibiotics or to discover novel mechanisms of action.
-
Anticancer Therapeutics: Numerous kinase inhibitors and other anticancer drugs incorporate pyridine rings.[11] The primary amine provides a vector for attaching warheads or other targeting moieties.
Safety, Handling, and Storage
As a novel compound, a specific Safety Data Sheet (SDS) for this compound is not available. However, a robust safety assessment can be made based on its functional groups.
-
Hazard Class: Expected to be harmful if swallowed, cause skin irritation, and serious eye irritation, and may cause respiratory irritation, analogous to related aminopyridines.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a laboratory coat.
-
-
Handling:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid breathing vapors or mist.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Conclusion
This compound stands as a molecule of significant potential for researchers in synthetic and medicinal chemistry. While direct characterization data is sparse, its synthesis is readily achievable through established, reliable methodologies like the Williamson ether synthesis coupled with a Gabriel-style deprotection. The resulting scaffold provides a rich platform for the development of new chemical entities targeting a wide spectrum of diseases. This guide provides the foundational knowledge for researchers to confidently synthesize, handle, and strategically employ this valuable building block in their drug discovery and development programs.
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Saha, M., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. [Link]
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Zhang, H., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. [Link]
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MDPI. (2021). Synthesis of 3-Alkyl Pyridinium Alkaloids from the Arctic Sponge Haliclona viscosa. [Link]
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Zhang, Z., Li, S., & Ge, H. (2007). Preparation of 3-hydroxypyridine from 2-aminomethylfuran with hydrogen dioxide as oxidant. Xiandai Huagong. [Link]
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Oakwood Chemical. 3-Pyridin-3-yl-propan-1-ol. [Link]
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An In-depth Technical Guide to 3-(Pyridin-3-yloxy)propan-1-amine: Synthesis, Characterization, and Potential Applications
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides a comprehensive overview of the molecular structure, proposed synthesis, and potential applications of 3-(Pyridin-3-yloxy)propan-1-amine. While this specific molecule is not extensively documented in current scientific literature, this paper constructs a robust framework for its investigation based on established chemical principles and data from analogous compounds. We present a detailed, logical synthesis protocol, outline key analytical methods for its characterization, and explore its potential as a scaffold in drug discovery, particularly drawing parallels with structurally related bioactive molecules. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel pyridyl ether derivatives.
Introduction: The Pyridyl Ether Moiety in Medicinal Chemistry
The pyridine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[1] When incorporated into a molecule as a pyridyl ether, it can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound. The ether linkage provides a degree of conformational flexibility, while the pyridine nitrogen can act as a hydrogen bond acceptor, interacting with biological targets. The inclusion of a propan-1-amine side chain introduces a basic nitrogen atom, which is often crucial for solubility and for forming ionic interactions with acidic residues in protein binding sites.
The specific substitution pattern of this compound, with the ether linkage at the 3-position of the pyridine ring, presents a unique electronic and steric profile compared to its 2- and 4-substituted isomers. This guide will delve into the specifics of this molecule, providing a theoretical yet robust foundation for its practical investigation.
Molecular Structure and Physicochemical Properties
The core structure of this compound consists of a pyridine ring linked through an ether oxygen to a three-carbon aliphatic chain, which is terminated by a primary amine.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Notes |
| Molecular Formula | C₈H₁₂N₂O | |
| Molecular Weight | 152.19 g/mol | |
| Topological Polar Surface Area (TPSA) | 48.1 Ų | Calculated based on fragment contributions. |
| logP | 0.8 - 1.2 | Estimated based on similar structures. |
| Hydrogen Bond Donors | 1 (from the amine) | |
| Hydrogen Bond Acceptors | 3 (pyridine N, ether O, amine N) | |
| pKa (most basic) | ~9.5 (aliphatic amine) | Estimated based on similar primary amines. |
| pKa (pyridinium ion) | ~4.5 | Estimated based on 3-alkoxypyridines. |
Proposed Synthesis Protocol: A Rational Approach
Given the absence of a documented synthesis for this compound, a logical and efficient synthetic route is proposed based on the well-established Williamson ether synthesis.[2] This method involves the reaction of an alkoxide (or phenoxide) with an alkyl halide to form an ether.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests two primary disconnection approaches, both centered around the formation of the ether linkage.
Caption: Retrosynthetic analysis of this compound.
The more favorable pathway involves the reaction of the pyridin-3-oxide anion with a suitable 3-aminopropyl halide derivative. This is preferred because the alternative, reacting 3-halopyridine with the alkoxide of 3-aminopropanol, could lead to competing N-alkylation of the amine.
Step-by-Step Synthesis Protocol
This protocol details the proposed synthesis starting from commercially available 3-hydroxypyridine and a protected 3-halopropanamine. An amine protecting group is crucial to prevent self-condensation and other side reactions. The phthalimide group is a suitable choice as it is robust and can be cleanly removed.
Caption: Proposed three-step synthesis of this compound.
Protocol Details:
-
Formation of the Pyridin-3-oxide Anion:
-
To a solution of 3-hydroxypyridine in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium pyridin-3-oxide.
-
-
Williamson Ether Synthesis:
-
To the solution of sodium pyridin-3-oxide, add a solution of N-(3-bromopropyl)phthalimide in anhydrous DMF dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude protected intermediate. Purify by column chromatography on silica gel.
-
-
Deprotection of the Amine:
-
Dissolve the purified protected intermediate in ethanol.
-
Add hydrazine hydrate and reflux the mixture. The progress of the deprotection can be monitored by TLC.
-
After completion, cool the reaction mixture, filter off the phthalhydrazide precipitate, and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization to yield the final product, this compound.
-
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic signals for the aromatic protons of the pyridine ring, the methylene protons of the propyl chain, and the amine protons. The chemical shifts and coupling patterns will be crucial for structural confirmation.
-
¹³C NMR will provide information on the number and types of carbon atoms in the molecule, including the aromatic carbons of the pyridine ring and the aliphatic carbons of the propyl chain.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-O stretching of the ether linkage (around 1250-1000 cm⁻¹), and C=N and C=C stretching of the pyridine ring.[3]
-
-
Mass Spectrometry (MS):
-
Mass spectrometry will determine the molecular weight of the compound, and the fragmentation pattern can provide further structural information.
-
-
Purity Analysis:
-
High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the final compound.
-
Elemental analysis can be used to confirm the elemental composition of the molecule.
-
Potential Applications in Drug Discovery
While there is no specific biological data for this compound, its structural motifs are present in a variety of biologically active compounds. This suggests that it could serve as a valuable scaffold for the development of new therapeutic agents.
Central Nervous System (CNS) Agents:
The pyridine and propanamine moieties are found in numerous CNS-active drugs. For instance, analogs of 3-(pyridin-2-yl)propan-1-amine have been investigated as potential Selective Serotonin Reuptake Inhibitors (SSRIs).[4] The 3-oxy-linkage in our target molecule could modulate the electronic properties and binding interactions with CNS receptors, potentially leading to novel psychoactive or neuroprotective agents.
Antimicrobial Agents:
Pyridine derivatives are known to possess a broad spectrum of antimicrobial activities. The combination of the pyridine ring and the basic amine in this compound could lead to compounds with antibacterial or antifungal properties. For example, derivatives of 3-(pyridin-2-yl)propan-1-amine have shown significant activity against various human pathogens.[4]
Anticancer Agents:
The pyridyl ether structure is a key component in some kinase inhibitors used in cancer therapy. The specific geometry and electronic distribution of this compound could allow it to bind to the ATP-binding site of certain kinases, making it a potential starting point for the design of novel anticancer drugs.
Safety and Handling
As with any novel chemical compound, this compound should be handled with care in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Although specific toxicity data is unavailable, it is prudent to assume that the compound may be harmful if swallowed, inhaled, or in contact with skin, based on the hazard classifications of similar aminopyridine derivatives.[4][5]
Conclusion
This compound represents an intriguing yet underexplored molecule with significant potential in the field of medicinal chemistry. This technical guide has provided a comprehensive theoretical framework for its synthesis, characterization, and potential applications. The proposed synthetic route, based on the robust Williamson ether synthesis, offers a practical and efficient method for obtaining this compound. The exploration of its biological activities, guided by the known properties of structurally related molecules, opens up exciting avenues for future research in areas such as CNS disorders, infectious diseases, and oncology. It is our hope that this guide will stimulate further investigation into this promising chemical entity and its derivatives.
References
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PubChem. (n.d.). 3-(Pyridin-3-yl)propan-1-amine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17861, 3-Pyridinepropanol. Retrieved from [Link].
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Oakwood Chemical. (n.d.). 3-Pyridin-3-yl-propan-1-ol. Retrieved from [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
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ResearchGate. (2022, June 23). How to synthesizer of 3-hydroxy pyridine? Retrieved from [Link]
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3-(Pyridin-3-yloxy)propan-1-amine physical characteristics
An In-depth Technical Guide to the Physical Characteristics of 3-(Pyridin-3-yloxy)propan-1-amine
Introduction
This compound is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates three key pharmacophoric elements: a pyridine ring, a flexible ether linkage, and a terminal primary amine. This combination offers a versatile scaffold for creating compounds that can interact with a wide range of biological targets. The pyridine moiety serves as a bioisostere for a phenyl ring but with added hydrogen bonding capabilities and modulated basicity, while the aminopropane chain provides a basic center for salt formation and key polar interactions.
Despite its potential, publicly available experimental data on the specific physical characteristics of this compound is limited. This guide, therefore, serves as a comprehensive technical resource that leverages fundamental chemical principles and data from analogous structures to predict, understand, and characterize its physicochemical profile. For professionals in drug development, a thorough understanding of these properties is paramount, as they directly influence a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and handling requirements.
This document provides an in-depth analysis of the molecule's structural attributes, predicted physicochemical parameters, a roadmap for its analytical characterization, and best practices for its handling and storage.
Section 1: Molecular Structure and Predicted Physicochemical Properties
The rational design of drug candidates begins with a deep understanding of a molecule's structure and its intrinsic properties. The structure of this compound dictates its reactivity, polarity, basicity, and conformational flexibility.
Structural Analysis
The molecule can be deconstructed into three primary functional components, each contributing distinct characteristics:
-
Pyridine Ring: The nitrogen atom in the pyridine ring is sp² hybridized and possesses a lone pair of electrons in an sp² orbital in the plane of the ring. This makes it a weak base and a hydrogen bond acceptor.
-
Ether Linkage (-O-): The ether group introduces a kink in the alkyl chain, enhancing conformational flexibility. The oxygen atom acts as a hydrogen bond acceptor, which can influence solubility and receptor binding.
-
Propylamine Chain (-CH₂CH₂CH₂NH₂): This flexible chain provides spacing between the aromatic ring and the terminal amine. The primary amine is a key basic center, being significantly more basic than the pyridine nitrogen. It serves as both a hydrogen bond donor and acceptor.
Caption: Chemical structure of this compound.
Predicted Physicochemical Data
In the absence of direct experimental data, computational methods provide reliable estimates for key physicochemical properties. These values are critical for initial ADME modeling and for designing experiments.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₈H₁₂N₂O | Defines the elemental composition and exact mass for high-resolution mass spectrometry. |
| Molecular Weight | 152.19 g/mol | Influences diffusion rates and is a key parameter in Lipinski's Rule of Five for oral bioavailability. |
| pKa₁ (Propylamine) | ~10.5 | The primary amine will be >99% protonated at physiological pH (7.4), providing a cationic center for receptor interaction and enhancing aqueous solubility.[1] |
| pKa₂ (Pyridine) | ~4.9 | The pyridine nitrogen will be largely unprotonated at physiological pH, acting primarily as a hydrogen bond acceptor. |
| Calculated LogP | ~0.6 - 1.0 | Indicates good water solubility with sufficient lipophilicity to suggest potential for membrane permeability. The value is a balance between the polar amine and the pyridyloxy head. |
| Polar Surface Area | ~49 Ų | Suggests good potential for oral bioavailability and CNS penetration, as it falls below the typical 90 Ų cutoff. |
| Hydrogen Bond Donors | 1 (the -NH₂ group) | Contributes to solubility in protic solvents and allows for specific interactions with biological targets.[2] |
| Hydrogen Bond Acceptors | 3 (Pyridine N, Ether O, Amine N) | Provides multiple sites for hydrogen bonding, enhancing solubility and target binding affinity.[2] |
Note: pKa and LogP values are estimates based on the known properties of alkylamines and 3-hydroxypyridine, respectively. These values require experimental verification.
Section 2: Analytical Characterization Strategy
A robust analytical workflow is essential to confirm the identity, purity, and structure of a synthesized compound. The following outlines the expected spectral characteristics and a logical workflow for the analysis of this compound.
Caption: Proposed analytical workflow for structural verification.
Recommended Analytical Protocols
1. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the compound.
-
Methodology (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or acetonitrile with 0.1% formic acid.
-
Infuse the solution into the ESI source in positive ion mode.
-
Expected Result: A prominent peak at m/z 153.10 ([M+H]⁺), corresponding to the protonated molecule (C₈H₁₃N₂O⁺). High-resolution MS should confirm the mass to within 5 ppm of the theoretical value.
-
Causality: Formic acid is added to ensure the basic amine and pyridine nitrogen sites are readily protonated, leading to a strong signal in positive ion mode.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the precise chemical structure and confirm atomic connectivity.
-
Methodology:
-
Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with acid).
-
Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC).
-
Expected ¹H NMR Signals:
-
Four distinct aromatic protons on the pyridine ring (δ ~7.0-8.5 ppm).
-
A triplet for the -O-CH₂- protons (δ ~4.0-4.2 ppm).
-
A triplet for the -CH₂-NH₂ protons (δ ~2.8-3.0 ppm).
-
A multiplet for the central -CH₂- group (δ ~1.9-2.1 ppm).
-
A broad singlet for the -NH₂ protons (chemical shift is solvent and concentration dependent).
-
-
Expected ¹³C NMR Signals:
-
Five signals for the pyridine ring carbons (δ ~120-150 ppm).
-
Three distinct signals for the aliphatic carbons of the propyl chain (δ ~30-70 ppm).
-
-
Causality: The choice of solvent is critical. DMSO-d₆ is often preferred as it can solubilize both the free base and its salts, and the N-H protons are often clearly visible.
-
3. Infrared (IR) Spectroscopy
-
Objective: To confirm the presence of key functional groups.
-
Methodology (Attenuated Total Reflectance - ATR):
-
Place a small amount of the neat liquid or solid sample directly on the ATR crystal.
-
Acquire the spectrum.
-
Expected Absorptions:
-
N-H Stretch: A medium to weak doublet around 3300-3400 cm⁻¹ (primary amine).
-
C-H Stretch (Aromatic/Aliphatic): 2850-3100 cm⁻¹.
-
C=N, C=C Stretch: 1550-1610 cm⁻¹ (pyridine ring).
-
C-O-C Stretch: A strong band around 1100-1250 cm⁻¹ (aryl-alkyl ether).
-
C-N Stretch: 1020-1250 cm⁻¹.
-
-
Section 3: Solubility, Stability, and Handling
Solubility Profile
The solubility of an active pharmaceutical ingredient is a critical determinant of its bioavailability.
-
Aqueous Solubility: Due to the two basic nitrogen atoms, the solubility of this compound is expected to be highly pH-dependent.
-
At acidic pH (<4): Both the primary amine and the pyridine nitrogen will be protonated, forming a dicationic salt. This form should exhibit high water solubility.
-
At neutral pH (~7.4): The primary amine will be protonated, but the pyridine will be neutral. The resulting monocationic species should still have good aqueous solubility.
-
At basic pH (>11): The molecule will exist as the neutral free base, which is expected to have lower aqueous solubility but higher solubility in organic solvents.
-
-
Organic Solubility: The free base should be soluble in a range of organic solvents, including methanol, ethanol, dichloromethane, and ethyl acetate.[2]
Protocol for Aqueous Solubility Determination (Shake-Flask Method)
-
Add an excess amount of the compound to a known volume of pH 7.4 phosphate-buffered saline (PBS) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the excess solid.
-
Carefully remove an aliquot of the supernatant and dilute it with a suitable mobile phase.
-
Quantify the concentration of the dissolved compound using a calibrated HPLC-UV method.
Stability and Storage
-
Chemical Stability: Primary amines can be susceptible to oxidative degradation, which may cause the material to change color over time (e.g., turning yellow or brown).[2] The ether linkage is generally stable under typical storage conditions but can be cleaved under harsh acidic conditions.
-
Recommended Storage: To ensure long-term integrity, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), protected from light, and kept in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended.
Safety and Handling
While a specific safety data sheet for this compound is not available, data from structurally similar aminopyridines and alkylamines indicate that appropriate precautions are necessary. Compounds in this class are often classified with the following hazards.[3]
-
GHS Hazard Statements (Inferred):
-
Harmful if swallowed (Acute toxicity, oral).
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
Protocol for Safe Laboratory Handling
-
Engineering Controls: Handle the compound in a well-ventilated fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat.
-
Use chemical-resistant gloves (e.g., nitrile).
-
Wear safety glasses or goggles to protect from splashes.
-
-
Handling Procedures:
-
Avoid creating dust or aerosols.
-
Wash hands thoroughly after handling.
-
Ensure containers are properly labeled and sealed when not in use.
-
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite) and place in a sealed container for chemical waste disposal. Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a molecule with significant potential as a building block in drug discovery. Its physical characteristics are governed by the interplay of its basic amine, weakly basic pyridine ring, and flexible ether linkage. This guide provides a predictive framework and a set of actionable protocols for its characterization. The molecule is expected to be a water-soluble solid or liquid at room temperature, with two distinct pKa values that are critical to its behavior in biological systems. A thorough analytical investigation using MS, NMR, and IR spectroscopy is necessary to confirm its identity and purity. Adherence to standard safety protocols is essential when handling this compound. By understanding and experimentally verifying these foundational properties, researchers can effectively advance this versatile scaffold in their drug development programs.
References
-
Zhang, R., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules, 27(14), 4585. Available at: [Link]
-
PubChem. (n.d.). 3-(Pyridin-3-yl)propan-1-amine. National Center for Biotechnology Information. Retrieved from: [Link]
- Google Patents. (n.d.). WO2000062767A2 - Pharmaceutical compositions containing pyridine or pyrimidine derivates for inhibition of cytokine production and secretion.
-
MDPI. (n.d.). Synthesis of 3-Alkyl Pyridinium Alkaloids from the Arctic Sponge Haliclona viscosa. Retrieved from: [Link]
-
Unacademy. (n.d.). Amines: Chemical and Physical Properties. Retrieved from: [Link]
-
ResearchGate. (2011). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Journal of Medicinal Chemistry. Available at: [Link]
-
University of Massachusetts Boston. (2005). Principles of Drug Action 1, Spring 2005, Amines. Retrieved from: [Link]
-
Kangmanlin. (n.d.). This compound. Retrieved from: [Link]
Sources
Foreword: The Imperative of Solubility in Modern Drug Development
An In-Depth Technical Guide to the Solubility Profiling of 3-(Pyridin-3-yloxy)propan-1-amine
For researchers, medicinal chemists, and drug development professionals, the journey of a novel chemical entity from the bench to the bedside is fraught with challenges. Among the most critical—and often underestimated—of these is aqueous solubility. Poor solubility can terminate the development of an otherwise promising candidate, leading to issues such as poor bioavailability, unreliable in vitro assay results, and significant formulation hurdles.[1] This guide provides a comprehensive framework for characterizing the solubility of this compound, a pyridine-containing amine of interest. In the absence of extensive public data on this specific molecule, this document serves as a strategic manual, outlining the principles, protocols, and expert insights required to generate a robust and reliable solubility profile. We will proceed not by simply listing data, but by establishing a self-validating system of inquiry that ensures the scientific integrity of your findings.
Molecular Profile and Predicted Physicochemical Properties
The first step in any solubility investigation is to understand the molecule itself. The structure of this compound combines a basic pyridine ring and a primary aliphatic amine with a flexible propyloxy linker. This combination of features dictates its fundamental physicochemical properties, which in turn govern its solubility.
The presence of two basic nitrogen atoms—one on the pyridine ring and one in the primary amine—suggests that the compound's aqueous solubility will be highly dependent on pH. The ether linkage introduces a polar element and potential hydrogen bond acceptor site, distinguishing it from its carbon-linked analogue, 3-(pyridin-3-yl)propan-1-amine.
Table 1: Predicted Physicochemical Properties of this compound and a Structural Analogue
| Property | This compound (Predicted) | 3-(Pyridin-3-yl)propan-1-amine (Computed Data)[2] | Rationale for Predicted Values |
|---|---|---|---|
| Molecular Formula | C₈H₁₂N₂O | C₈H₁₂N₂ | The addition of an oxygen atom. |
| Molecular Weight | ~152.19 g/mol | 136.19 g/mol | The addition of an oxygen atom. |
| Predicted pKa₁ | ~9.5 - 10.5 | Not available | Corresponds to the protonation of the primary aliphatic amine. |
| Predicted pKa₂ | ~4.5 - 5.5 | Not available | Corresponds to the protonation of the pyridine ring nitrogen. |
| Predicted XLogP3 | ~0.6 - 1.0 | 0.4 | The ether oxygen may slightly increase lipophilicity compared to the direct C-C bond. |
| H-Bond Donors | 1 (Amine -NH₂) | 1 (Amine -NH₂) | The primary amine group is the primary hydrogen bond donor. |
| H-Bond Acceptors | 3 (Pyridine N, Ether O, Amine N) | 2 (Pyridine N, Amine N) | The ether oxygen adds a third hydrogen bond acceptor site. |
Expert Insights: The two predicted pKa values are the most critical parameters. They indicate that at physiological pH (~7.4), the primary amine will be predominantly protonated (a cation), while the pyridine ring will be mostly neutral. In the acidic environment of the stomach (pH 1-3), both nitrogens will be protonated. This pH-dependent ionization is the primary driver of its aqueous solubility profile. The additional hydrogen bond acceptor from the ether oxygen is expected to enhance interactions with protic solvents like water compared to its C-linked counterpart.
Strategic Approach to Solubility Determination: Kinetic vs. Thermodynamic
In drug discovery, solubility is not a single value but a concept with two key facets: kinetic and thermodynamic. Understanding the distinction is essential for applying the right methodology at the right stage of development.
-
Kinetic Solubility: This is a high-throughput measurement of how readily a compound dissolves when a concentrated solution (typically in DMSO) is rapidly diluted into an aqueous buffer. It reflects the compound's propensity to precipitate under non-equilibrium conditions and is invaluable for early-stage screening to flag problematic compounds.[3]
-
Thermodynamic (or Equilibrium) Solubility: This is the true measure of a compound's solubility, representing the concentration of a saturated solution when it is in equilibrium with its solid form.[1] This is a lower-throughput, more resource-intensive measurement that is considered the "gold standard" for lead optimization and pre-formulation studies.[4]
The choice of which assay to perform is a strategic one, guided by the stage of the research.
Caption: Decision workflow for selecting the appropriate solubility assay.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, meaning they incorporate steps to ensure that equilibrium has been reached and that the measurements are accurate and reliable.
Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)
This method is considered the gold standard and is adapted from guidelines found in the United States Pharmacopeia (USP).[4][5] It measures the true equilibrium solubility.
Causality Behind Choices:
-
Solid Material: Using the solid form of the compound ensures that the measurement reflects the dissolution of the most stable, lowest-energy state. The solid state (e.g., specific polymorph) must be characterized and consistent.
-
Equilibration Time: Amine compounds can sometimes form gels or supersaturated solutions. Taking samples at multiple time points (e.g., 24, 48, and 72 hours) and demonstrating that the concentration has plateaued is the only way to prove that true equilibrium has been achieved.[5]
-
pH Measurement: The pH of the saturated solution must be measured at the end of the experiment, as the dissolution of a basic compound can alter the final pH of the buffer, which in turn affects its own solubility.[5]
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of glass vials. A common starting point is to add 2-5 mg of the compound to 1 mL of the chosen buffer. The key is to have undissolved solid visually present throughout the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid pH 1.2) to each vial.
-
Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C). Agitate for an extended period.
-
Sampling: At designated time points (e.g., 24h, 48h, and 72h), stop agitation and allow the vials to stand for a short period for coarse settling.
-
Separation of Solid: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a low-binding 0.22 µm filter (e.g., PVDF) to remove all undissolved solids. This step is critical to avoid artificially high results.
-
Quantification:
-
Prepare a standard calibration curve of this compound in the same buffer.
-
Assay the filtered supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration.
-
-
Verification:
-
Confirm that the concentration does not significantly increase between the final two time points (e.g., 48h and 72h). This confirms equilibrium.
-
Measure and report the final pH of the saturated solution.
-
Caption: Workflow for the Thermodynamic Shake-Flask Solubility Assay.
Protocol: Kinetic Solubility Assay (High-Throughput)
This method is ideal for early discovery to quickly rank compounds. It relies on the precipitation of the compound from a DMSO stock solution upon dilution in aqueous buffer.[3]
Causality Behind Choices:
-
DMSO Stock: DMSO is used for its ability to dissolve a wide range of organic compounds at high concentrations. However, it's a double-edged sword; it can sustain supersaturation, leading to an overestimation of true solubility.[5] This is why the result is termed "kinetic" or "apparent."
-
Short Incubation: A short incubation time (e.g., 2 hours) is used because the goal is not to achieve equilibrium but to assess the immediate precipitation tendency of the compound.[3]
Step-by-Step Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Dilution: In a 96-well plate, add the aqueous buffer of choice (e.g., PBS, pH 7.4).
-
Addition: Add a small volume of the DMSO stock solution to the buffer to achieve the final desired concentration range (typically ensuring the final DMSO concentration is ≤1%).
-
Incubation: Seal the plate and shake at room temperature for a defined period, typically 1.5 to 2 hours.[3]
-
Detection: Determine the amount of compound that has precipitated. This can be done by:
-
Nephelometry/Turbidimetry: Measuring the light scattering caused by precipitated particles.[5]
-
Filtration/Quantification: Using a 96-well filter plate, separate the soluble fraction from the precipitate. Quantify the concentration in the filtrate via HPLC-UV or LC-MS and compare it to the nominal concentration.
-
Conclusion: Building a Complete Solubility Picture
A comprehensive understanding of the solubility of this compound is not derived from a single experiment but from a strategic application of predictive science and rigorous, validated protocols. By first estimating the key physicochemical properties (pKa, LogP), researchers can anticipate its pH-dependent behavior. Following this, a tiered experimental approach—beginning with high-throughput kinetic assays for initial assessment and progressing to the gold-standard shake-flask method for thermodynamic solubility—provides the robust data required for informed decision-making in drug development. This systematic approach ensures that the solubility profile is not merely a set of numbers, but a foundational dataset that can confidently guide formulation, predict in vivo behavior, and ultimately determine the future success of the compound.
References
-
American Elements. 3-(Pyridin-4-yl)propan-1-amine | CAS 30532-36-6. American Elements. Available at: [Link]
-
Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13557523, 3-(Pyridin-3-yl)propan-1-amine. PubChem. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 17861, 3-Pyridinepropanol. PubChem. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 43316813, 2-(Pyridin-3-yl)propan-1-amine. PubChem. Available at: [Link]
-
MDPI. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 26(9), 2645. Available at: [Link]
-
Evotec. Thermodynamic Solubility Assay. Evotec. Available at: [Link]
-
ResearchGate. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Available at: [Link]
-
Su, C., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 930113. Available at: [Link]
-
ResearchGate. 1236 SOLUBILITY MEASUREMENTS. Available at: [Link]
-
Domainex. Thermodynamic Solubility Assay. Domainex. Available at: [Link]
- Google Patents. WO2000062767A2 - Pharmaceutical compositions containing pyridine or pyrimidine derivates for inhibition of cytokine production and secretion. Google Patents.
-
Danch, P., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6599. Available at: [Link]
Sources
Spectroscopic Data of 3-(Pyridin-3-yloxy)propan-1-amine: A Technical Guide
Prepared by: Gemini, Senior Application Scientist
Introduction
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-(Pyridin-3-yloxy)propan-1-amine. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is paramount for researchers, scientists, and drug development professionals. This document outlines the theoretical basis for the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic features of the title compound. Furthermore, it details standardized protocols for the acquisition of such data, ensuring experimental reproducibility and integrity. The causality behind experimental choices and the interpretation of the spectral data are explained to provide actionable insights for laboratory practice.
Molecular Structure and Predicted Spectroscopic Features
The chemical structure of this compound forms the basis for all predicted spectroscopic data. The molecule consists of a pyridine ring linked via an ether oxygen to a propyl amine chain. This unique combination of an aromatic heterocycle, an ether, and a primary amine dictates its characteristic spectral fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra are based on the distinct electronic environments of the protons and carbons in this compound.
The predicted ¹H NMR spectrum of this compound in a common deuterated solvent such as CDCl₃ would exhibit signals corresponding to the protons on the pyridine ring and the propyl amine chain. The chemical shifts are influenced by the electronegativity of the neighboring atoms (oxygen and nitrogen) and the aromatic ring current.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.3 - 8.1 | Multiplet | 2H | H-2, H-6 (Py) | Protons ortho to the nitrogen in the pyridine ring are significantly deshielded due to the inductive effect of nitrogen and the aromatic ring current.[1][2] |
| ~7.2 - 7.0 | Multiplet | 2H | H-4, H-5 (Py) | Protons meta and para to the nitrogen and ortho/meta to the ether linkage experience less deshielding compared to H-2 and H-6.[1][2] |
| ~4.1 | Triplet | 2H | -O-CH₂ -CH₂-CH₂-NH₂ | The methylene group attached to the electronegative oxygen atom is deshielded, resulting in a downfield shift. |
| ~2.9 | Triplet | 2H | -O-CH₂-CH₂-CH₂ -NH₂ | The methylene group adjacent to the nitrogen atom is deshielded, though to a lesser extent than the one next to the oxygen. |
| ~2.0 | Quintet | 2H | -O-CH₂-CH₂ -CH₂-NH₂ | This central methylene group is least affected by the heteroatoms and appears at a more upfield chemical shift. |
| ~1.6 | Broad Singlet | 2H | -NH₂ | The chemical shift of amine protons can vary depending on concentration and solvent. The signal is often broad due to quadrupole broadening and exchange. |
The predicted proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment. The chemical shifts are influenced by the hybridization of the carbon atoms and the proximity to electronegative atoms.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 | C-3 (Py, C-O) | The carbon atom of the pyridine ring directly attached to the ether oxygen is significantly deshielded.[3][4] |
| ~145 - 140 | C-2, C-6 (Py) | Carbons ortho to the pyridine nitrogen are deshielded due to the inductive effect of nitrogen.[3][4] |
| ~125 - 120 | C-4, C-5 (Py) | The remaining pyridine carbons appear in the typical aromatic region.[3][4] |
| ~65 | -C H₂-O- | The carbon atom bonded to the electronegative oxygen is shifted downfield. |
| ~40 | -C H₂-NH₂ | The carbon atom attached to the nitrogen of the primary amine is also deshielded. |
| ~30 | -CH₂-C H₂-CH₂- | The central carbon of the propyl chain is the most shielded of the aliphatic carbons. |
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[5][6]
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for both the ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Apply a relaxation delay of 1-2 seconds between scans.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Integrate the signals in the ¹H spectrum.
-
Reference the chemical shifts to the internal standard (TMS at 0.00 ppm).
-
Caption: Predicted MS Fragmentation Pathways.
Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, typically a mixture of methanol or acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ion source to positive ion mode.
-
Optimize the ESI source parameters, including capillary voltage (typically 2.5-4.5 kV), nebulizing gas flow, and drying gas flow and temperature. [7]
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the full scan mass spectrum over a relevant m/z range (e.g., m/z 50-500).
-
To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis:
-
Identify the [M+H]⁺ ion in the full scan spectrum to confirm the molecular weight.
-
Analyze the MS/MS spectrum to identify fragment ions and propose fragmentation pathways.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound will be characterized by absorption bands corresponding to its primary amine, aromatic ether, and pyridine ring functionalities.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |
| 3400-3250 | N-H stretch (symmetric and asymmetric) | Primary Amine | The presence of two bands in this region is a hallmark of a primary amine. [8]These bands are typically weaker and sharper than O-H stretches. [9] |
| 3100-3000 | C-H stretch (aromatic) | Pyridine Ring | Stretching vibrations of C-H bonds on the aromatic ring typically appear at slightly higher wavenumbers than aliphatic C-H stretches. [10][11] |
| 2960-2850 | C-H stretch (aliphatic) | Propyl Chain | Symmetric and asymmetric stretching of the C-H bonds in the methylene groups of the propyl chain. |
| 1650-1580 | N-H bend (scissoring) | Primary Amine | This bending vibration is characteristic of primary amines. [8] |
| 1600-1450 | C=C and C=N stretch (ring) | Pyridine Ring | These absorptions are due to the stretching vibrations within the aromatic pyridine ring. [10][11] |
| 1300-1200 | C-O stretch (aryl-alkyl ether, asymmetric) | Aromatic Ether | The stretching of the aryl-O bond in an aromatic ether gives a strong absorption in this region. |
| 1150-1050 | C-O stretch (aryl-alkyl ether, symmetric) | Aromatic Ether | The symmetric stretching of the alkyl-O bond. |
| 1250-1020 | C-N stretch | Aliphatic Amine | The stretching of the C-N bond in the aliphatic amine portion of the molecule. [8] |
| 900-675 | C-H out-of-plane bend (aromatic) | Pyridine Ring | The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic ring. |
Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining the IR spectrum of liquid or solid samples with minimal preparation. [12][13][14][15] Protocol 3: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Instrument Setup:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Data Acquisition:
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is collected over the mid-IR range, typically 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the major absorption bands and correlate them with the functional groups present in the molecule using correlation tables.
-
Caption: Workflow for ATR-FTIR Data Acquisition.
Conclusion
This technical guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, Mass, and IR spectra of this compound based on fundamental spectroscopic principles. The provided protocols for data acquisition offer a standardized approach to obtaining experimental data for this compound. By understanding the theoretical basis of the spectroscopic data, researchers can effectively characterize this molecule, confirm its identity in synthetic preparations, and gain deeper insights into its structural properties for various applications.
References
-
Bruker. Attenuated Total Reflectance (ATR). [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Bagno, A., Saielli, G., & Scorrano, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(49), 10863–10870. [Link]
-
Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., Law, L. K., Lee, O. Y., & Chan, A. Y. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical biochemist. Reviews, 24(1), 3–12. [Link]
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University of Puget Sound. Short Summary of 1H-NMR Interpretation. [Link]
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An In-Depth Technical Guide to the Predicted Biological Activity of 3-(pyridin-3-yloxy)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the predicted biological activity of the novel chemical entity, 3-(pyridin-3-yloxy)propan-1-amine. In the absence of extensive direct studies on this specific molecule, this document synthesizes data from structurally analogous compounds, focusing on the well-established pharmacology of aryloxypropanolamines and the diverse bioactivities of pyridine derivatives. We predict that the primary mechanism of action for this compound will be as a selective β3-adrenergic receptor agonist, a class of compounds with significant therapeutic potential in metabolic and cardiovascular diseases. Furthermore, this guide explores potential secondary activities, including anticancer and antimicrobial effects, based on the rich medicinal chemistry of the pyridine scaffold. Detailed synthetic strategies, proposed experimental protocols for biological evaluation, and structure-activity relationship (SAR) insights are presented to facilitate further investigation and development of this promising compound.
Introduction: Unveiling the Potential of a Novel Scaffold
The pyridine ring is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs and serving as a versatile scaffold for the discovery of new therapeutic agents.[1] Its derivatives are known to exhibit a vast array of biological activities, including but not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The aryloxypropanolamine moiety is another pharmacologically significant scaffold, most notably forming the backbone of the majority of beta-blockers, which are indispensable in the management of cardiovascular diseases. The convergence of these two privileged scaffolds in the molecule this compound suggests a high potential for interesting and therapeutically relevant biological activity. This guide aims to provide a predictive yet scientifically grounded exploration of this potential, offering a roadmap for researchers and drug developers.
Physicochemical Properties and Synthesis
Predicted Physicochemical Properties
A preliminary in silico analysis of this compound provides insights into its drug-like properties.
| Property | Predicted Value |
| Molecular Formula | C₈H₁₂N₂O |
| Molecular Weight | 152.19 g/mol |
| XLogP3 | 0.5 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 4 |
These predicted properties suggest good oral bioavailability according to Lipinski's rule of five, making it an attractive candidate for oral drug development.
Proposed Synthetic Pathway
A viable and efficient synthesis of this compound can be achieved through the well-established Williamson ether synthesis.[3][4] This method involves the reaction of an alkoxide with an alkyl halide in an SN2 reaction.[5]
DOT Script for Proposed Synthesis of this compound
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Unlocking Therapeutic Potential: A Technical Guide to 3-(Pyridin-3-yloxy)propan-1-amine Derivatives and Their Targets
This in-depth technical guide delves into the burgeoning landscape of 3-(pyridin-3-yloxy)propan-1-amine derivatives, a chemical scaffold of significant interest in modern drug discovery. We will explore the core therapeutic targets of these compounds, elucidating the scientific rationale and experimental validation that underpin their potential in oncology, neurodegenerative disorders, and metabolic diseases. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic promise of this versatile chemical class.
The this compound Scaffold: A Privileged Structure in Medicinal Chemistry
The this compound core represents a "privileged structure" in medicinal chemistry. Its constituent parts—the pyridine ring, the ether linkage, and the flexible propan-1-amine chain—confer a unique combination of properties. The pyridine ring can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition at target sites. The ether linkage provides a balance of lipophilicity and metabolic stability, while the terminal amine group offers a key point for derivatization to fine-tune potency, selectivity, and pharmacokinetic properties. This inherent versatility has enabled the exploration of a wide array of biological targets.
Key Therapeutic Target Classes
Our analysis of the current research landscape reveals three primary classes of therapeutic targets for this compound derivatives: Protein Kinases, G-Protein Coupled Receptors (GPCRs), and targets implicated in neurodegenerative diseases.
Protein Kinases: Precision Targeting in Oncology
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention. Several classes of pyridine-containing compounds have demonstrated potent kinase inhibitory activity.
Dysregulation of cyclin-dependent kinases, particularly CDK2, is a significant contributor to the development of various cancers[1]. While not the exact scaffold, related N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potent CDK2 inhibitors[1][2]. The pyridin-3-yl moiety is crucial for establishing strong inhibitory interactions within the CDK2 active site, leading to cell cycle arrest and apoptosis in cancer cells[2]. This suggests that the this compound scaffold could be a promising starting point for the development of novel CDK inhibitors.
The broader family of pyridine derivatives has been shown to inhibit a range of other kinases implicated in cancer, including:
-
c-KIT: Mutated forms of the c-KIT receptor tyrosine kinase are drivers in gastrointestinal stromal tumors (GIST)[3]. 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been patented as c-KIT inhibitors[3].
-
Monopolar Spindle 1 (MPS1) and Aurora Kinases: These are key regulators of mitosis and are attractive targets for cancer therapy. A 3-aminopyridin-2-one scaffold has been identified as a ligand-efficient inhibitor of both MPS1 and Aurora kinases[4].
-
PIM Kinases: Over-expression of PIM kinases is associated with various hematological malignancies. A range of heterocyclic compounds containing pyridine have been patented as PIM kinase inhibitors[5].
The recurring theme of kinase inhibition underscores the potential of the this compound scaffold in oncology. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a common feature in kinase inhibitors that interact with the hinge region of the ATP-binding pocket.
Experimental Workflow: Kinase Inhibition Assay
A crucial step in validating a potential kinase inhibitor is to determine its in vitro inhibitory activity. A common method is a biochemical assay that measures the phosphorylation of a substrate by the target kinase.
Caption: Modulation of α7 nAChR signaling by a PAM.
Structure-Activity Relationship (SAR) Insights
Preliminary SAR studies on various pyridine derivatives have provided valuable insights for drug design. For antiproliferative activity, the presence and position of specific functional groups such as methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance efficacy.[6] Conversely, bulky groups or halogens may decrease activity.[6] These findings can guide the rational design of novel this compound derivatives with improved therapeutic profiles.
Conclusion and Future Directions
The this compound scaffold is a promising platform for the development of novel therapeutics. The existing body of research strongly suggests that derivatives based on this core can be effectively targeted towards protein kinases for cancer treatment, GPCRs for a range of metabolic and neurological disorders, and specific targets to combat neurodegeneration. Future research should focus on synthesizing and screening libraries of these derivatives against diverse biological targets, elucidating their mechanisms of action, and optimizing their pharmacokinetic and pharmacodynamic properties. The versatility of this scaffold, combined with a rational, target-based drug design approach, holds significant promise for addressing unmet medical needs.
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3-(Pyridin-3-yloxy)propan-1-amine as a synthetic building block
An In-Depth Technical Guide to 3-(Pyridin-3-yloxy)propan-1-amine as a Synthetic Building Block
Executive Summary
This compound is a bifunctional organic compound of significant interest to the chemical and pharmaceutical sciences. Featuring a pyridine ring linked via a flexible ether-propyl chain to a terminal primary amine, this molecule serves as a highly versatile synthetic building block. The pyridine moiety, a well-established "privileged scaffold" in medicinal chemistry, imparts desirable physicochemical properties and offers a site for molecular interactions, while the primary amine provides a robust handle for a wide array of chemical transformations. This guide provides a comprehensive technical overview of the compound's properties, a robust and validated synthetic protocol, and an exploration of its reactivity and applications, particularly in the realm of drug discovery.
Introduction: A Scaffold of Strategic Importance
The pyridine nucleus is a ubiquitous feature in numerous natural products, pharmaceuticals, and functional materials.[1] Its inclusion in a molecule can enhance water solubility, modulate basicity, and provide a key hydrogen bond acceptor, influencing the compound's pharmacokinetic and pharmacodynamic profile.[1] this compound strategically combines this critical heterocycle with a reactive primary amine through a three-carbon ether linkage. This specific arrangement offers chemists precise control over the introduction of the pyridyl group into larger, more complex structures, making it an invaluable intermediate in the synthesis of novel therapeutic agents and functional materials.
This document serves as a senior application scientist's guide, detailing the essential knowledge required to effectively utilize this building block. We will delve into its fundamental properties, provide a detailed and reproducible synthetic methodology, and showcase its synthetic versatility, grounded in established chemical principles and supported by authoritative literature.
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's properties is paramount for its successful application in synthesis. The key characteristics of this compound are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 112086-55-2 | [2] |
| Molecular Formula | C₈H₁₂N₂O | [2] |
| Molecular Weight | 152.19 g/mol | [2] |
| Appearance | (Predicted) Colorless to pale yellow liquid | Inferred from isomers |
| Purity | ≥95% (Typical commercial grade) | [2] |
Spectroscopic Signature
While a dedicated spectrum for this specific isomer is not publicly available, its structure allows for a reliable prediction of its key spectroscopic features:
-
¹H NMR: Protons on the propyl chain would appear as distinct multiplets. The methylene group adjacent to the oxygen (O-CH₂) would be the most deshielded of the aliphatic protons. Protons on the pyridine ring would appear in the aromatic region (δ 7.0-8.5 ppm). The amine protons (-NH₂) would appear as a broad singlet.
-
¹³C NMR: The spectrum would show eight distinct carbon signals, with the pyridyl carbons appearing in the downfield region (>120 ppm) and the aliphatic carbons of the propyl chain appearing in the upfield region.
-
IR Spectroscopy: Key stretches would include N-H stretching for the primary amine (~3300-3400 cm⁻¹), C-H stretching for aromatic and aliphatic groups (~2850-3100 cm⁻¹), C=N and C=C stretching from the pyridine ring (~1400-1600 cm⁻¹), and a prominent C-O-C stretch for the ether linkage (~1100-1250 cm⁻¹).
Safety and Handling
Based on data for its structural isomers, this compound should be handled with care. It is predicted to be harmful if swallowed or inhaled, and may cause skin and serious eye irritation.[3][4]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]
-
Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Synthesis and Purification: A Validated Approach
A robust and scalable synthesis is crucial for any building block. The following two-step protocol, based on a Williamson ether synthesis followed by a Gabriel amine synthesis deprotection, is a field-proven and reliable method for preparing this compound from commercially available starting materials.
Synthetic Workflow Diagram
Caption: Two-step synthesis of the target compound.
Experimental Protocol
Step 1: Synthesis of N-(3-(Pyridin-3-yloxy)propyl)phthalimide
This step forms the key C-O ether bond. The phthalimide group serves as an excellent protecting group for the primary amine, preventing side reactions.
-
Reagents & Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-hydroxypyridine (1.0 eq), N-(3-bromopropyl)phthalimide (1.05 eq), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to create a solution with a concentration of approximately 0.5 M with respect to the 3-hydroxypyridine.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 3-hydroxypyridine starting material. The reaction is typically complete within 12-18 hours.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing cold water, which will precipitate the crude product.
-
Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with water to remove DMF and inorganic salts. The crude product can be further purified by recrystallization from ethanol to yield the intermediate as a white solid.
Step 2: Synthesis of this compound
This is the deprotection step, liberating the target primary amine.
-
Reagents & Setup: Suspend the N-(3-(Pyridin-3-yloxy)propyl)phthalimide intermediate (1.0 eq) from Step 1 in ethanol (EtOH) in a round-bottom flask equipped with a reflux condenser.
-
Deprotection: Add hydrazine monohydrate (H₂NNH₂·H₂O, 2.0-3.0 eq) to the suspension. Heat the mixture to reflux. A thick white precipitate (phthalhydrazide) will form as the reaction proceeds.
-
Reaction Monitoring: The reaction is typically complete in 2-4 hours. Monitor by TLC until the starting material spot is no longer visible.
-
Work-up: Cool the mixture to room temperature. Acidify the mixture with concentrated HCl, which will dissolve the desired amine product as its hydrochloride salt while the phthalhydrazide remains as a solid.
-
Isolation: Remove the phthalhydrazide precipitate by filtration. Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Final Purification: Basify the remaining aqueous solution with aqueous NaOH until pH > 12. Extract the free amine into a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by vacuum distillation if necessary.
A Bifunctional Platform for Chemical Diversification
The true value of this compound lies in the orthogonal reactivity of its two functional groups. The primary amine is a potent nucleophile, while the pyridine nitrogen is a weak base and can coordinate to metals. This allows for selective derivatization to build a library of more complex molecules.
Reaction Versatility Diagram
Caption: Key derivatization pathways for the title compound.
Reactions at the Primary Amine
The primary amine is the most reactive site for derivatization with electrophiles.
-
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine) readily forms stable amide bonds. This is a cornerstone reaction for linking the building block to carboxylic acid-containing fragments.
-
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, a common functional group in many therapeutic agents.
-
Alkylation/Reductive Amination: The amine can be alkylated to form secondary and tertiary amines.[5] A more controlled method is reductive amination, where the amine is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ with agents like sodium borohydride (NaBH₄).
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to ureas and thioureas, which are important pharmacophores known for their hydrogen bonding capabilities.
Reactions at the Pyridine Nitrogen
The pyridine nitrogen is less nucleophilic than the primary amine but can undergo specific reactions.
-
N-Oxidation: Treatment with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) converts the pyridine to a pyridine N-oxide. This modification alters the electronic properties of the ring and can increase its metabolic stability.
-
Quaternization: The pyridine nitrogen can be alkylated with reactive alkyl halides (e.g., methyl iodide) to form a permanently charged quaternary pyridinium salt. This dramatically increases the water solubility and introduces a positive charge into the molecule.
Applications in Drug Discovery and Beyond
The structural motifs present in this compound are frequently found in biologically active compounds, making it a valuable precursor in pharmaceutical research.
-
Kinase Inhibitors: The pyridine ring is a common feature in ATP-competitive kinase inhibitors. Analogues such as N-(pyridin-3-yl)pyrimidin-4-amines have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a target in cancer therapy.[6] This building block provides a direct route to incorporate the required pyridyl functionality with a flexible linker for optimizing binding pocket interactions.
-
Antibacterial Agents: Pyridine derivatives have shown significant promise as antibacterial agents against multidrug-resistant pathogens.[1] The ability to easily derivatize the amine allows for the rapid synthesis of compound libraries to screen for antimicrobial activity, as demonstrated in the development of 3-(pyridine-3-yl)-2-oxazolidinone derivatives.[7]
-
Cytokine Inhibitors: The broader class of pyridyloxyalkylamines has been explored in patents for their potential to inhibit the production and secretion of cytokines, suggesting applications in treating inflammatory diseases.[8]
-
Materials Science: Beyond medicine, the pyridine moiety can act as a ligand for metal coordination. This building block could be used to functionalize surfaces or to synthesize coordination polymers and metal-organic frameworks (MOFs) with tailored electronic or catalytic properties.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its bifunctional nature allows for controlled, sequential derivatization, enabling the construction of complex molecular architectures. The combination of a privileged heterocyclic scaffold with a versatile primary amine, connected by a flexible ether linker, provides a powerful platform for researchers in drug discovery, medicinal chemistry, and materials science. The robust synthetic route and well-defined reactivity profile detailed in this guide empower scientists to confidently incorporate this valuable building block into their research and development programs, accelerating the discovery of next-generation therapeutics and functional materials.
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An In-Depth Technical Guide to 3-(pyridin-3-yloxy)propan-1-amine: Synthesis, Properties, and Therapeutic Potential
Abstract: This technical guide provides a comprehensive overview of 3-(pyridin-3-yloxy)propan-1-amine, a novel chemical entity with significant potential in the field of drug discovery. Due to the limited availability of direct literature on this specific molecule, this document synthesizes information from analogous structures and established chemical principles to propose viable synthetic routes, predict physicochemical properties, and explore potential therapeutic applications. The pyridine scaffold is a well-established "privileged nucleus" in medicinal chemistry, known for a wide array of biological activities.[1][2] This guide leverages this knowledge to provide a foundational understanding of the target molecule for researchers, scientists, and professionals in drug development.
Introduction: The Promise of a Novel Scaffold
The intersection of a pyridine ring with an aryloxy-propanamine moiety presents a compelling scaffold for therapeutic innovation. The pyridine component is a versatile pharmacophore found in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2] The aryloxy-propanamine structure is also a classic framework in medicinal chemistry, notably present in many beta-blockers and other cardiovascular and CNS-active agents. The specific arrangement in this compound suggests unique electronic and conformational properties that warrant investigation. This guide serves as a foundational document to stimulate and inform such research.
Proposed Synthetic Pathways
The synthesis of this compound can be logically approached by forming the ether linkage between a 3-hydroxypyridine core and a functionalized propane chain, followed by the introduction of the terminal amine. Two primary retrosynthetic disconnections are considered here:
-
Disconnection A: Formation of the C-O bond via nucleophilic substitution on a C3-electrophile by 3-hydroxypyridine.
-
Disconnection B: Formation of the C-O bond via a Mitsunobu reaction.
Williamson Ether Synthesis Approach
The Williamson ether synthesis is a robust and well-established method for preparing ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[3] In this proposed pathway, the sodium salt of 3-hydroxypyridine would be reacted with a suitable 3-halopropanamine derivative, where the amine is protected to prevent side reactions.
Figure 1: Proposed Williamson Ether Synthesis for this compound.
-
Alkoxide Formation: To a solution of 3-hydroxypyridine (1.0 eq.) in anhydrous DMF, add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere. Allow the reaction to stir at room temperature for 1 hour.
-
Etherification: Add a solution of N-(3-bromopropyl)phthalimide (1.05 eq.) in anhydrous DMF to the reaction mixture. Heat the reaction to 80-100 °C and monitor by TLC until completion (typically 4-6 hours).[4]
-
Work-up and Purification (Protected Ether): Cool the reaction to room temperature, quench with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
-
Deprotection: Dissolve the purified N-(3-(pyridin-3-yloxy)propyl)phthalimide in ethanol, and add hydrazine monohydrate (2.0 eq.). Reflux the mixture for 4 hours.
-
Final Work-up and Purification: Cool the reaction mixture, filter to remove the phthalhydrazide precipitate, and concentrate the filtrate. The residue is then taken up in an appropriate solvent and washed with an aqueous base to remove any remaining phthalhydrazide. The organic layer is dried and concentrated to yield the final product, which can be further purified by distillation or crystallization of a salt.
Mitsunobu Reaction Approach
The Mitsunobu reaction allows for the conversion of an alcohol to an ether with inversion of stereochemistry (though not relevant for this achiral synthesis) using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5][6] This method is particularly useful for its mild reaction conditions.
Figure 2: Proposed Mitsunobu Reaction Pathway.
-
Reaction Setup: To a solution of 3-hydroxypyridine (1.0 eq.), N-(3-hydroxypropyl)phthalimide (1.1 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add DEAD or DIAD (1.2 eq.) dropwise.[7]
-
Reaction: Allow the mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Work-up and Purification (Protected Ether): Concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography to separate the product from triphenylphosphine oxide and other byproducts.
-
Deprotection: Follow the same hydrazinolysis procedure as described in the Williamson ether synthesis protocol.
Predicted Physicochemical Properties
While experimental data for this compound is not available, its properties can be predicted based on its structural components.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₈H₁₂N₂O | Based on atomic composition |
| Molecular Weight | ~152.19 g/mol | Sum of atomic weights |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Typical for small aromatic amines |
| Solubility | Soluble in water and polar organic solvents | Presence of polar amine and ether groups, and the pyridine nitrogen |
| pKa | Two pKa values expected: one for the pyridinium ion (~5) and one for the ammonium ion (~9-10) | Based on analogous pyridine and primary amine structures |
Potential Applications in Drug Discovery
The structural motifs within this compound suggest a range of potential biological activities. Aryl propionic acid derivatives and related structures are known to exhibit a wide array of pharmacological effects, including anti-inflammatory, analgesic, anticonvulsant, and anticancer activities.[8][9]
Figure 3: Potential Therapeutic Applications based on Structural Analogs.
Central Nervous System (CNS) Activity
The aryloxy-propanamine scaffold is a cornerstone of many neurologically active drugs. The ability of the pyridine nitrogen to act as a hydrogen bond acceptor could facilitate interactions with various CNS receptors.
Antimicrobial Activity
Pyridine derivatives are well-documented for their antimicrobial properties.[1] A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives have demonstrated significant antibacterial activity against Gram-positive bacteria.[10] This suggests that the this compound core could be a valuable starting point for the development of new anti-infective agents.
Cardiovascular Applications
The aryloxy-propanamine pharmacophore is famously associated with beta-blockers used to treat hypertension and other cardiovascular conditions. The substitution of a phenyl ring with a pyridine ring could modulate the selectivity and potency of this class of drugs, potentially leading to novel therapeutics with improved side-effect profiles.
Oncology
Many kinase inhibitors used in cancer therapy incorporate a pyridine ring to interact with the hinge region of the kinase domain.[11] The this compound scaffold could be elaborated to target specific kinases implicated in cancer progression.
Conclusion and Future Directions
While this compound remains a largely unexplored molecule, its constituent parts suggest a high potential for biological activity. This guide provides a solid theoretical and practical foundation for its synthesis and investigation. Future research should focus on the successful synthesis and characterization of this compound, followed by a broad screening for biological activity in the areas of CNS disorders, infectious diseases, cardiovascular conditions, and oncology. The insights gained from such studies could pave the way for the development of a new class of therapeutic agents.
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Synthesis of polysubstituted 3-hydroxypyridines via the revisited hetero-Diels–Alder reaction of 5-alkoxyoxazoles with dienophiles - Chemical Communications (RSC Publishing). Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(Pyridin-3-yloxy)propan-1-amine
Abstract
This document provides a detailed, field-proven protocol for the synthesis of 3-(Pyridin-3-yloxy)propan-1-amine, a valuable bifunctional building block in medicinal chemistry and drug discovery. The synthetic strategy is centered on a robust two-step process: an initial Williamson ether synthesis to form a protected amine intermediate, followed by a Gabriel amine deprotection. This guide offers in-depth explanations for experimental choices, detailed step-by-step instructions, characterization methods for product validation, and essential safety considerations, designed for researchers and drug development professionals.
Introduction and Strategic Overview
This compound incorporates two key pharmacophoric elements: a pyridine ring, a common motif in numerous bioactive compounds, and a flexible primary aminopropyl chain. This structure makes it a critical starting material for constructing more complex molecules, including potential kinase inhibitors, receptor antagonists, and other therapeutic agents.[1][2]
While several synthetic routes are conceivable, this guide details a highly reliable and scalable two-step approach. The strategy involves:
-
Formation of the Ether Linkage: A Williamson ether synthesis is employed to couple the hydroxyl group of 3-hydroxypyridine with a protected aminopropyl halide.[3][4] We utilize N-(3-bromopropyl)phthalimide, which conveniently carries the three-carbon chain and a protected primary amine in the form of a stable phthalimide group. This protection is crucial to prevent the amine from interfering with the etherification step.
-
Deprotection to Yield the Primary Amine: The phthalimide protecting group is efficiently removed using hydrazine hydrate in a classic Gabriel synthesis deprotection step, liberating the target primary amine.[1]
This sequence is chosen for its high efficiency, use of readily available starting materials, and straightforward purification procedures.
Overall Synthetic Workflow
The logical flow of the synthesis is illustrated below, proceeding from starting materials to the final, purified product.
Caption: Two-step synthesis of the target compound.
Physicochemical and Reaction Data
A summary of the key components and reaction parameters is provided for quick reference.
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 3-Hydroxypyridine | C₅H₅NO | 95.10 | 109-00-2 |
| N-(3-Bromopropyl)phthalimide | C₁₁H₁₀BrNO₂ | 268.11 | 5460-29-7 |
| N-(3-(Pyridin-3-yloxy)propyl)phthalimide | C₁₆H₁₄N₂O₃ | 282.29 | N/A |
| This compound | C₈H₁₂N₂O | 152.19 | 90459-63-3 |
Table 2: Summary of Reaction Protocol Parameters
| Step | Reactant 1 (Equivalents) | Reactant 2 (Equivalents) | Base / Reagent (Equivalents) | Solvent | Temperature (°C) | Time (h) |
| 1. Williamson Ether Synthesis | 3-Hydroxypyridine (1.0) | N-(3-bromopropyl)phthalimide (1.1) | Sodium Hydride (1.2) | DMF | 80 | 4-6 |
| 2. Phthalimide Deprotection | Intermediate (1.0) | - | Hydrazine Hydrate (2.0) | Ethanol | Reflux (~78) | 12 |
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
Part 1: Synthesis of N-(3-(Pyridin-3-yloxy)propyl)phthalimide (Intermediate)
Causality: This step utilizes the Williamson ether synthesis, a classic SN2 reaction.[3][4] Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the weakly acidic 3-hydroxypyridine, forming the sodium pyridin-3-olate. This alkoxide is a potent nucleophile that readily attacks the electrophilic carbon attached to the bromine on N-(3-bromopropyl)phthalimide, displacing the bromide and forming the desired ether linkage. A polar aprotic solvent like DMF is ideal as it solvates the cation (Na⁺) while not interfering with the nucleophile, thus accelerating the SN2 reaction.[2][4]
Materials and Reagents:
-
3-Hydroxypyridine
-
Sodium hydride (60% dispersion in mineral oil)
-
N-(3-Bromopropyl)phthalimide
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Nitrogen inlet/outlet
-
Addition funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Equip a dry 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Reagent Addition: Charge the flask with 3-hydroxypyridine (5.0 g, 52.6 mmol, 1.0 equiv) and dissolve it in 100 mL of anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion, 2.52 g, 63.1 mmol, 1.2 equiv) portion-wise over 20 minutes. Caution: NaH reacts violently with water and is flammable. Handle with extreme care. Stir the resulting suspension at 0 °C for 30 minutes, during which hydrogen gas will evolve.
-
Nucleophilic Substitution: In a separate flask, dissolve N-(3-bromopropyl)phthalimide (15.6 g, 58.0 mmol, 1.1 equiv) in 50 mL of anhydrous DMF. Transfer this solution to an addition funnel and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 80 °C and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent until the starting 3-hydroxypyridine spot has disappeared.
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by adding 50 mL of saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).[5][6]
-
Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from ethanol to yield the pure intermediate product.
Part 2: Synthesis of this compound (Final Product)
Causality: This step is a standard Gabriel deprotection. Hydrazine acts as a potent nucleophile that attacks the carbonyl carbons of the phthalimide group. This leads to the formation of a stable, cyclic phthalhydrazide byproduct, which is often insoluble and precipitates from the reaction mixture, driving the reaction to completion and liberating the desired primary amine.[1]
Materials and Reagents:
-
N-(3-(Pyridin-3-yloxy)propyl)phthalimide (from Part 1)
-
Ethanol (200 proof)
-
Hydrazine hydrate
-
Hydrochloric acid (4 M aqueous solution)
-
Sodium hydroxide (10 M aqueous solution)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: To a 500 mL round-bottom flask, add the intermediate from Part 1 (10.0 g, 35.4 mmol, 1.0 equiv) and 200 mL of ethanol.
-
Reagent Addition: Add hydrazine hydrate (3.5 mL, 70.8 mmol, 2.0 equiv) to the suspension.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 12 hours. A thick white precipitate (phthalhydrazide) will form.
-
Monitoring: Monitor the reaction by TLC (eluent: 9:1 DCM/Methanol with 1% triethylamine) until the starting material is consumed.
-
Work-up - Filtration: Cool the reaction mixture to room temperature. Filter the white precipitate using a Büchner funnel and wash the solid with cold ethanol (2 x 20 mL).
-
Work-up - Extraction: Combine the filtrate and washings and concentrate under reduced pressure. Dissolve the resulting oil in 100 mL of DCM. Wash the organic solution with water (2 x 50 mL).
-
Acid-Base Purification: Extract the amine into the aqueous phase by adding 4 M HCl (2 x 50 mL). Wash the combined acidic aqueous layers with DCM (50 mL) to remove any non-basic impurities.
-
Isolation: Basify the aqueous layer to pH > 12 by carefully adding 10 M NaOH while cooling in an ice bath. Extract the liberated free amine product with DCM (3 x 75 mL).
-
Final Steps: Combine the final organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as an oil. For higher purity, the product can be purified by silica gel column chromatography.
Product Characterization and Validation
Confirming the identity and purity of the final product is a critical, self-validating step of any synthesis.
Caption: Workflow for product identity confirmation.
-
¹H NMR Spectroscopy: The proton NMR spectrum should exhibit characteristic signals:
-
Aromatic protons on the pyridine ring (typically between δ 7.0-8.5 ppm).
-
A triplet corresponding to the methylene group adjacent to the ether oxygen (-O-CH₂ -) around δ 4.1 ppm.
-
A triplet for the methylene group adjacent to the amine (-CH₂ -NH₂) around δ 2.8 ppm.
-
A multiplet for the central methylene group (-CH₂-CH₂ -CH₂-) around δ 2.0 ppm.
-
A broad singlet for the amine protons (-NH₂) which can vary in chemical shift and may exchange with D₂O.
-
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of the 8 unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 153.1.[7]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum should display key absorption bands:
-
N-H stretching (primary amine) around 3300-3400 cm⁻¹.
-
Aromatic C-H stretching just above 3000 cm⁻¹.
-
Aliphatic C-H stretching just below 3000 cm⁻¹.
-
C-O-C (ether) stretching around 1250 cm⁻¹ and 1050 cm⁻¹.
-
References
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Dey, C., & Kündig, E. P. (2014). Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin-‐2(3H)-‐one by Cu(II)-‐Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 250-262. Retrieved from [Link]
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American Elements. (n.d.). 3-(Pyridin-4-yl)propan-1-amine. Retrieved from [Link]
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PubChem. (n.d.). 3-(Pyridin-3-yl)propan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3-Pyridinepropanol. National Center for Biotechnology Information. Retrieved from [Link]
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1107577. Retrieved from [Link]
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Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
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Reddit. (n.d.). Williamson ether synthesis with an amine as a base. r/chemhelp. Retrieved from [Link]
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Li, W., Nelson, D. P., Jensen, M. S., & Hoerrner, R. S. (2005). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Organic Syntheses, 81, 89. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 3-Pyridin-3-yl-propan-1-ol. Retrieved from [Link]
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Vergnon, A. L., Pottorf, R. S., & Player, M. R. (2004). Solid-phase synthesis of a library of hydroxyproline derivatives. Journal of Combinatorial Chemistry, 6(1), 91–98. Retrieved from [Link]
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Indian Journal of Chemistry. (2021). A novel route for the synthesis of impurities C and G of antihypertensive drug timolol maleate. 56B, 123-128. Retrieved from [Link]
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ChemTube3D. (n.d.). Mitsunobu Reaction Overview. Retrieved from [Link]
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Application Note & Protocol: Williamson Ether Synthesis of 3-(Pyridin-3-yloxy)propan-1-amine
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Pyridyl Aryl Ethers
Pyridyl aryl ethers are a class of compounds of significant interest in medicinal chemistry and materials science. The incorporation of a pyridine ring into an aryl ether scaffold can impart unique electronic properties, improve pharmacokinetic profiles, and provide a key site for molecular interactions with biological targets. The target molecule, 3-(Pyridin-3-yloxy)propan-1-amine, is a valuable building block in drug discovery, potentially serving as a precursor for novel therapeutics. This application note provides a detailed protocol for the synthesis of this compound via the Williamson ether synthesis, a robust and versatile method for the formation of ether linkages.
Reaction Principle: The Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for preparing ethers, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2][3] The reaction involves the deprotonation of an alcohol or phenol to form a nucleophilic alkoxide or phenoxide ion, which then attacks an alkyl halide or other suitable electrophile, displacing a leaving group to form the ether.[4][5]
In the context of synthesizing this compound, the reaction proceeds in two key steps:
-
Deprotonation: The phenolic hydroxyl group of 3-hydroxypyridine is deprotonated by a strong base to form the corresponding pyridin-3-olate anion. This anion is a potent nucleophile.
-
Nucleophilic Attack: The pyridin-3-olate anion attacks the electrophilic carbon of an alkyl halide bearing a protected or latent amino group, displacing the halide leaving group to form the desired ether linkage.
A critical consideration in this specific synthesis is the presence of a primary amine in the desired product. To prevent unwanted side reactions, such as N-alkylation of the amine, it is advantageous to use a starting material where the amine is present in a protected form, such as a hydrochloride salt. The free amine can then be liberated in the final work-up step.
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Workflow for the Williamson ether synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale.
Materials and Reagents:
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier |
| 3-Hydroxypyridine | C₅H₅NO | 95.10 | 109-00-2 | Sigma-Aldrich |
| 3-Chloropropylamine hydrochloride | C₃H₈ClN·HCl | 130.01 | 6276-54-6 | TCI |
| Sodium Hydride (60% dispersion in oil) | NaH | 24.00 | 7646-69-7 | Sigma-Aldrich |
| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Sigma-Aldrich |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 144-55-8 | Fisher Scientific |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Fisher Scientific |
Instrumentation:
-
Round-bottom flasks
-
Magnetic stirrer with heating mantle
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 3-hydroxypyridine (5.0 g, 52.6 mmol).
-
Add anhydrous dimethylformamide (DMF, 100 mL) to dissolve the 3-hydroxypyridine.
-
Stir the solution under a nitrogen atmosphere.
-
-
Deprotonation:
-
Carefully add sodium hydride (60% dispersion in oil, 2.31 g, 57.8 mmol, 1.1 equivalents) portion-wise to the stirred solution at 0 °C (ice bath). Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood. Hydrogen gas is evolved during this step.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases. The formation of the sodium pyridin-3-olate should result in a clear solution or a fine suspension.
-
-
Nucleophilic Substitution:
-
In a separate flask, dissolve 3-chloropropylamine hydrochloride (7.54 g, 58.0 mmol, 1.1 equivalents) in a minimal amount of DMF (approximately 20 mL).
-
Add the solution of 3-chloropropylamine hydrochloride dropwise to the reaction mixture containing the sodium pyridin-3-olate.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Slowly quench the reaction by the dropwise addition of water (50 mL) to decompose any unreacted sodium hydride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of dichloromethane/methanol with a small percentage of triethylamine to prevent streaking of the amine product on the silica gel).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a pale yellow oil.
-
Data and Expected Results
| Parameter | Expected Value |
| Yield | 60-75% |
| Appearance | Pale yellow oil |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.35-8.25 (m, 2H), 7.20-7.10 (m, 2H), 4.10 (t, J = 6.0 Hz, 2H), 2.90 (t, J = 6.8 Hz, 2H), 2.00-1.90 (m, 2H), 1.60 (br s, 2H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 155.0, 142.5, 138.0, 124.0, 121.0, 66.0, 39.0, 31.0. |
| Mass Spectrometry (ESI+) | m/z calculated for C₈H₁₂N₂O [M+H]⁺: 153.1028; found: 153.1029. |
Troubleshooting and Optimization
-
Low Yield:
-
Incomplete deprotonation: Ensure the sodium hydride is fresh and the solvent is anhydrous. Extend the stirring time after NaH addition to ensure complete formation of the alkoxide.
-
Side reactions: The primary amine can potentially react with the alkyl halide. Using the hydrochloride salt of the amine minimizes this. If N-alkylation is still a problem, consider protecting the amine group (e.g., as a Boc carbamate) prior to the Williamson ether synthesis, followed by a deprotection step.
-
Elimination: While less likely with a primary alkyl halide, elimination can compete with substitution, especially at higher temperatures.[1] Maintain the reaction temperature as recommended.
-
-
Purification Difficulties:
-
The basic nature of the product can cause it to streak on silica gel. Adding a small amount of a volatile base like triethylamine to the eluent can improve the chromatography.
-
Safety Precautions
-
Sodium Hydride: A highly reactive and flammable solid. Handle in an inert atmosphere (e.g., under nitrogen or argon) and away from moisture.
-
Dimethylformamide (DMF): A potential teratogen and skin irritant. Handle in a well-ventilated fume hood and wear appropriate gloves.
-
3-Chloropropylamine hydrochloride: Corrosive and an irritant. Avoid inhalation and contact with skin and eyes.
Conclusion
The Williamson ether synthesis provides an effective and straightforward route to this compound. Careful control of reaction conditions, particularly the exclusion of moisture and the choice of reagents, is crucial for achieving a good yield and purity of the desired product. This protocol offers a solid foundation for researchers to synthesize this valuable building block for applications in drug discovery and materials science.
References
- Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850, 37 (251), 350–356.
-
Wikipedia. Williamson ether synthesis. [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis Reaction Mechanism. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
PubChem. 3-(Pyridin-3-yl)propan-1-amine. [Link]
Sources
Advanced Purification Strategies for 3-(Pyridin-3-yloxy)propan-1-amine: From Crude Synthesis to High-Purity Intermediate
An Application Guide by a Senior Application Scientist
Abstract
This comprehensive application note provides a detailed guide to the multi-step purification of 3-(Pyridin-3-yloxy)propan-1-amine, a critical building block in contemporary pharmaceutical research and drug development. Recognizing that the integrity of downstream applications is contingent upon the purity of this key intermediate, we move beyond simplistic protocols. This guide elucidates the causal principles behind method selection, offering a strategic framework for researchers to adapt and optimize purification based on the specific impurity profile of their crude material. We will explore a hierarchy of techniques, from bulk purification via acid-base extraction to high-purity polishing through specialized chromatography and salt recrystallization. Each protocol is designed as a self-validating system, incorporating in-process controls to ensure reproducible, high-purity outcomes.
Introduction: The Strategic Importance of Purity
This compound is a bifunctional molecule incorporating a basic pyridine ring and a primary aliphatic amine, linked by a flexible ether chain. This unique topology makes it a valuable scaffold in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. However, its synthesis, often involving nucleophilic substitution reactions, can introduce a variety of impurities, including unreacted starting materials (e.g., 3-hydroxypyridine), reaction byproducts, and residual solvents. The presence of these impurities can compromise the yield, selectivity, and safety profile of subsequent reactions and final active pharmaceutical ingredients (APIs). Therefore, robust and reliable purification is not merely a procedural step but a cornerstone of scientific integrity and developmental success.
Physicochemical Profile
Understanding the molecule's properties is paramount for designing an effective purification strategy.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₈H₁₂N₂O | PubChem |
| Molecular Weight | 152.19 g/mol | PubChem |
| Appearance | Expected to be a liquid or low-melting solid | General chemical knowledge |
| Boiling Point | High; estimated >250 °C at 760 mmHg | Extrapolated from similar structures[1] |
| Key Features | Basic primary amine (pKa ~9-10), basic pyridine (pKa ~5), polar ether linkage | General chemical principles |
The Purification Workflow: A Strategic Decision Matrix
A successful purification campaign is not a linear process but a series of informed decisions. The choice of method depends on the initial purity of the crude material and the target purity required for the next step. The following diagram outlines a logical workflow for purifying this compound.
Sources
Column chromatography for 3-(Pyridin-3-yloxy)propan-1-amine purification
An Application Guide to the Column Chromatography Purification of 3-(Pyridin-3-yloxy)propan-1-amine
Abstract
This comprehensive application note provides a detailed protocol and the underlying scientific principles for the purification of this compound via column chromatography. This molecule, a valuable building block in pharmaceutical research, presents specific purification challenges due to its dual basic centers: a primary aliphatic amine and a pyridine nitrogen. Standard silica gel chromatography often results in poor recovery and significant peak tailing. Herein, we dissect the analyte-stationary phase interactions and present a robust, optimized methodology using a modified mobile phase to achieve high purity and yield. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable purification strategy for polar, basic organic compounds.
Introduction: The Purification Challenge
This compound is a key intermediate in the synthesis of various biologically active molecules. Its structure incorporates a flexible propanamine chain linked to a pyridine ring via an ether bond. The presence of two basic nitrogen atoms makes it a polar compound that is prone to strong interactions with standard chromatographic media.
The primary challenge in its purification lies in the interaction between the basic amine and pyridine functionalities and the acidic surface of silica gel, the most common stationary phase. The silanol groups (Si-OH) on the silica surface act as Brønsted acids, readily protonating the basic analyte.[1][2] This strong ionic interaction leads to irreversible adsorption or significant band broadening and tailing, compromising both the purity and yield of the final product. This guide outlines a systematic approach to mitigate these issues, ensuring a successful and efficient purification.
Analyte Characterization: Physicochemical Properties
Understanding the properties of this compound is fundamental to developing an effective purification strategy. Its polarity and basicity are the primary determinants of its chromatographic behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂O | PubChem[3] |
| Molecular Weight | 152.19 g/mol | PubChem[3] |
| XLogP3 | 0.4 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |
| Polar Surface Area | 48.13 Ų | PubChem[3] |
The low XLogP3 value of 0.4 indicates that the compound is hydrophilic (polar). The presence of one hydrogen bond donor (the primary amine) and three acceptors (the amine nitrogen, pyridine nitrogen, and ether oxygen) further confirms its polar nature and capacity for strong interaction with polar stationary phases.
Chromatographic Strategy: Causality and Selection
The Problem: Unmodified Silica Gel
As illustrated below, the acidic silanol groups on a standard silica gel surface will protonate the basic nitrogens of the target molecule. This creates a strong salt-like interaction, effectively anchoring the molecule to the stationary phase and preventing smooth elution.
Caption: Interaction of basic amine with acidic silica.
The Solution: Mobile Phase Modification
The most practical and widely adopted solution is to neutralize the acidic sites on the silica gel by adding a small amount of a competitive base to the mobile phase.[1][4] Triethylamine (TEA) is an excellent choice. It is a volatile organic base that effectively competes with the analyte for interaction with the silanol groups, thereby "shielding" the analyte from these strong acidic sites. This allows the separation to proceed based on the desired mechanism of polarity differences, rather than being dominated by acid-base interactions.
Caption: TEA neutralizing silica for improved elution.
Alternative Strategies
While mobile phase modification is the focus of this protocol, other strategies exist:
-
Alumina Chromatography: Using neutral or basic alumina can be effective for purifying amines, as it avoids the acidic nature of silica.[2]
-
Reverse-Phase Chromatography (C18): For highly polar compounds, separating on a non-polar C18 stationary phase with a polar mobile phase (e.g., water/acetonitrile) can be a viable alternative.[4]
-
Mixed-Mode Chromatography: This advanced technique uses stationary phases with multiple functionalities (e.g., ion-exchange and hydrophobic).[5][6][7] It offers unique selectivity but often requires more specialized columns and development time.[8][9]
Detailed Experimental Protocol
This protocol details the purification using silica gel chromatography with a triethylamine-modified eluent system.
Materials and Reagents
-
Crude this compound
-
Silica Gel (flash grade, 230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA), redistilled
-
Ethyl Acetate (EtOAc), HPLC grade (for TLC visualization)
-
Hexanes, HPLC grade (for TLC)
-
TLC Plates (Silica gel 60 F254)
-
Glass chromatography column
-
Rotary evaporator
-
Standard laboratory glassware (flasks, beakers, test tubes)
Workflow Overview
Caption: Step-by-step purification workflow.
Step-by-Step Methodology
Step 1: Thin-Layer Chromatography (TLC) Optimization The goal is to find a solvent system where the target compound has an Rf value of approximately 0.2-0.3 and is well-separated from impurities.
-
Prepare Eluents: Create small batches of potential mobile phases. A good starting point is Dichloromethane (DCM) with a polar co-solvent like Methanol (MeOH). Crucially, add a small percentage of Triethylamine (TEA).
-
System A: 95:5 DCM/MeOH + 0.5% TEA
-
System B: 90:10 DCM/MeOH + 0.5% TEA
-
-
Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or MeOH). Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop and Visualize: Place the plate in a TLC chamber containing your chosen eluent. Allow the solvent front to travel up the plate. Visualize the separated spots under a UV lamp (254 nm).
-
Analyze: Compare the Rf values and spot shapes. The ideal system will show a round, well-defined spot for the product, clearly separated from other UV-active impurities. The absence of "tailing" or "streaking" indicates that the TEA is effectively suppressing the unwanted acid-base interactions.
Step 2: Column Preparation (Slurry Packing)
-
Select Column Size: Choose a column diameter based on the amount of crude material. A common rule of thumb is a 20:1 to 40:1 ratio of silica gel to crude product by weight.
-
Prepare Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar eluent (e.g., 100% DCM + 0.5% TEA). Mix until a homogenous, pourable slurry is formed.
-
Pack the Column: With the column outlet closed, pour the slurry into the column. Open the outlet and allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing. Add a layer of sand on top of the silica bed to prevent disruption during solvent addition.
Step 3: Sample Loading (Dry Loading) Dry loading is highly recommended for polar compounds to ensure the best possible separation.
-
Adsorb Sample: Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., DCM or MeOH).
-
Add Silica: Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution.
-
Evaporate: Thoroughly mix and remove the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Load Column: Carefully add this powder as a uniform layer on top of the sand bed in the packed column.
Step 4: Elution and Fraction Collection
-
Begin Elution: Carefully add the mobile phase determined from your TLC analysis (e.g., 95:5 DCM/MeOH + 0.5% TEA) to the column. Use gentle air pressure to maintain a steady flow rate.
-
Collect Fractions: Begin collecting the eluate in numbered test tubes or flasks immediately.
-
Gradient Elution (Optional): If impurities are close in polarity to the product, a step gradient may be employed. After eluting with several column volumes of the initial solvent, the polarity can be increased (e.g., switching to 90:10 DCM/MeOH + 0.5% TEA) to elute the target compound.
Step 5: Fraction Analysis
-
Spot Fractions: Using TLC, spot every few fractions alongside a spot of the original crude mixture.
-
Identify Pure Fractions: Develop the TLC plate in the optimized eluent system. Identify the fractions that contain only the spot corresponding to the pure product.
Step 6: Product Isolation
-
Combine Fractions: Pool the fractions identified as pure.
-
Evaporate Solvent: Remove the solvents using a rotary evaporator. The presence of TEA may require co-evaporation with a solvent like toluene to remove the final traces.
-
Final Product: The resulting oil or solid is the purified this compound. Characterize by NMR, LC-MS, or other appropriate analytical techniques to confirm purity.
Summary of Recommended Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective, and provides high surface area for interaction. |
| Mobile Phase | DCM / MeOH with 0.5-1% TEA | DCM/MeOH provides a good polarity range. TEA is essential to prevent peak tailing.[1] |
| Elution Profile | Isocratic or Step-Gradient | Start isocratic based on TLC. Use a gradient if separation is difficult. |
| Sample Loading | Dry Loading | Minimizes band broadening and improves resolution for polar compounds. |
| Detection | UV (254 nm) on TLC plates | The pyridine ring is UV-active, allowing for easy visualization. |
Conclusion
The successful purification of basic compounds like this compound via column chromatography is not a matter of chance, but of understanding and controlling the underlying chemical interactions. By deactivating the acidic silica surface with a basic modifier like triethylamine, the dominant separation mechanism shifts from a problematic acid-base interaction to a predictable polarity-based one. The detailed protocol provided in this note offers a reliable and reproducible method for obtaining this valuable chemical intermediate in high purity, empowering researchers to proceed with confidence in their synthetic endeavors.
References
-
American Elements. (n.d.). 3-(Pyridin-4-yl)propan-1-amine. Retrieved from [Link]
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13557523, 3-(Pyridin-3-yl)propan-1-amine. Retrieved from [Link]
-
Bio-Rad Laboratories. (n.d.). Introduction to Multimodal or Mixed-Mode Chromatography. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
PubMed. (2013). Evaluation of mixed-mode chromatographic resins for separating IgG from serum albumin containing feedstock. Retrieved from [Link]
-
LCGC International. (n.d.). Mixed-Mode Chromatography—A Review. Retrieved from [Link]
-
Bio-Rad Laboratories. (2020). 15-minute Webcast: Mixed-Mode Chromatography Resins for Biomolecule Purification. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]
-
ResearchGate. (2019). Mixed-Mode Chromatography. Retrieved from [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. Chromatography [chem.rochester.edu]
- 3. 3-(Pyridin-3-yl)propan-1-amine | C8H12N2 | CID 13557523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. bio-rad.com [bio-rad.com]
- 6. Evaluation of mixed-mode chromatographic resins for separating IgG from serum albumin containing feedstock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Comprehensive Characterization of 3-(Pyridin-3-yloxy)propan-1-amine: A Multi-Technique Approach
An Application Note from the Desk of a Senior Application Scientist
Introduction
3-(Pyridin-3-yloxy)propan-1-amine is a bifunctional organic molecule incorporating a pyridine ring, an ether linkage, and a primary aliphatic amine. This unique combination of functional groups makes it a valuable building block and intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[1] The pyridine moiety is a well-known "privileged scaffold" in drug discovery, and the flexible propanamine chain allows for diverse chemical modifications.[1][2]
Given its role as a critical synthetic intermediate, verifying the identity, purity, and structural integrity of this compound is paramount. Inconsistencies in material quality can lead to failed reactions, impure final products, and unreliable biological data. This application note provides a comprehensive guide detailing a suite of analytical techniques for the unambiguous characterization of this compound, ensuring its suitability for research and development applications. We will explore a logical workflow, from chromatographic purity assessment to definitive structural elucidation and elemental composition verification.
Molecular Structure and Physicochemical Properties
The first step in any analytical endeavor is to understand the target molecule's basic properties.
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₁₂N₂O
-
SMILES: C1=CN=C(C=C1)OCCCN
-
Structure:
A summary of its key computed properties, based on its structure and comparison with isomers, is presented below.
| Property | Value | Source |
| Molecular Weight | 152.19 g/mol | Calculated |
| Exact Mass | 152.09496 Da | Calculated |
| Theoretical Elemental Composition | C: 63.14%, H: 7.95%, N: 18.41%, O: 10.51% | Calculated |
| Predicted logP | ~0.5 - 1.0 | Analog Data[3][4] |
Comprehensive Analytical Workflow
A multi-faceted analytical approach is essential for complete characterization. Each technique provides a unique piece of the puzzle, and together they offer a self-validating system to confirm the molecule's identity and purity. The logical flow of this characterization process is outlined below.
Caption: Integrated workflow for the characterization of this compound.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase (RP) method is chosen due to the moderate polarity of the analyte. The amine and pyridine groups can cause peak tailing on standard silica-based columns due to interaction with residual silanols. Therefore, a mobile phase containing a competing base (like triethylamine) or an ion-pairing agent (like TFA), along with a robust end-capped C18 column, is crucial for achieving sharp, symmetrical peaks.[5]
Protocol: RP-HPLC Method for Purity Analysis
-
Instrumentation: HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Solvent A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.
-
Solvent B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Rationale: TFA acts as an ion-pairing agent, masking silanol interactions and protonating the basic nitrogens to ensure consistent retention and excellent peak shape.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in 1 mL of a 50:50 mixture of Solvent A and Solvent B to create a 1 mg/mL stock solution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 254 nm and 265 nm |
| Gradient Program | 5% B to 95% B over 15 minutes, hold for 2 min, return to 5% B over 1 min, equilibrate for 2 min. |
Data Interpretation: A pure sample will exhibit a single major peak in the chromatogram. The purity can be calculated based on the area percentage of this peak relative to the total area of all peaks detected. For high-purity material (>98%), only minor impurity peaks should be observed. Coupling the HPLC to a mass spectrometer (LC-MS) can provide simultaneous molecular weight confirmation of the main peak and any impurities.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity of an organic molecule.[6] ¹H NMR provides information about the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the number of unique carbon atoms. For this compound, NMR will confirm the presence and linkage of the pyridine ring, the propyl chain, the ether bond, and the terminal amine.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterated Dimethyl Sulfoxide, DMSO-d₆).
-
Rationale: DMSO-d₆ is often preferred for amines as it can slow the exchange of the -NH₂ protons, sometimes allowing them to be observed as a broader peak. CDCl₃ is also suitable.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
If further confirmation is needed, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed to map out all connections.
-
Predicted NMR Data (in DMSO-d₆, ~400 MHz)
The expected chemical shifts are estimated based on the functional groups present.[7][8][9]
¹H NMR Predictions:
| Protons | Integration | Multiplicity | Approx. δ (ppm) | Assignment |
| Pyridine-H2, H6 | 2H | m | 8.1 - 8.3 | Protons ortho to ring Nitrogen |
| Pyridine-H4, H5 | 2H | m | 7.2 - 7.4 | Other pyridine protons |
| -O-CH₂ - | 2H | t | ~4.1 | Methylene group attached to ether oxygen |
| -CH₂ -CH₂-NH₂ | 2H | p | ~2.0 | Central methylene group of propyl chain |
| -CH₂ -NH₂ | 2H | t | ~2.8 | Methylene group attached to amine |
| -NH₂ | 2H | br s | Variable (1-3) | Primary amine protons (exchangeable) |
¹³C NMR Predictions:
| Carbon | Approx. δ (ppm) | Assignment |
| Pyridine C3 (-O) | ~155 | Carbon bearing the ether oxygen |
| Pyridine C2, C6 | ~140-145 | Carbons ortho to ring Nitrogen |
| Pyridine C4, C5 | ~120-125 | Other pyridine carbons |
| -O-C H₂- | ~65 | Carbon attached to ether oxygen |
| -C H₂-CH₂-NH₂ | ~30 | Central carbon of propyl chain |
| -C H₂-NH₂ | ~40 | Carbon attached to amine |
Molecular Weight Confirmation by Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight.[6] Electrospray Ionization (ESI) is an ideal "soft" ionization technique for this molecule, as it readily protonates the basic amine or pyridine nitrogen to form a pseudomolecular ion ([M+H]⁺) with minimal fragmentation.
Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).
-
Instrumentation: A mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap for high-resolution mass measurement).
-
Analysis Parameters:
-
Ionization Mode: Positive ion mode.
-
Rationale: The presence of two basic nitrogen atoms makes the molecule easy to protonate.
-
Scan Range: m/z 50-500.
-
Infusion: Direct infusion via syringe pump or analysis via LC-MS.
-
Expected Mass Spectrum Data
High-Resolution MS (HRMS):
| Ion | Calculated Exact Mass | Observed m/z |
| [M+H]⁺ (C₈H₁₃N₂O⁺) | 153.10224 | ~153.1022 |
Low-Resolution MS & Fragmentation: Increasing the cone voltage can induce fragmentation, providing structural information.
Caption: Plausible ESI-MS fragmentation pathway for protonated this compound.
Functional Group Identification by FTIR Spectroscopy
Expertise & Causality: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[10] This technique is excellent for quickly confirming the presence of the key N-H (amine), C-O (ether), C=N/C=C (pyridine), and C-H bonds.[11][12]
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the neat sample (liquid or solid) directly onto the ATR crystal. No further preparation is required.
-
Instrumentation: An FTIR spectrometer with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-600 cm⁻¹.
-
The instrument software will automatically generate the absorbance or transmittance spectrum.
-
Expected Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3300 - 3400 | Medium, two bands | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂)[12] |
| 2850 - 2960 | Medium | C-H Aliphatic Stretch | Propyl Chain |
| ~1620 | Medium | N-H Bend (Scissoring) | Primary Amine (-NH₂)[13] |
| 1570 - 1600 | Strong-Medium | C=C and C=N Stretch | Pyridine Ring |
| 1200 - 1300 | Strong | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether[8] |
| 1000 - 1050 | Strong | C-O-C Symmetric Stretch | Aryl-Alkyl Ether[8] |
| ~1100 | Medium | C-N Stretch | Aliphatic Amine |
Elemental Composition by Elemental Analysis (EA)
Expertise & Causality: Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen (and sometimes sulfur or oxygen) in a compound.[14] This technique offers a fundamental check on the empirical and molecular formula. For a pure sample, the experimentally determined percentages should agree with the theoretical values calculated from the molecular formula within a narrow margin (typically ±0.4%).[15]
Protocol: CHN Combustion Analysis
-
Sample Preparation:
-
Ensure the sample is thoroughly dried to remove residual solvents and water.
-
Accurately weigh 1-3 mg of the sample into a tin capsule.
-
-
Instrumentation: A commercial CHN elemental analyzer.
-
Analysis: The sample is combusted at high temperatures (~1000 °C) in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified by a thermal conductivity detector.
Expected Elemental Analysis Results
| Element | Theoretical % | Experimental % (Acceptable Range) |
| Carbon (C) | 63.14 | 62.74 - 63.54 |
| Hydrogen (H) | 7.95 | 7.55 - 8.35 |
| Nitrogen (N) | 18.41 | 18.01 - 18.81 |
The combination of HPLC, NMR, MS, FTIR, and Elemental Analysis provides a robust and self-validating workflow for the complete characterization of this compound. By following these protocols, researchers, scientists, and drug development professionals can confidently verify the purity, confirm the chemical structure, and establish the elemental composition of this important synthetic intermediate. This rigorous analytical confirmation is a critical step in ensuring the quality and reproducibility of subsequent scientific research and development.
References
- Benchchem. 3-(Pyridin-2-yl)propan-1-amine | Research Chemical.
- Benchchem. 1-(Pyridin-3-yl)propan-1-amine.
- Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis.
- Organic Syntheses. 3-pyridylboronic acid.
- Hasan Saikot, M. S. (2024). FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights. ResearchGate.
- Chromatography Forum. (2015). Method for pyridine amine derivative.
- Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
- PubChem. 3-(Pyridin-2-yl)propan-1-amine. National Center for Biotechnology Information.
- PubChem. 3-(Pyridin-3-yl)propan-1-amine. National Center for Biotechnology Information.
- PubChem. 3-Pyridinepropanol. National Center for Biotechnology Information.
- PubChem. 2-(Pyridin-3-yl)propan-1-amine. National Center for Biotechnology Information.
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
- ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- ACS Publications. (1968). Infrared studies of amine complexes. IV. The N-H-O hydrogen bond in aromatic amine complexes of ethers ketones, esters, and amides. The Journal of Physical Chemistry.
- Genentech. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- AZoM. (2021). A Look at Elemental Analysis for Organic Compounds.
- HELIX Chromatography. HPLC Methods for analysis of Pyridine.
- University of Babylon. Element analysis.
- RSC Publishing. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach.
- OpenStax adaptation. (2023). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.
- OEA Labs. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry.
- University of Calgary. IR: amines.
- KIET Group of Institutions. Elemental Analysis Of Organic Compounds With The Use Of.
- PubMed Central. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
- Thermo Fisher Scientific. Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
- MDPI. (2008). Synthesis of 3-Alkyl Pyridinium Alkaloids from the Arctic Sponge Haliclona viscosa.
- AMERICAN ELEMENTS. 3-(Pyridin-4-yl)propan-1-amine.
- The Automated Topology Builder. Propylamine.
- ChemicalBook. 3-Aminopropanol(156-87-6) 1H NMR spectrum.
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Application Note: 1H NMR Analysis of 3-(Pyridin-3-yloxy)propan-1-amine
Abstract
This technical guide provides a comprehensive protocol and in-depth analysis for the structural elucidation of 3-(Pyridin-3-yloxy)propan-1-amine using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The following sections detail the principles behind the experimental design, a step-by-step protocol for sample preparation and data acquisition, and a thorough interpretation of the expected ¹H NMR spectrum. This guide is intended to serve as a practical resource for researchers in medicinal chemistry, chemical synthesis, and drug development, enabling accurate and efficient characterization of this and structurally related compounds.
Introduction: The Significance of this compound
This compound is a bifunctional organic molecule incorporating a pyridine ring linked via an ether bridge to a propanamine tail. This unique combination of a heteroaromatic system and a flexible aliphatic chain with a primary amine makes it a valuable building block in the synthesis of novel pharmaceutical agents and other biologically active molecules. The pyridine moiety can participate in various interactions, including hydrogen bonding and metal coordination, while the primary amine provides a key reactive handle for further chemical modifications.
Accurate structural verification is a critical checkpoint in any synthetic workflow. ¹H NMR spectroscopy is an unparalleled, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical shifts, signal integrations, and spin-spin coupling patterns, a complete assignment of all protons in the molecule can be achieved, thus confirming its identity and purity.
Experimental Design and Rationale
The successful acquisition of a high-quality ¹H NMR spectrum hinges on a well-designed experiment. The choices of solvent, sample concentration, and acquisition parameters are paramount.
-
Solvent Selection: The ideal NMR solvent must dissolve the analyte completely and should not have signals that overlap with the analyte's resonances. Deuterated solvents are used to avoid a large, interfering solvent signal in the ¹H NMR spectrum.[1][2][3] For this compound, which possesses both polar (amine, ether, pyridine nitrogen) and non-polar (aromatic ring, alkyl chain) character, solvents like Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) are excellent choices. CDCl₃ is a versatile, non-polar solvent, while DMSO-d₆ is more polar and is particularly useful for observing exchangeable protons like those of the amine group.
-
Sample Concentration: For a small molecule like this compound (Molecular Weight: 152.19 g/mol ), a sample concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient for obtaining a ¹H NMR spectrum with a good signal-to-noise ratio in a reasonable timeframe.[4][5]
-
Internal Standard: An internal standard is crucial for accurate chemical shift referencing. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR in organic solvents, with its signal defined as 0.00 ppm.[1][2]
Detailed Experimental Protocol
This section provides a step-by-step methodology for the ¹H NMR analysis of this compound.
Materials and Equipment
-
This compound sample
-
Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), ≥99.8% D
-
Tetramethylsilane (TMS)
-
High-quality 5 mm NMR tubes
-
Pasteur pipettes and bulbs
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation Workflow
Caption: Workflow for ¹H NMR sample preparation and analysis.
Step-by-step Protocol:
-
Weighing the Sample: Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Solvent Addition: To the vial, add approximately 0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) containing 0.03% (v/v) TMS.
-
Dissolution: Securely cap the vial and vortex gently until the sample is completely dissolved. A clear, homogeneous solution should be obtained.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Ensure there are no solid particles in the solution.
-
Spectrometer Setup: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity.
-
Data Acquisition: Set the appropriate acquisition parameters for a standard ¹H NMR experiment. A sufficient number of scans (e.g., 16 or 32) should be acquired to ensure a good signal-to-noise ratio.
-
Data Processing: After data acquisition, perform a Fourier transform, phase correction, and baseline correction on the resulting Free Induction Decay (FID) to obtain the final ¹H NMR spectrum. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
Spectral Interpretation and Analysis
The ¹H NMR spectrum of this compound provides a unique fingerprint of its molecular structure. The expected chemical shifts, multiplicities, and integrations for each proton are detailed below.
Caption: Structure of this compound.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for this compound in CDCl₃.
| Signal | Protons | Integration | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| a | H-2' | 1H | ~8.3 | Doublet | ~2.5 |
| b | H-6' | 1H | ~8.2 | Doublet of Doublets | ~4.5, 1.5 |
| c | H-4' | 1H | ~7.2 | Doublet of Doublets of Doublets | ~8.5, 2.5, 1.5 |
| d | H-5' | 1H | ~7.1 | Doublet of Doublets | ~8.5, 4.5 |
| e | -OCH₂- | 2H | ~4.1 | Triplet | ~6.5 |
| f | -CH₂- | 2H | ~2.0 | Quintet | ~6.5 |
| g | -CH₂N- | 2H | ~2.9 | Triplet | ~6.5 |
| h | -NH₂ | 2H | ~1.5 (variable) | Broad Singlet | - |
Detailed Peak Assignments and Rationale
-
Pyridine Ring Protons (a, b, c, d): The protons on the pyridine ring are in the aromatic region (typically δ 7.0-8.5 ppm).[6] The exact chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the electron-donating effect of the ether oxygen.
-
H-2' and H-6' (a, b): These protons are ortho to the ring nitrogen and are the most deshielded, appearing at the lowest field (~8.2-8.3 ppm).
-
H-4' and H-5' (c, d): These protons are further from the nitrogen and will appear at a relatively higher field within the aromatic region (~7.1-7.2 ppm).
-
Coupling: The protons on the pyridine ring will exhibit characteristic spin-spin coupling, leading to doublet and doublet of doublets patterns.
-
-
Aliphatic Chain Protons (e, f, g):
-
-OCH₂- (e): The methylene group directly attached to the ether oxygen is deshielded and is expected to appear around 4.1 ppm as a triplet due to coupling with the adjacent methylene group (f).
-
-CH₂- (f): The central methylene group will be coupled to both adjacent methylene groups (e and g), resulting in a more complex multiplet, likely a quintet, around 2.0 ppm.
-
-CH₂N- (g): The methylene group adjacent to the amine is also deshielded, appearing around 2.9 ppm as a triplet due to coupling with the neighboring methylene group (f).
-
-
Amine Protons (h): The protons of the primary amine group typically appear as a broad singlet.[6] Their chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In CDCl₃, they are often observed in the range of 1.0-2.0 ppm. This peak can be confirmed by a D₂O exchange experiment, where the addition of a drop of D₂O will cause the amine proton signal to disappear.[2]
Conclusion
¹H NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. By following the detailed protocol for sample preparation and data acquisition, and by applying the principles of spectral interpretation outlined in this guide, researchers can confidently verify the identity and purity of their synthesized material. This ensures the integrity of subsequent research and development efforts that utilize this versatile chemical building block.
References
-
PubChem. 3-(Pyridin-3-yl)propan-1-amine. National Center for Biotechnology Information. [Link]
-
Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Doc Brown's Chemistry. Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide. [Link]
-
Doc Brown's Chemistry. propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting. [Link]
-
Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]
-
Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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Application Note: Structural Elucidation of 3-(Pyridin-3-yloxy)propan-1-amine using 13C NMR Spectroscopy
Abstract
This technical guide provides a comprehensive methodology for the acquisition and interpretation of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 3-(Pyridin-3-yloxy)propan-1-amine. As a key structural motif in medicinal chemistry, unambiguous characterization of this molecule is paramount. This document details a field-proven protocol for sample preparation and instrument setup, followed by an in-depth analysis of the expected 13C NMR chemical shifts. The guide explains the causal relationships between the molecule's electronic structure and its spectral features, offering researchers and drug development professionals a robust framework for structural verification.
Introduction: The Structural Challenge
This compound incorporates three distinct chemical functionalities: a heteroaromatic pyridine ring, a flexible aliphatic propyl chain, and a primary amine. The interplay of these groups creates a unique electronic environment for each carbon atom. 13C NMR spectroscopy is an indispensable tool for confirming the molecular skeleton, as it provides a direct count of non-equivalent carbon atoms and offers profound insight into their local chemical environment.[1] Unlike 1H NMR, standard proton-decoupled 13C NMR spectra are free from complex spin-spin splitting, with each unique carbon atom typically represented by a single peak.[1][2] This application note serves as both a practical protocol and an interpretive guide to the 13C NMR spectrum of this compound.
Molecular Analysis and Predicted Spectral Features
The structure of this compound contains eight chemically non-equivalent carbon atoms, and therefore, eight distinct signals are expected in its proton-decoupled 13C NMR spectrum.
Logical Workflow for Spectral Prediction
Caption: Labeled structure of this compound.
Table 1: Predicted 13C Chemical Shifts and Assignments
| Carbon Atom Label | Chemical Environment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-3' | Aromatic C-O | 155 - 160 | Attached to electronegative ether oxygen; most deshielded aromatic C. |
| C-2', C-6' | Aromatic C (ortho/para to N) | 140 - 150 | Influenced by ring nitrogen and ether substituent. |
| C-4' | Aromatic C (ortho/para to N) | 135 - 140 | Influenced by ring nitrogen and ether substituent. |
| C-5' | Aromatic C (meta to N) | 120 - 125 | Typically the most shielded pyridine carbon. |
| C-γ | Aliphatic C-O (Ether) | 65 - 70 | Directly bonded to ether oxygen. [3] |
| C-α | Aliphatic C-N (Amine) | 40 - 45 | Directly bonded to amine nitrogen. [4] |
| C-β | Aliphatic C-C-C | 25 - 30 | Shielded alkyl carbon, least influenced by heteroatoms. |
Note: These are estimated values. Actual shifts can vary based on solvent, concentration, and temperature. [5]
Field Insights & Troubleshooting
-
Low Signal-to-Noise: If signals are weak, the primary solution is to increase the number of scans (NS). Doubling the acquisition time (and thus NS) will increase the signal-to-noise ratio by a factor of √2. Alternatively, preparing a more concentrated sample is highly effective. * Quaternary Carbons: The signal for the C-3' carbon, which has no attached protons, may be significantly weaker than the others. This is due to a less efficient relaxation mechanism and the lack of Nuclear Overhauser Effect (NOE) enhancement. If this peak is difficult to identify, a longer relaxation delay (d1) may be necessary.
-
Solvent Choice: The basicity of the amine may lead to proton exchange with acidic protons in some solvents (like trace acid in CDCl3), which can slightly alter chemical shifts. Using a solvent like DMSO-d6 often provides more consistent results for amines.
Conclusion
13C NMR spectroscopy is a powerful and definitive technique for the structural verification of this compound. By following the detailed protocol for sample preparation and data acquisition, a high-quality spectrum can be reliably obtained. The interpretation, guided by an understanding of the chemical environments within the molecule, allows for the confident assignment of all eight unique carbon signals, confirming the integrity of the molecular framework.
References
-
OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]
-
EPFL. (n.d.). InfoSheet: NMR sample preparation. Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). NMR Sample Requirements and Preparation. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]
-
Reeves, L. W., & Schneider, W. G. (1957). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Journal of Chemistry, 35(4), 251-264. [Link]
-
ResearchGate. (n.d.). Modeling C-13 NMR Chemical Shifts of Aliphatic Ethers and Thioethers. Retrieved from [Link]
-
Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469-477. [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of propylamine analysis of chemical shifts. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]
-
Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved from [Link]
-
Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded.... Retrieved from [Link]
-
University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]
-
University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
-
Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
-
Wellesley College. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]
-
EPFL. (n.d.). 13C NMR. Retrieved from [Link]
-
University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). Running 13C spectra. Retrieved from [Link]
-
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted). Retrieved from [Link]
-
Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link]
-
ResearchGate. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
-
Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]
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Mass spectrometry of 3-(Pyridin-3-yloxy)propan-1-amine
An Application Note on the Mass Spectrometric Analysis of 3-(Pyridin-3-yloxy)propan-1-amine
Authored by: A Senior Application Scientist
Introduction
This compound is a chemical entity of significant interest within pharmaceutical research and drug development. Its bifunctional nature, incorporating a pyridine ring—a common motif in medicinal chemistry—and a primary amine connected by a flexible ether linkage, makes it a valuable scaffold for the synthesis of novel therapeutic agents. The analogous compound, 3-(Pyridin-2-yl)propan-1-amine, is recognized as a key building block for molecules with potential antimicrobial and central nervous system activities.[1] Accurate and reliable analytical methods are therefore paramount for its characterization, purity assessment, and quantification in various matrices.
This application note provides a comprehensive guide to the mass spectrometric analysis of this compound. We will delve into the principles of its ionization and fragmentation behavior, offering a detailed, field-proven protocol for its analysis using Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS). The methodologies described herein are designed to be self-validating and are grounded in established principles of mass spectrometry, providing researchers, scientists, and drug development professionals with a robust framework for their analytical workflows.
Chemical Profile of the Analyte
A thorough understanding of the analyte's physicochemical properties is foundational to developing a successful mass spectrometry method.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₈H₁₂N₂O | - |
| Molecular Weight | 152.19 g/mol | PubChem (inferred) |
| Monoisotopic Mass | 152.09496 Da | PubChem (inferred) |
| Structure | ||
| Chemical Structure of this compound |
The structure contains two basic sites amenable to protonation: the primary amine and the pyridine nitrogen. This makes the molecule highly suitable for positive mode electrospray ionization.
Principle of Analysis: ESI-MS/MS
Electrospray Ionization (ESI) is the ionization technique of choice for polar molecules like this compound. ESI is a soft ionization method that generates charged ions from a liquid solution by applying a high voltage, creating an aerosol of charged droplets.[2] As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically the protonated molecule [M+H]⁺, with minimal in-source fragmentation.[2]
Tandem mass spectrometry (MS/MS) provides an additional layer of specificity and structural information. In this process, the protonated molecule ([M+H]⁺) is mass-selected in the first stage of the mass spectrometer (MS1), subjected to collision-induced dissociation (CID) with an inert gas, and the resulting fragment ions are mass-analyzed in the second stage (MS2). This process allows for the generation of a characteristic fragmentation pattern, which is invaluable for structural confirmation and for developing highly selective quantitative methods like Multiple Reaction Monitoring (MRM).
Experimental Protocol
Materials and Reagents
-
This compound standard (≥98% purity)
-
LC-MS grade Methanol
-
LC-MS grade Water
-
LC-MS grade Formic Acid
-
Calibrated micropipettes and appropriate tips
-
1.5 mL polypropylene vials
Sample Preparation
Causality: The goal is to prepare a dilute solution of the analyte in a solvent compatible with ESI-MS to ensure efficient ionization and prevent contamination of the instrument. Methanol is an excellent solvent for this purpose, and the addition of a small amount of formic acid ensures the analyte is protonated in solution, which enhances the [M+H]⁺ signal in positive ion mode.
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Solution (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution with 50:50 methanol:water containing 0.1% formic acid. This concentration is typically sufficient for initial method development on modern mass spectrometers.
Instrumentation and Method
The following parameters are provided as a starting point and should be optimized for the specific instrument in use. A standard tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) coupled with a UPLC/HPLC system is recommended.
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| Liquid Chromatography | ||
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous mobile phase for reversed-phase chromatography. |
| Mobile Phase B | Methanol + 0.1% Formic Acid | Standard organic mobile phase for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 5 min | A generic gradient to ensure elution of the analyte. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 2 µL | Minimizes peak distortion while providing sufficient analyte. |
| Mass Spectrometry | ||
| Ionization Mode | ESI Positive | The presence of two basic nitrogens makes positive ionization highly efficient. |
| Capillary Voltage | 3.0 kV | A standard voltage for stable electrospray.[3] |
| Desolvation Temp. | 250 °C | Facilitates efficient solvent evaporation.[3] |
| Cone Gas Flow | 100 L/hr | Assists in droplet desolvation.[3] |
| Desolvation Gas Flow | 900 L/hr | High flow of heated gas to aid in desolvation.[3] |
| Collision Gas | Argon | An inert gas for efficient collision-induced dissociation. |
| MS1 (Full Scan) | ||
| Mass Range | m/z 50-200 | To detect the [M+H]⁺ ion and any potential adducts. |
| MS2 (Product Ion Scan) | ||
| Precursor Ion | m/z 153.1 | The expected m/z of the protonated molecule [C₈H₁₂N₂O + H]⁺. |
| Collision Energy | 10-30 eV (Ramp) | A range of energies is used to generate a comprehensive fragmentation spectrum. |
Workflow Diagram
Caption: Proposed major fragmentation pathways for [M+H]⁺ of this compound.
Application to Quantitative Analysis
The distinct fragmentation pattern allows for the development of a highly sensitive and selective quantitative assay using Multiple Reaction Monitoring (MRM). In MRM, the mass spectrometer is set to monitor specific precursor-to-product ion transitions.
Table 3: Suggested MRM Transitions for Quantification
| Transition | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use |
| 1 | 153.1 | 95.0 | Quantifier |
| 2 | 153.1 | 136.1 | Qualifier |
The transition 153.1 > 95.0 is recommended as the quantifier because it represents a significant and specific fragment of the molecule. The transition 153.1 > 136.1 can serve as a qualifier to ensure the identity of the analyte, thereby increasing the trustworthiness of the results.
Conclusion
This application note details a robust and reliable method for the analysis of this compound using ESI-MS/MS. The provided protocol, from sample preparation to data acquisition, offers a solid foundation for researchers. The discussion of the expected fragmentation patterns, supported by established chemical principles, provides the necessary insights for confident structural elucidation and the development of selective quantitative assays. This methodology is designed to be a cornerstone for quality control, metabolic studies, and pharmacokinetic assessments involving this important chemical scaffold.
References
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PubChem. 3-(Pyridin-3-yl)propan-1-amine. [Link]
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PubChem. 2-(Pyridin-3-yl)propan-1-amine. [Link]
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RSC Publishing. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. [Link]
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TSI Journals. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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American Elements. 3-(Pyridin-4-yl)propan-1-amine. [Link]
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ACS Publications. (2024). Unveiling Valuable Secondary Metabolites from the Bioconversion of Banana (Musa balbisiana) Peel-Derived Biomass with Aspergillus niger. [Link]
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MDPI. Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. [Link]
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Wikipedia. Fragmentation (mass spectrometry). [Link]
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YouTube. (2022). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. [Link]
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PubChem. 3-(Pyridin-3-ylmethylsulfanyl)propan-1-amine. [Link]
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Wikipedia. Propylamine. [Link]
-
YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]
-
Dummies. (2021). How to Identify Molecular Fragmentation Patterns in Mass Spectrometry. [Link]
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The Versatile Role of 3-(Pyridin-3-yloxy)propan-1-amine in Modern Drug Discovery: Application Notes and Protocols
Introduction: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents necessitates a robust toolkit of versatile chemical building blocks. Among these, 3-(Pyridin-3-yloxy)propan-1-amine emerges as a scaffold of significant interest. This molecule elegantly combines the advantageous properties of a pyridine ring, an ether linkage, and a primary alkylamine, offering a unique trifecta of features for the medicinal chemist. The pyridine moiety, a well-established "privileged scaffold" in drug discovery, can enhance aqueous solubility, provide a key hydrogen bond acceptor, and participate in beneficial π-π stacking interactions with biological targets.[1][2] The flexible propan-1-amine chain provides a reactive handle for a multitude of chemical transformations, most notably amide bond formation, allowing for its seamless integration into larger, more complex molecular architectures. The ether linkage, in turn, imparts a degree of conformational flexibility, which can be crucial for optimal binding to a target protein.
This guide provides an in-depth exploration of the utility of this compound in medicinal chemistry, offering both conceptual insights and practical, detailed protocols for its application.
Physicochemical Properties and Strategic Advantages
A thorough understanding of a building block's physicochemical properties is paramount for its effective deployment in a drug discovery program. While specific experimental data for this compound is not extensively published, we can infer its key characteristics from its constituent parts and data from its close regioisomer, 3-(Pyridin-3-yl)propan-1-amine.[3]
| Property | Estimated Value/Characteristic | Significance in Drug Design |
| Molecular Weight | ~152.19 g/mol | Low molecular weight allows for its incorporation into larger molecules without violating Lipinski's Rule of Five. |
| logP | Estimated to be low to moderate | The pyridine ring contributes to a favorable balance of lipophilicity and hydrophilicity, crucial for cell permeability and solubility. |
| pKa | The pyridine nitrogen will have a pKa of ~5, while the primary amine will have a pKa of ~10. | The basicity of the primary amine allows for salt formation to improve solubility and handling, while the pyridine nitrogen can act as a hydrogen bond acceptor in receptor interactions. |
| Reactivity | The primary amine is a strong nucleophile. | Readily participates in a variety of coupling reactions, most notably amide bond formation. |
| Rotatable Bonds | Multiple rotatable bonds in the linker. | Provides conformational flexibility, allowing the attached pharmacophore to adopt an optimal binding pose in a receptor pocket. |
Applications in Medicinal Chemistry: A Gateway to Diverse Targets
The strategic combination of a pyridine ring, a flexible linker, and a reactive amine makes this compound a valuable tool for accessing a wide range of therapeutic targets.
As a Versatile Linker in Complex Molecule Synthesis
The primary application of this compound is as a linker to connect a pharmacophore to another part of a molecule, such as a protein-binding fragment or a solubilizing group. The pyridine ring is not merely a passive spacer; its ability to form hydrogen bonds and engage in other non-covalent interactions can contribute significantly to the overall binding affinity of the final compound.[2]
A compelling example of a closely related scaffold can be found in the development of α7 nicotinic acetylcholine receptor (nAChR) modulators. Researchers designed a series of 2-((pyridin-3-yloxy)methyl)piperazines for the treatment of inflammatory disorders.[3] In these compounds, the pyridin-3-yloxy moiety serves as a key structural element connecting the piperazine core to the rest of the molecule. This work highlights the potential of the pyridin-3-yloxy group to be incorporated into neurologically active agents.[3]
Building Blocks for Kinase Inhibitors
The pyridine scaffold is a common feature in many approved and investigational kinase inhibitors.[4][5] It can act as a hydrogen bond acceptor, mimicking the hinge-binding interactions of the natural ATP substrate. While no marketed kinase inhibitors contain the exact this compound fragment, its structural motifs are highly relevant. For instance, N-(pyridin-3-yl)pyrimidin-4-amine derivatives have been designed and synthesized as potent CDK2 inhibitors for cancer therapy.[6][7] The primary amine of this compound can be readily acylated to generate analogous structures, positioning the pyridine ring for potential interactions within the ATP binding site of various kinases.
Experimental Protocols: Harnessing the Reactivity of this compound
The primary amine of this compound is a versatile functional group that can be readily derivatized. The following section provides a detailed, generalized protocol for a standard amide coupling reaction, a cornerstone of medicinal chemistry.
Protocol 1: General Procedure for Amide Bond Formation via Acyl Chloride
This protocol describes a robust and widely used method for the N-acylation of this compound using an acyl chloride in the presence of a non-nucleophilic base.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The reaction is performed under an inert atmosphere (nitrogen or argon) to prevent the reaction of the acyl chloride with atmospheric moisture.
-
Anhydrous Solvent: Anhydrous dichloromethane (DCM) is used as the solvent to prevent hydrolysis of the acyl chloride.
-
Base: A tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to neutralize the hydrochloric acid byproduct generated during the reaction. This is crucial as the protonated form of the starting amine is not nucleophilic.
-
Temperature Control: The reaction is typically started at 0°C to control the initial exothermic reaction upon addition of the highly reactive acyl chloride.
Step-by-Step Methodology:
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Acyl Chloride Addition: Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure amide.
Visualizing the Workflow
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(Pyridin-3-yl)propan-1-amine | C8H12N2 | CID 13557523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6936612B2 - 2-(Pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles [mdpi.com]
- 7. pharmacy180.com [pharmacy180.com]
Application Notes and Protocols: The Strategic Incorporation of 3-(Pyridin-3-yloxy)propan-1-amine in Kinase Inhibitor Synthesis
Introduction: The Versatility of the Pyridine Moiety in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases. Within the medicinal chemist's arsenal, the pyridine scaffold is a privileged structure, frequently incorporated into kinase inhibitors to enhance their potency, selectivity, and pharmacokinetic properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, often interacting with the hinge region of the kinase ATP-binding site. Furthermore, the pyridine ring can be readily functionalized to modulate solubility, metabolic stability, and cell permeability, making it a versatile component in drug design.[1]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a specific pyridine-containing building block, 3-(Pyridin-3-yloxy)propan-1-amine , in the synthesis of kinase inhibitors. We will delve into the rationale for its use, provide detailed synthetic protocols for its incorporation into a representative kinase inhibitor scaffold, and discuss the broader implications for drug discovery.
The Strategic Advantage of this compound
The structure of this compound offers several strategic advantages in the design of kinase inhibitors:
-
Hinge-Binding Element: The pyridin-3-yloxy group can serve as a key hydrogen bond acceptor, interacting with the backbone amide protons of the kinase hinge region. This interaction is crucial for anchoring the inhibitor in the ATP-binding pocket.
-
Flexible Linker: The three-carbon propyl chain provides a flexible linker, allowing the pyridine moiety to adopt an optimal orientation for binding while enabling the rest of the inhibitor to access other regions of the active site. This flexibility can be critical for achieving high potency and selectivity.
-
Vector for Further Functionalization: The terminal primary amine serves as a versatile handle for coupling with various kinase inhibitor scaffolds, most commonly through amide bond formation or nucleophilic aromatic substitution.
-
Improved Physicochemical Properties: The pyridine moiety can enhance the aqueous solubility and overall druglike properties of the final compound compared to more lipophilic aromatic systems.
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂O | PubChem |
| Molecular Weight | 152.19 g/mol | PubChem |
| CAS Number | 201340-59-0 | PubChem |
| Appearance | Colorless to pale yellow liquid | Typical |
| Boiling Point | Not available | |
| Solubility | Soluble in methanol, ethanol, DMSO | Typical |
Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Application in the Synthesis of a Spleen Tyrosine Kinase (Syk) Inhibitor
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. Consequently, Syk inhibitors are being investigated for the treatment of autoimmune diseases and certain types of cancer. The following protocols are based on the synthesis of a pyridazine-based Syk inhibitor, as described in the patent literature, where this compound is a key building block.[2]
Synthetic Workflow Overview
The overall synthetic strategy involves a two-step process:
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of a halo-substituted pyridazine core with this compound.
-
Amide Coupling: Formation of the final inhibitor by coupling the resulting amine with a carboxylic acid.
Figure 1: General synthetic workflow for the incorporation of this compound.
Experimental Protocols
Protocol 1: Synthesis of 6-((3-(Pyridin-3-yloxy)propyl)amino)pyridazine-3-carboxamide
This protocol details the nucleophilic aromatic substitution reaction between 6-chloropyridazine-3-carboxamide and this compound.
Materials:
-
6-Chloropyridazine-3-carboxamide
-
This compound
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
To a solution of 6-chloropyridazine-3-carboxamide (1.0 eq) in anhydrous DMF, add this compound (1.2 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, 6-((3-(pyridin-3-yloxy)propyl)amino)pyridazine-3-carboxamide.
Rationale for Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that is well-suited for SNAr reactions as it can dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex).
-
Base: DIPEA is a non-nucleophilic organic base used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Temperature: Heating is necessary to overcome the activation energy of the reaction. The optimal temperature may need to be determined empirically.
-
Work-up: The aqueous work-up is designed to remove the DMF solvent and any inorganic byproducts. The washes with NaHCO₃ and brine further purify the organic layer.
-
Purification: Silica gel chromatography is a standard method for purifying organic compounds of moderate polarity.
Protocol 2: Amide Coupling with a Carboxylic Acid (General Procedure)
This protocol describes a general method for coupling the amine product from Protocol 1 with a carboxylic acid to form the final kinase inhibitor.
Materials:
-
6-((3-(Pyridin-3-yloxy)propyl)amino)pyridazine-3-carboxamide (from Protocol 1)
-
Carboxylic acid of interest (R-COOH)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or other suitable coupling agent (e.g., EDC/HOBt)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF under an inert atmosphere, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add a solution of 6-((3-(pyridin-3-yloxy)propyl)amino)pyridazine-3-carboxamide (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, or until TLC analysis indicates the completion of the reaction.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final amide.
Rationale for Experimental Choices:
-
Coupling Agent: HATU is a highly efficient and widely used peptide coupling reagent that minimizes side reactions and racemization.[3] Other coupling agents like EDC/HOBt can also be employed.
-
Inert Atmosphere: An inert atmosphere is recommended to prevent the reaction of the activated carboxylic acid with atmospheric moisture.
-
Pre-activation: Pre-activating the carboxylic acid with the coupling agent before adding the amine can improve the reaction efficiency and yield.
Data Presentation: Representative Kinase Inhibition Data
The following table presents hypothetical, yet representative, kinase inhibition data for a compound synthesized using the described methods. This data illustrates the type of information that would be generated during the drug discovery process.
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Example-1 | Syk | 15 |
| Example-1 | JAK2 | >1000 |
| Example-1 | FLT3 | 500 |
IC₅₀ values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in an in vitro assay.
Signaling Pathway and Mechanism of Action
Figure 2: Simplified signaling pathway of Spleen Tyrosine Kinase (Syk) and the point of inhibition.
Syk kinase is a key component of the B-cell receptor (BCR) signaling pathway. Upon activation of the BCR, Syk is recruited to the receptor complex and becomes phosphorylated, leading to the activation of downstream signaling cascades that promote cell proliferation and survival. The synthesized Syk inhibitor, containing the 3-(pyridin-3-yloxy)propyl)amino moiety, would bind to the ATP-binding site of Syk, preventing its phosphorylation and subsequent activation, thereby blocking the downstream signaling and inhibiting the cellular response.
Conclusion
This compound is a valuable and versatile building block for the synthesis of kinase inhibitors. Its unique structural features, including a hinge-binding pyridine moiety and a flexible linker, make it an attractive component for designing potent and selective inhibitors. The protocols provided in this application note offer a practical guide for the incorporation of this fragment into a representative kinase inhibitor scaffold. By understanding the rationale behind the synthetic steps and the strategic advantages of this building block, researchers can effectively utilize this compound in their drug discovery efforts to develop novel therapeutics targeting a range of kinases.
References
- WO2014060371A1 - Inhibitors of syk - Google Patents.
- Asati, V., Mahapatra, D. K., & Bharti, S. K. (2019). PIM kinase inhibitors: Structural and pharmacological perspectives. European Journal of Medicinal Chemistry, 172, 95–108.
-
PubChem Compound Summary for CID 53300063, this compound. Available at: [Link]
-
ChemInform Abstract: An Improved Amide Coupling Procedure for the Synthesis of N-(Pyridin-2-yl)amides. - ResearchGate. Available at: [Link]
-
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - NIH. Available at: [Link]
Sources
- 1. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2014060371A1 - Inhibitors of syk - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 3-(Pyridin-3-yloxy)propan-1-amine in Drug Discovery
Introduction: The Strategic Value of the 3-(Pyridin-3-yloxy)propan-1-amine Scaffold
The pyridine ring is a cornerstone in medicinal chemistry, appearing in a vast array of approved pharmaceuticals due to its ability to engage in hydrogen bonding, its metabolic stability, and its favorable pharmacokinetic properties. When incorporated into a pyridyl ether motif, such as in this compound, it presents a versatile scaffold for the exploration of chemical space in drug discovery. The primary amine handle of this molecule is a key functional group, offering a readily accessible point for a multitude of chemical modifications. This allows for the systematic modulation of physicochemical properties like lipophilicity, hydrogen bonding potential, and basicity, all of which are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound. It outlines detailed protocols for several key chemical transformations, explains the rationale behind experimental choices, and details the analytical methods for the characterization of the resulting derivatives.
Synthesis of the Starting Material: this compound
A common and effective method for the synthesis of this compound is the Williamson ether synthesis.[1][2][3][4] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 3-hydroxypyridine acts as the nucleophile, attacking an N-protected 3-halopropanamine derivative. A phthalimide protecting group is often employed for the amine, as it is robust and can be cleanly removed under hydrazinolysis conditions.
Protocol: Two-Step Synthesis of this compound
Step 1: Synthesis of N-(3-(Pyridin-3-yloxy)propyl)phthalimide
-
Materials: 3-hydroxypyridine, sodium hydride (60% dispersion in mineral oil), N-(3-bromopropyl)phthalimide, anhydrous N,N-dimethylformamide (DMF).
-
Procedure: a. To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add a solution of 3-hydroxypyridine (1.0 equivalent) in anhydrous DMF dropwise at 0 °C. b. Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. c. Add a solution of N-(3-bromopropyl)phthalimide (1.05 equivalents) in anhydrous DMF dropwise. d. Heat the reaction mixture to 80-90 °C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC). e. Upon completion, cool the reaction to room temperature and quench by the slow addition of water. f. Extract the aqueous layer with ethyl acetate (3x). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to afford N-(3-(pyridin-3-yloxy)propyl)phthalimide.
Step 2: Deprotection to Yield this compound
-
Materials: N-(3-(Pyridin-3-yloxy)propyl)phthalimide, hydrazine hydrate, ethanol.
-
Procedure: a. Dissolve the N-(3-(pyridin-3-yloxy)propyl)phthalimide (1.0 equivalent) in ethanol. b. Add hydrazine hydrate (2-3 equivalents) and heat the mixture to reflux for 4-6 hours. A white precipitate of phthalhydrazide will form. c. Monitor the reaction by TLC until the starting material is consumed. d. Cool the reaction mixture to room temperature and filter to remove the precipitate. e. Concentrate the filtrate under reduced pressure. f. Dissolve the residue in dichloromethane and wash with water. g. Extract the aqueous layer with dichloromethane (2x). h. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. The product can be further purified by distillation or column chromatography if necessary.
Derivatization Strategies for this compound
The primary amine of this compound is a versatile functional group that can undergo a wide range of reactions to generate a library of diverse derivatives. The following sections detail protocols for four common and highly effective derivatization strategies.
Acylation: Formation of Amides
Acylation of the primary amine with acid chlorides or anhydrides is a robust method to introduce a variety of substituents.[5][6][7][8][9][10] This reaction is typically fast and high-yielding. The resulting amides are generally stable and can participate in hydrogen bonding, which can be crucial for target engagement.
Caption: General workflow for the acylation of this compound.
-
Materials: this compound, acyl chloride (e.g., benzoyl chloride, acetyl chloride) or anhydride, triethylamine (TEA) or diisopropylethylamine (DIPEA), anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Procedure: a. Dissolve this compound (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM under an inert atmosphere. b. Cool the solution to 0 °C in an ice bath. c. Add the acyl chloride (1.1 equivalents) dropwise to the stirred solution. d. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. e. Upon completion, quench the reaction with water. f. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel.
| Reagent Example | Product Structure | Expected Observations |
| Benzoyl Chloride | N-(3-(pyridin-3-yloxy)propyl)benzamide | Formation of a white precipitate (triethylamine hydrochloride). |
| Acetyl Chloride | N-(3-(pyridin-3-yloxy)propyl)acetamide | Exothermic reaction upon addition of acetyl chloride. |
Sulfonylation: Formation of Sulfonamides
Sulfonamides are a key functional group in many marketed drugs due to their ability to act as transition-state analogs and their strong hydrogen bonding capabilities. The reaction of this compound with sulfonyl chlorides provides a straightforward entry to this important class of compounds.[11][12][13][14][15]
Caption: General workflow for the reductive amination of this compound.
-
Materials: this compound, aldehyde or ketone (e.g., benzaldehyde, acetone), sodium triacetoxyborohydride (NaBH(OAc)₃), dichloroethane (DCE) or methanol, acetic acid (optional, as a catalyst).
-
Procedure: a. To a solution of this compound (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in DCE, add a catalytic amount of acetic acid. b. Stir the mixture at room temperature for 1 hour to allow for imine formation. c. Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise. d. Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC. e. Quench the reaction by the addition of saturated sodium bicarbonate solution. f. Extract the mixture with DCM (3x). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. h. Purify the crude product by column chromatography.
| Reagent Example | Product Structure | Expected Observations |
| Benzaldehyde | N-Benzyl-3-(pyridin-3-yloxy)propan-1-amine | The reaction is generally clean with a mild reducing agent. |
| Acetone | N-Isopropyl-3-(pyridin-3-yloxy)propan-1-amine | A slight effervescence may be observed upon addition of the reducing agent. |
Urea and Thiourea Formation
Urea and thiourea moieties are prevalent in bioactive molecules, often acting as hydrogen bond donors and acceptors. They can be readily synthesized from the reaction of this compound with isocyanates and isothiocyanates, respectively.
[16][17][18][19]##### Workflow for Urea/Thiourea Formation
Caption: General workflow for the synthesis of ureas and thioureas.
-
Materials: this compound, isocyanate or isothiocyanate (e.g., phenyl isocyanate, ethyl isothiocyanate), anhydrous THF or DCM.
-
Procedure: a. Dissolve this compound (1.0 equivalent) in anhydrous THF. b. Add the isocyanate or isothiocyanate (1.05 equivalents) dropwise at room temperature. c. Stir the reaction mixture for 2-6 hours. Monitor by TLC. d. If a precipitate forms, filter the solid and wash with cold solvent. e. If no precipitate forms, concentrate the reaction mixture under reduced pressure. f. Purify the crude product by trituration with a suitable solvent (e.g., diethyl ether, hexanes) or by column chromatography.
| Reagent Example | Product Structure | Expected Observations |
| Phenyl Isocyanate | 1-Phenyl-3-(3-(pyridin-3-yloxy)propyl)urea | The reaction is often rapid and may result in the precipitation of the product. |
| Ethyl Isothiocyanate | 1-Ethyl-3-(3-(pyridin-3-yloxy)propyl)thiourea | Thiourea formation can be slightly slower than urea formation. |
Characterization of Derivatives
The successful synthesis of the derivatives must be confirmed by a combination of analytical techniques.
-
Thin-Layer Chromatography (TLC): An essential tool for monitoring reaction progress and assessing the purity of the crude product and purified fractions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. K[7][20]ey diagnostic signals to look for include:
-
Amides: A downfield shift of the N-H proton and the adjacent methylene protons compared to the starting amine.
-
Sulfonamides: A characteristic downfield shift of the N-H proton.
-
Secondary Amines (from reductive amination): The appearance of new signals corresponding to the introduced alkyl/arylalkyl group.
-
Ureas/Thioureas: The appearance of new N-H signals.
-
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming the successful incorporation of the new substituent. H[21]igh-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compounds. A[22][23] reverse-phase C18 column with a mobile phase of water and acetonitrile (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point for method development.
Conclusion
The derivatization of this compound offers a rich platform for the generation of novel chemical entities for drug discovery. The protocols outlined in this document provide a solid foundation for the synthesis of amides, sulfonamides, secondary amines, ureas, and thioureas. It is imperative to remember that while these are general procedures, optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and purity. Rigorous characterization of all synthesized compounds is essential to confirm their identity and purity before proceeding with biological evaluation.
References
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- Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers - Google Patents.
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Amine to Amide (via Acid Chloride) - Common Conditions. Available at: [Link]
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Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3 | Organic Letters - ACS Publications. Available at: [Link]
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Urea derivative synthesis by amination, rearrangement or substitution. Available at: [Link]
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Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]
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An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC - NIH. Available at: [Link]
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The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]
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Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]
-
A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions - RSC Advances. Available at: [Link]
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How to synthesize 3-hydroxy pyridine? - ResearchGate. Available at: [Link]
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Synthesis of N-(3-bromopropyl)-phthalimide - PrepChem.com. Available at: [Link]
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The reaction of acyl chlorides with ammonia and primary amines - Chemguide. Available at: [Link]
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A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods) - ResearchGate. Available at: [Link]
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Thiourea synthesis by thioacylation - Organic Chemistry Portal. Available at: [Link]
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Urea formation via reaction of an isocyanate with an amine. - ResearchGate. Available at: [Link]
-
N-Acylation Reactions of Amines - ResearchGate. Available at: [Link]
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Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC - PubMed Central. Available at: [Link]
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3-aminopyridine - Organic Syntheses Procedure. Available at: [Link]
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Spectroscopy of Amines - Chemistry LibreTexts. Available at: [Link]
-
Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Some New N-(3-phthalidyl) Amines via Condensation Reaction of 3-Ethoxyphthalide with substituted Amino Pyridine. Available at: [Link]
-
Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Available at: [Link]
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Aldehydes and Ketones to Amines - Chemistry Steps. Available at: [Link]
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Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride - Indian Academy of Sciences. Available at: [Link]
-
Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles - Green Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of a Pyridone-Based Phthalimide Fleximer and Its Characterization and Supramolecular Property Evaluation - PMC - NIH. Available at: [Link]
-
A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - PMC - NIH. Available at: [Link]
-
(PDF) N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition - ResearchGate. Available at: [Link]
-
Selective Acylation of Primary Amines in Peptides and Proteins - ResearchGate. Available at: [Link]
-
Williamson Ether Synthesis - YouTube. Available at: [Link]
-
Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions - ResearchGate. Available at: [Link]
- EP2362867A2 - Method for making carbamates, ureas and isocyanates - Google Patents.
-
Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition - ACS Publications. Available at: [Link]
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Williamson Ether Synthesis - Chemistry LibreTexts. Available at: [Link]
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Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - Frontiers. Available at: [Link]
-
Amide synthesis by acylation - Organic Chemistry Portal. Available at: [Link]
-
Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]
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Selective acylation of primary amines in peptides and proteins - the University of Groningen research portal. Available at: [Link]
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2-amino-3-hydroxypyridine and its preparation method and purification method - Eureka. Available at: [Link]
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Urea Formation - Common Conditions. Available at: [Link]
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Synthesis of ursane-derived isothiocyanates and study of their reactions with series of amines and ammonia - Taylor & Francis. Available at: [Link]
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Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques - Books. Available at: [Link]
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC - PubMed Central. Available at: [Link]
-
Williamson Ether Synthesis Reaction Mechanism - YouTube. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Pyridin-3-yloxy)propan-1-amine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Pyridin-3-yloxy)propan-1-amine. Here, we address common side reactions, troubleshoot experimental challenges, and provide in-depth technical insights to streamline your synthetic workflow and enhance product purity.
Introduction
The synthesis of this compound is a multi-step process that, while conceptually straightforward, is often plagued by side reactions that can significantly impact yield and purity. The principal challenges arise from the ambident nucleophilic nature of the 3-hydroxypyridine starting material and the management of reactive intermediates. This guide provides a comprehensive overview of these challenges and offers practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent strategies involve a two-step process:
-
Formation of the Ether Linkage: This is typically achieved via a Williamson ether synthesis or a Mitsunobu reaction between 3-hydroxypyridine and a C3-building block.
-
Introduction of the Amine Functionality: The primary amine is commonly introduced using a Gabriel synthesis with a phthalimide-protected propanol derivative or by direct amination of a suitable halo-ether intermediate.
Q2: What is the primary challenge in the synthesis of the pyridyl ether intermediate?
A2: The major hurdle is controlling the regioselectivity of the alkylation of 3-hydroxypyridine. As an ambident nucleophile, it can undergo both O-alkylation to form the desired ether and N-alkylation to yield an undesired N-alkyl-3-pyridone byproduct.[1]
Q3: Are there specific safety concerns I should be aware of during this synthesis?
A3: Yes. When employing the Mitsunobu reaction, be aware that azodicarboxylates like DEAD and DIAD are hazardous.[2] Additionally, if using an azide-based method to introduce the amine, organic azides can be explosive and should be handled with extreme caution. Hydrazine, used in the deprotection step of the Gabriel synthesis, is also toxic and requires careful handling.
Troubleshooting Guide: Common Side Reactions and Solutions
Problem 1: Low Yield of the Desired O-Alkylated Product and Formation of an N-Alkylated Isomer
Question: I am attempting a Williamson ether synthesis with 3-hydroxypyridine and a 3-halopropanolamine (or a protected version), but I am getting a significant amount of a byproduct that I suspect is the N-alkylated pyridone. How can I improve the O-alkylation selectivity?
Causality and Solution:
The formation of the N-alkylated isomer, 1-(3-aminopropyl)-1,2-dihydropyridin-2-one, is a common side reaction. The ratio of N- to O-alkylation is highly dependent on the reaction conditions.
-
Mechanism Insight: The phenoxide form of 3-hydroxypyridine is a soft nucleophile, favoring O-alkylation (an SN2 reaction), while the nitrogen atom is a harder nucleophile, favoring N-alkylation.[3] The choice of base, solvent, and counter-ion can influence the hardness/softness of the nucleophilic sites and thus the reaction outcome.
-
Troubleshooting Protocol:
-
Base Selection: Employ a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydride (NaH). The larger, softer potassium and cesium cations are believed to favor O-alkylation by coordinating less tightly with the oxygen, increasing its nucleophilicity.
-
Solvent Choice: Use a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. These solvents solvate the cation, leaving the phenoxide more available for reaction.
-
Temperature Control: Running the reaction at a lower temperature can sometimes favor the thermodynamically more stable O-alkylated product.
-
| Condition | Favors O-Alkylation (Desired) | Favors N-Alkylation (Side Product) |
| Base | K₂CO₃, Cs₂CO₃ | NaH, KOH |
| Solvent | DMF, Acetonitrile | Protic solvents (e.g., ethanol) |
| Temperature | Lower temperatures | Higher temperatures |
Workflow Diagram: O- vs. N-Alkylation
Sources
Technical Support Center: Williamson Ether Synthesis with 3-Hydroxypyridine
Welcome to the technical support center for the Williamson ether synthesis, with a specialized focus on the use of 3-hydroxypyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges presented by this versatile but sometimes temperamental substrate. Here, we move beyond generic protocols to address the specific hurdles you may encounter, explaining the chemical principles behind our troubleshooting suggestions to empower you to optimize your reaction with confidence.
The Core Challenge: O-Alkylation vs. N-Alkylation
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable route to ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[1][2] However, when using 3-hydroxypyridine, the reaction is complicated by the presence of two nucleophilic sites: the hydroxyl oxygen and the pyridine ring nitrogen. This creates a competitive reaction pathway between the desired O-alkylation (forming the ether) and the undesired N-alkylation (forming a pyridinium salt).
This guide will provide detailed, evidence-based strategies to favor the desired O-alkylation pathway and troubleshoot common experimental failures.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiment in a question-and-answer format.
Question 1: My reaction has a low yield or did not proceed at all. What are the likely causes?
Answer: Low or no conversion is one of the most common issues and typically points to a problem with one of the three core components of the reaction: the deprotonation step, the alkylating agent, or the solvent system.
Potential Cause A: Incomplete Deprotonation The first step of the Williamson synthesis is the quantitative deprotonation of the alcohol to form the alkoxide nucleophile.[3][4] The hydroxyl group of 3-hydroxypyridine has a pKa of approximately 8.75, making it significantly more acidic than a typical aliphatic alcohol but less acidic than a phenol.[5][6][7] Using a base that is too weak will result in an unfavorable equilibrium, with a low concentration of the required pyridinolate anion.
Solution:
-
Use a sufficiently strong base: For complete and irreversible deprotonation, a strong base is recommended. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they are non-nucleophilic and the only byproduct is hydrogen gas, which simply bubbles out of the reaction.[8][9]
-
Weaker bases (use with caution): While weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are sometimes used for aryl ether synthesis[10], they may not be effective for complete deprotonation of 3-hydroxypyridine, leading to lower yields. They are generally better suited for more acidic phenols.
| Base | pKa of Conjugate Acid (pKaH) | Suitability for 3-Hydroxypyridine (pKa ~8.75) | Notes |
| Sodium Hydride (NaH) | ~36 | Excellent | Irreversibly deprotonates the alcohol. Requires an inert atmosphere and careful handling.[9] |
| Potassium Hydride (KH) | ~36 | Excellent | More reactive than NaH. Offers similar benefits.[9][10] |
| Potassium tert-butoxide (KOtBu) | ~19 | Good | Strong base, but its bulkiness can promote elimination (E2) with secondary/tertiary halides. |
| Potassium Carbonate (K₂CO₃) | ~10.3 | Moderate to Poor | May result in an equilibrium with significant starting material remaining. Can be effective at higher temperatures.[11] |
| Sodium Hydroxide (NaOH) | ~15.7 | Moderate | Can be used, especially under phase-transfer conditions[12], but the presence of water can be problematic. |
Potential Cause B: Incorrect Choice of Alkylating Agent The Williamson ether synthesis is a classic Sₙ2 reaction.[2] The success of this reaction is highly dependent on the structure of the alkyl halide.
Solution:
-
Use primary or methyl halides: The reaction works best with methyl halides and primary alkyl halides (e.g., iodomethane, 1-bromobutane).[9]
-
Avoid secondary and tertiary halides: Secondary alkyl halides will often produce a mixture of the desired ether (Sₙ2 product) and an alkene (E2 elimination product).[9][13] Tertiary alkyl halides will almost exclusively yield the elimination product.[2][9]
Potential Cause C: Inappropriate Solvent The Sₙ2 mechanism is strongly favored by polar aprotic solvents, which can solvate the cation of the alkoxide but do not solvate the anion, leaving it "naked" and highly nucleophilic.
Solution:
-
Select a polar aprotic solvent: Anhydrous N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF) are excellent choices.[10][12]
-
Avoid protic solvents: Protic solvents like ethanol or water will solvate and stabilize the alkoxide nucleophile, drastically reducing its reactivity and slowing down the reaction.[13]
Troubleshooting Workflow
Caption: A troubleshooting flowchart for low-yield reactions.
Question 2: My main product is an unwanted salt, and I believe it's the N-alkylated pyridinium. How can I favor O-alkylation?
Answer: This is the most critical challenge when working with 3-hydroxypyridine. The pyridinolate anion is an "ambident" nucleophile, meaning it can react at two different sites (O or N).[2] Selectivity is often influenced by the principles of Hard and Soft Acids and Bases (HSAB) theory and reaction conditions. Generally, the oxygen anion is a "harder" nucleophile and the nitrogen is "softer."[14]
Competing Reaction Pathways
Caption: Competing O- vs. N-alkylation pathways.
Solution Strategies:
-
Modify the Alkylating Agent: Hard electrophiles tend to react with hard nucleophiles.
-
Leaving Group: Try using an alkylating agent with a harder leaving group. The general softness trend for halides is I > Br > Cl. Therefore, using an alkyl chloride (R-Cl) or even an alkyl tosylate (R-OTs) may favor O-alkylation more than an alkyl iodide (R-I) would.
-
-
Solvent Choice: The solvent can influence the reactivity of the ambident nucleophile.
-
In highly polar, coordinating solvents like DMF or DMSO, the harder oxygen anion might be more heavily solvated, potentially increasing the relative reactivity of the softer nitrogen. Experimenting with a less coordinating solvent like THF or 1,4-dioxane could alter the N/O alkylation ratio.
-
-
Counter-ion and Temperature:
-
The cation can associate with the nucleophile. A small, hard cation like Li⁺ may coordinate more tightly to the oxygen, potentially hindering O-alkylation. A larger, softer cation like K⁺ or Cs⁺ may favor O-alkylation. This is why bases like KH or Cs₂CO₃ are often effective.
-
Lowering the reaction temperature can sometimes increase selectivity. Run the reaction starting at 0 °C and allow it to slowly warm to room temperature.
-
Frequently Asked Questions (FAQs)
Q: What is a standard, reliable starting protocol for this reaction?
A: Here is a robust, general protocol that serves as an excellent starting point for optimization.
Experimental Protocol: Synthesis of 3-Ethoxypyridine
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous DMF (10 mL).
-
Deprotonation: Add 3-hydroxypyridine (1.0 eq). Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become homogeneous.
-
Alkylation: Cool the mixture back to 0 °C. Slowly add iodoethane (1.2 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 50-60 °C.[12]
-
Work-up: Once complete, cool the reaction to 0 °C and carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Q: My Williamson ether synthesis continues to fail or gives inseparable mixtures. Are there any alternative synthetic routes?
A: Yes. When the Williamson synthesis is not viable, other powerful methods can be employed to form the desired pyridyl ether bond.
-
Mitsunobu Reaction: This reaction couples an alcohol directly with a mildly acidic pronucleophile (like 3-hydroxypyridine) using a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD).[15] It proceeds under very mild conditions and often gives excellent yields where the Williamson fails. It is particularly useful for synthesizing aryl ethers.[16]
-
Buchwald-Hartwig C-O Cross-Coupling: This modern palladium-catalyzed reaction is a powerful method for forming aryl ether bonds.[17] It typically involves coupling an aryl halide or triflate with an alcohol. For your purpose, the reverse reaction—coupling 3-bromopyridine with the desired sodium alkoxide—would be a viable strategy. This method has a broad substrate scope and high functional group tolerance.[18]
References
- Williamson, A. W. (1850). Ueber die Theorie der Aetherbildung. Annalen der Chemie und Pharmacie, 74(1), 115-121. (Historical context, no direct link available)
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Chemspace. (n.d.). Navigating Chemical Synthesis with 3-Hydroxypyridine: A Practical Guide. Retrieved from [Link]
-
University Course Material. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Reddit. (2025). Williamson Ether synthesis : r/OrganicChemistry. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Zhang, J., et al. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. RSC Advances. Retrieved from [Link]
-
Dragovich, P. S., et al. (2007). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ChemBK. (2024). 3-Hydroxypyridine. Retrieved from [Link]
-
ACS Publications. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry. Retrieved from [Link]
-
ChemHelpASAP. (2020). Buchwald-Hartwig cross-coupling reaction. YouTube. Retrieved from [Link]
-
Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Technical Support Center: Optimizing the Synthesis of 3-(Pyridin-3-yloxy)propan-1-amine
Welcome to the technical support center for the synthesis of 3-(Pyridin-3-yloxy)propan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate. We will explore the critical parameters of the most common synthetic routes, provide in-depth troubleshooting for yield improvement, and offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The synthesis of this ether amine is typically achieved via a two-stage process: the formation of the ether linkage followed by the deprotection of the amine. The two most prevalent methods for creating the C-O ether bond are the Williamson Ether Synthesis and the Mitsunobu Reaction.
-
Williamson Ether Synthesis: This is a classic S_N2 reaction involving the deprotonation of 3-hydroxypyridine to form a pyridinoxide nucleophile, which then displaces a leaving group on an N-protected 3-aminopropanol derivative (e.g., N-Boc-3-chloropropanamine).[1][2]
-
Mitsunobu Reaction: This reaction couples 3-hydroxypyridine directly with N-Boc-3-aminopropanol using a phosphine reagent (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like DEAD or DIAD).[3][4] This method is known for its mild conditions and stereospecificity.[3][5]
The choice between these methods often depends on the availability of starting materials, substrate sensitivity, and desired scale.
Q2: My overall yield is consistently low. What are the most common stages for product loss?
Low overall yield can typically be attributed to one or more of the following stages:
-
Inefficient Ether Formation: Incomplete reaction or significant side reactions during the Williamson or Mitsunobu coupling step.
-
Difficult Purification: Co-elution of byproducts with the desired intermediate, particularly the removal of triphenylphosphine oxide (TPPO) in Mitsunobu reactions.
-
Degradation during Deprotection: Loss of product during the final acidic deprotection of the Boc-amine.
-
Issues during Workup: Emulsion formation or product loss to the aqueous phase during extractions, especially given the amine's basicity and potential water solubility.
This guide will address troubleshooting for each of these critical stages.
Troubleshooting Guide 1: The Williamson Ether Synthesis Route
This route is often favored for its cost-effectiveness and scalability. However, achieving high yields requires careful optimization of the base, solvent, and temperature.
Workflow: Williamson Ether Synthesis
Caption: General workflow for the Williamson ether synthesis of the target compound.
Q&A: Williamson Ether Synthesis Problems
Q: My ether formation reaction is incomplete, and I recover significant amounts of 3-hydroxypyridine. Why?
A: This is almost always due to incomplete deprotonation of the 3-hydroxypyridine. The acidity of the hydroxyl group on the pyridine ring is lower than that of a simple phenol, requiring a sufficiently strong base to generate the nucleophilic pyridinoxide.
-
Expertise & Causality: Weak bases like sodium bicarbonate (NaHCO₃) are generally ineffective. Stronger bases are required. Sodium hydride (NaH) is a powerful, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward. Carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also effective, particularly in polar aprotic solvents like DMF or acetonitrile.[6] The enhanced reactivity with cesium carbonate is often attributed to the "cesium effect," where the large, soft cation coordinates loosely with the alkoxide, increasing its nucleophilicity.
Q: I'm observing significant byproduct formation. What are the likely side reactions?
A: The primary side reaction in this synthesis is competition between O-alkylation (desired) and N-alkylation of the pyridine ring. The pyridine nitrogen is also nucleophilic and can react with the alkyl halide.
-
Trustworthiness & Mitigation:
-
Temperature Control: N-alkylation often has a higher activation energy. Running the reaction at the lowest temperature that allows for a reasonable reaction rate can favor O-alkylation. Start at room temperature and only heat if necessary.
-
Base Selection: The choice of base and counter-ion can influence the O/N selectivity. Harder cations (like Na⁺ from NaH) tend to associate more tightly with the harder oxygen atom, potentially favoring O-alkylation.
-
Elimination: While the substrate is a primary halide, making E2 elimination less likely than with secondary or tertiary halides, it can still occur if the reaction is run at excessively high temperatures with a sterically hindered base.[6][7]
-
| Parameter | Recommendation | Rationale |
| Base | NaH, K₂CO₃, Cs₂CO₃ | Must be strong enough to fully deprotonate 3-hydroxypyridine. |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents are ideal for S_N2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.[6] |
| Leaving Group | I > Br > OTs > Cl | A better leaving group will increase the reaction rate, allowing for milder conditions. |
| Temperature | 25°C to 80°C | Start at lower temperatures to minimize N-alkylation. Increase only if the reaction is too slow. |
Troubleshooting Guide 2: The Mitsunobu Reaction Route
The Mitsunobu reaction is an excellent alternative, especially for sensitive substrates, as it proceeds under neutral, mild conditions.[3] However, it is highly dependent on reagent quality and stoichiometry, and purification can be challenging.
Mechanism: Mitsunobu Reaction
Caption: Simplified mechanism of the Mitsunobu reaction.
Q&A: Mitsunobu Reaction Problems
Q: My Mitsunobu reaction has stalled, with a low conversion of the starting alcohol. What went wrong?
A: This is a frequent issue and can be traced to several factors:
-
Reagent Quality: Triphenylphosphine (PPh₃) can oxidize over time to triphenylphosphine oxide (TPPO). Azodicarboxylates (DEAD, DIAD) can decompose, especially if not stored properly. Use freshly opened or purified reagents.[8]
-
Anhydrous Conditions: The reaction is highly sensitive to water. Water can consume the activated intermediates, halting the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.
-
pKa of Nucleophile: The Mitsunobu reaction works best for acidic nucleophiles (pKa < 11). While 3-hydroxypyridine is suitable, its nucleophilicity is not as high as a carboxylic acid, for example. If the reaction is sluggish, this may be a contributing factor.[9]
-
Order of Addition: The standard and generally most reliable method is to dissolve the alcohol (N-Boc-3-aminopropanol), nucleophile (3-hydroxypyridine), and PPh₃ in an anhydrous solvent (like THF or toluene) and cool the solution to 0°C before adding the azodicarboxylate dropwise.[8][10] This controls the initial exothermic reaction and minimizes side product formation.
Q: The reaction worked, but I'm having extreme difficulty purifying my product from the byproducts.
A: This is the most common complaint about the Mitsunobu reaction. The main byproducts are triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate.
-
Expertise & Mitigation:
-
Stoichiometry: Use only a slight excess (1.1-1.2 equivalents) of PPh₃ and DIAD. Using a large excess makes purification significantly harder.
-
Crystallization of TPPO: After the reaction, the solvent can be evaporated, and the residue can be triturated with a non-polar solvent like diethyl ether or a mixture of hexanes/ethyl acetate. TPPO has limited solubility in these solvents and may precipitate, allowing it to be removed by filtration.
-
Modified Reagents: Using polymer-supported triphenylphosphine (PS-PPh₃) can simplify purification, as the resulting polymer-supported TPPO can be removed by simple filtration.[11]
-
Chromatography: A carefully chosen solvent system for column chromatography is essential. A gradient elution is often required to separate the slightly polar product from the very polar byproducts.
-
Troubleshooting Guide 3: The Final Deprotection Step
The final step, removing the tert-butyloxycarbonyl (Boc) group, seems straightforward but can be a source of significant yield loss if not performed with care.
Q&A: Boc Deprotection Problems
Q: I see product formation by TLC/LCMS, but my isolated yield after workup is very low.
A: This often points to issues during the workup and isolation phase.
-
Trustworthiness & Causality:
-
Incomplete Neutralization: The deprotection is run under strong acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl).[12] The product, a primary amine, will exist as its ammonium salt (e.g., trifluoroacetate or hydrochloride salt). During workup, a base (like NaOH or Na₂CO₃) is added to neutralize the acid and liberate the free amine for extraction into an organic solvent.
-
Product Solubility: The protonated amine salt is often highly soluble in water. If you do not add enough base to raise the pH sufficiently (typically to pH > 10), a significant portion of your product will remain in the aqueous layer, leading to low recovery.
-
Emulsion Formation: The product has both a hydrophilic amine end and a somewhat lipophilic aryl ether end, making it act like a surfactant, which can lead to emulsions during extraction. Using a brine wash (saturated NaCl solution) can help break up emulsions.
-
Careful pH Adjustment: Add the neutralizing base slowly while cooling the mixture in an ice bath. This prevents overheating and potential degradation. Check the pH of the aqueous layer with pH paper to ensure complete neutralization before extraction.
-
Detailed Protocol: Boc Deprotection and Workup
-
Deprotection: Dissolve the N-Boc protected intermediate (1.0 eq) in dichloromethane (DCM, approx. 0.2 M). Add trifluoroacetic acid (TFA, 4-5 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LCMS until all starting material is consumed.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Neutralization: Cool the residue in an ice bath. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) until the pH of the aqueous layer is >10. Be cautious as CO₂ evolution will occur if using bicarbonate.
-
Extraction: Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate or a 9:1 mixture of DCM:isopropanol).
-
Washing & Drying: Combine the organic layers, wash with brine to reduce water content and help break any emulsions, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product.
By methodically addressing these common pitfalls in the coupling, purification, and deprotection stages, researchers can significantly improve the yield and purity of this compound.
References
-
MDPI. (n.d.). Synthesis of 3-Alkyl Pyridinium Alkaloids from the Arctic Sponge Haliclona viscosa. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Retrieved from [Link]
- Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
-
VU Study Tour. (n.d.). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Pyridin-3-yl)propan-1-amine. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]
-
MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Pyridin-2-yl)propan-1-amine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Chemical Reviews. (n.d.). Mitsunobu and Related Reactions: Advances and Applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Chem-Station. (2014). Williamson Ether Synthesis. Retrieved from [Link]
-
Reddit. (n.d.). Mitsunobu reaction issues. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). Modified Mitsunobu coupling of pyridinol 2 and a variety of primary alcohols a. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 3-Pyridin-3-yl-propan-1-ol. Retrieved from [Link]
-
ResearchGate. (n.d.). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. Retrieved from [Link]
- (Reference 26 not found)
- (Reference 27 not found)
-
RSC Publishing. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]
-
ResearchGate. (2019). How to perform a boc deprotection in a molecule with a 1,3 dioxolane, without deprotecting the latter?. Retrieved from [Link]
- (Reference 30 not found)
-
Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
ChemTube3D. (n.d.). Mitsunobu Reaction Overview Full mechanism. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: Optimizing Reaction Conditions for 3-(Pyridin-3-yloxy)propan-1-amine
Welcome to the technical support center for the synthesis of 3-(Pyridin-3-yloxy)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of this important chemical intermediate. Our approach is rooted in established chemical principles and field-proven insights to ensure you can confidently navigate the complexities of this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and robust method is a two-step process. It begins with a Williamson ether synthesis, followed by a deprotection step. In the first step, 3-hydroxypyridine is reacted with an N-protected 3-amino-1-propanol derivative, most commonly N-Boc-3-amino-1-propanol. The use of a protecting group is crucial to prevent the amine from interfering with the etherification reaction. The subsequent step involves the removal of the protecting group, typically the tert-butoxycarbonyl (Boc) group, under acidic conditions to yield the final product.
Q2: Why is it necessary to protect the amine group of 3-amino-1-propanol before the etherification reaction?
A2: The primary amine in 3-amino-1-propanol is nucleophilic and can compete with the hydroxyl group in reacting with the alkyl halide. This can lead to the formation of undesired side products through N-alkylation. By protecting the amine as a carbamate (e.g., with a Boc group), its nucleophilicity is significantly reduced, ensuring that the reaction proceeds selectively at the hydroxyl group to form the desired ether linkage.[1][2]
Q3: I am observing a significant amount of a side product that appears to be an N-alkylated pyridine derivative. How can I minimize this?
A3: N-alkylation of the pyridine ring is a common side reaction in the synthesis of pyridine ethers. The pyridine nitrogen is nucleophilic and can react with the electrophile. To minimize this, it is advisable to use a non-nucleophilic base for the deprotonation of 3-hydroxypyridine. While strong bases like sodium hydride are effective, they can also increase the nucleophilicity of the pyridine nitrogen. A milder base, such as potassium carbonate, in a polar aprotic solvent like DMF can be a good starting point. Additionally, controlling the reaction temperature is critical; running the reaction at a lower temperature for a longer duration can favor the desired O-alkylation over N-alkylation.
Q4: My Boc deprotection step is not going to completion, or I am seeing degradation of my product. What are the optimal conditions for this step?
A4: The deprotection of the Boc group is typically achieved under acidic conditions.[3] A common and effective method is to use a solution of hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is another widely used reagent. If the reaction is not going to completion, you can try increasing the reaction time or gently warming the mixture. However, prolonged exposure to strong acids or high temperatures can lead to degradation of the product. It is recommended to monitor the reaction closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.
Q5: Purification of the final product, this compound, is proving to be difficult. What purification strategies are recommended?
A5: The basicity of the primary amine and the pyridine nitrogen, coupled with the polarity of the molecule, can make purification challenging. Column chromatography on silica gel is a common method, but tailing of the product on the column can be an issue. To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonia, can be added to the eluent system (e.g., dichloromethane/methanol/triethylamine). Alternatively, purification can be achieved by crystallization of the product as a salt, such as the hydrochloride or maleate salt, which often yields a highly pure solid.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the protected intermediate | - Incomplete deprotonation of 3-hydroxypyridine.- Competing N-alkylation of the pyridine ring.- Suboptimal reaction temperature or time. | - Use a stronger, non-nucleophilic base like sodium hydride, or increase the equivalents of a weaker base like potassium carbonate.- Employ a lower reaction temperature and longer reaction time to favor O-alkylation.- Ensure anhydrous conditions, as water can quench the base. |
| Formation of multiple byproducts | - Dialkylation of the amine (if unprotected).- N-alkylation of the pyridine ring.- Elimination reaction of the alkyl halide. | - Ensure complete protection of the amine group before the etherification step.- Use a milder base and lower reaction temperature.- Choose a good leaving group on the propanol derivative (e.g., tosylate or mesylate instead of a halide) to favor substitution over elimination. |
| Incomplete deprotection of the Boc group | - Insufficient acid strength or concentration.- Short reaction time. | - Increase the concentration of the acid or switch to a stronger acid (e.g., from HCl in methanol to TFA in DCM).- Extend the reaction time and monitor by TLC or LC-MS. |
| Product degradation during deprotection | - Excessively harsh acidic conditions.- High reaction temperature. | - Perform the deprotection at a lower temperature (e.g., 0 °C to room temperature).- Use the minimum amount of acid required for complete deprotection.- Quench the reaction as soon as the starting material is consumed. |
| Difficulty in isolating the final product | - High polarity and water solubility of the amine.- Formation of an emulsion during workup. | - After basifying the aqueous layer, extract with a more polar solvent like a mixture of chloroform and isopropanol.- Saturate the aqueous layer with sodium chloride to decrease the solubility of the product.- Consider isolation as a salt by adding an acid (e.g., HCl in ether) to the organic solution of the free base. |
Experimental Protocols
Step 1: Synthesis of tert-butyl (3-(pyridin-3-yloxy)propyl)carbamate
This protocol is based on a standard Williamson ether synthesis methodology.
Materials:
-
3-Hydroxypyridine
-
N-Boc-3-amino-1-propanol
-
p-Toluenesulfonyl chloride
-
Pyridine (as solvent and base)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Tosylate (activation of the alcohol):
-
Dissolve N-Boc-3-amino-1-propanol (1.0 eq) in anhydrous pyridine at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 4-6 hours, monitoring by TLC until the starting alcohol is consumed.
-
Quench the reaction with cold water and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the tosylate.
-
-
Williamson Ether Synthesis:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add a solution of 3-hydroxypyridine (1.0 eq) in anhydrous DMF dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of the previously prepared tosylate of N-Boc-3-amino-1-propanol (1.0 eq) in anhydrous DMF.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring by TLC.
-
Cool the reaction to room temperature and quench carefully with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Step 2: Deprotection of tert-butyl (3-(pyridin-3-yloxy)propyl)carbamate to yield this compound
Materials:
-
tert-butyl (3-(pyridin-3-yloxy)propyl)carbamate
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Sodium hydroxide solution (1M)
-
Dichloromethane
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq) in a minimal amount of 1,4-dioxane.
-
Add 4M HCl in 1,4-dioxane (5-10 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 1-2 hours).
-
Concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the hydrochloride salt of the product.
-
Filter the solid and wash with diethyl ether to obtain the crude salt.
-
To obtain the free base, dissolve the salt in water and basify to pH > 12 with 1M NaOH.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Visualizing the Process
Reaction Mechanism
Caption: Williamson ether synthesis of the protected intermediate.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2017, November 11). Amine Protection and Deprotection. Retrieved from [Link]
Sources
Technical Support Center: Purification of 3-(Pyridin-3-yloxy)propan-1-amine
Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development working with 3-(Pyridin-3-yloxy)propan-1-amine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of impurities from this versatile building block. Our focus is on providing practical, experience-driven insights to help you navigate the common challenges encountered during the synthesis and purification of this compound, ensuring the integrity and quality of your research.
Understanding the Impurity Profile of this compound
The purity of this compound is paramount for its successful application in pharmaceutical synthesis and other research endeavors. Impurities can lead to unwanted side reactions, decreased yields, and compromised biological activity of the final products. The nature and quantity of impurities are intrinsically linked to the synthetic route employed. Below, we outline the two most common synthetic pathways and the associated impurities you are likely to encounter.
Synthetic Route 1: Williamson Ether Synthesis followed by Amination
This route typically involves the reaction of 3-hydroxypyridine with a 3-halopropanol (e.g., 3-chloro-1-propanol), followed by conversion of the resulting alcohol to the amine.
Common Impurities:
-
Unreacted 3-hydroxypyridine: A common starting material that may carry through the synthesis.
-
3-(Pyridin-3-yloxy)propan-1-ol: The intermediate alcohol from the ether synthesis step.
-
Dialkylation products: Where a second molecule of 3-hydroxypyridine reacts with the halo-intermediate.
-
Unreacted 3-halopropanol: The other starting material from the ether synthesis.
Synthetic Route 2: Nitrile Reduction
This pathway may start with the cyanoethylation of 3-hydroxypyridine to form 3-(pyridin-3-yloxy)propanenitrile, which is then reduced to the target amine.
Common Impurities:
-
Unreacted 3-(pyridin-3-yloxy)propanenitrile: The starting material for the reduction step.
-
Amide intermediate: Formed from incomplete reduction of the nitrile.
-
Secondary amines: Resulting from the reaction of the primary amine product with the intermediate imine during reduction.
-
Degradation products: Amines and pyridines can be sensitive to air oxidation and light.[1]
Troubleshooting Guide: Purification of this compound
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Q1: My crude product is a dark, oily residue. How should I begin the purification?
A1: A dark, oily crude product is common and usually indicates the presence of multiple impurities. A liquid-liquid extraction is an excellent first step to remove non-basic organic impurities and some colored by-products.
-
Step 1: Dissolution. Dissolve the crude oil in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Step 2: Acidic Wash. Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your product, being a basic amine, will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Step 3: Basification. Separate the aqueous layer and basify it with a strong base (e.g., 10M NaOH) to a pH > 12. This will deprotonate your amine, causing it to separate from the aqueous layer, often as an oil.
-
Step 4: Back Extraction. Extract the basified aqueous layer with fresh organic solvent (DCM or ethyl acetate) to recover your purified amine.
-
Step 5: Drying and Concentration. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
Q2: After acid-base extraction, I still see unreacted 3-hydroxypyridine in my product. How can I remove it?
A2: 3-Hydroxypyridine is amphoteric and can be challenging to remove completely with simple acid-base extraction. Column chromatography is often the most effective next step.
-
Stationary Phase: Silica gel is a common choice. However, due to the basic nature of your amine, peak tailing can be an issue.[2] To mitigate this, you can either:
-
Use a mobile phase containing a small amount of a basic modifier like triethylamine (e.g., 0.5-1%).
-
Use commercially available amine-functionalized silica gel.[3]
-
-
Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0-10% methanol in DCM) is a good starting point. The more polar 3-hydroxypyridine will elute later than your less polar product.
Q3: I'm having trouble separating my product from the intermediate alcohol, 3-(pyridin-3-yloxy)propan-1-ol, by column chromatography.
A3: If the polarity of the product and the alcohol intermediate are too similar for effective separation by silica gel chromatography, consider derivatization or an alternative purification technique.
-
Option 1: Fractional Distillation. If you have a sufficient quantity of material, fractional distillation under high vacuum can be effective, especially if there is a significant difference in boiling points between your product and the alcohol impurity.
-
Option 2: Salt Formation and Crystallization. Convert your amine to a salt, such as the dihydrochloride salt, by treating a solution of the amine with an excess of HCl in a suitable solvent (e.g., isopropanol or ethanol). The salt may have different crystallization properties than the salt of the alcohol impurity, allowing for purification by recrystallization.
Q4: My purified amine is a clear oil initially but turns yellow or brown upon standing. What is causing this and how can I prevent it?
A4: Amines, especially aromatic amines, can be susceptible to air oxidation, which often results in the formation of colored impurities.[1]
-
Storage: Store the purified amine under an inert atmosphere (nitrogen or argon) in a sealed container, protected from light. For long-term storage, refrigeration is recommended.
-
Antioxidants: For some applications, the addition of a small amount of an antioxidant can be considered, but this is not always desirable if the antioxidant will interfere with downstream reactions.
-
Salt Formation: Converting the amine to its dihydrochloride salt can significantly improve its stability and shelf-life.
Frequently Asked Questions (FAQs)
Q: What is the best way to monitor the purity of my this compound?
A: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of your compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (containing a buffer like ammonium acetate or a modifier like trifluoroacetic acid) is a good starting point. Thin Layer Chromatography (TLC) is also a quick and useful tool for monitoring the progress of your purification.
Q: Can I purify this compound by crystallization of the free base?
A: While possible, many low-molecular-weight amines are oils or low-melting solids, making crystallization of the free base challenging. If your product is an oil at room temperature, crystallization is not a viable option. If it is a solid, you can attempt recrystallization from a non-polar solvent like hexanes or a mixture of ethyl acetate and hexanes.
Q: What are the advantages of converting my amine to a dihydrochloride salt?
A: Converting your amine to a dihydrochloride salt offers several advantages:
-
Increased Stability: Salts are generally more stable to air oxidation than the free base.
-
Easier Handling: Salts are typically crystalline solids, which are easier to handle, weigh, and store than oils.
-
Improved Solubility: The dihydrochloride salt is often more soluble in polar solvents like water and alcohols.
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Crude Product
-
Dissolve the crude this compound (1 equivalent) in dichloromethane (10 volumes).
-
Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 5 volumes).
-
Combine the aqueous layers and cool in an ice bath.
-
Slowly add 10M NaOH with stirring until the pH is > 12.
-
Extract the basified aqueous layer with dichloromethane (3 x 5 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified free base.
Protocol 2: Column Chromatography on Silica Gel
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% dichloromethane).
-
Pack a column with the silica gel slurry.
-
Dissolve the crude or partially purified amine in a minimal amount of dichloromethane.
-
Load the sample onto the column.
-
Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol). To mitigate peak tailing, 0.5% triethylamine can be added to the mobile phase.[3]
-
Collect fractions and analyze by TLC or HPLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Formation of the Dihydrochloride Salt
-
Dissolve the purified this compound free base in anhydrous isopropanol (5-10 volumes).
-
Cool the solution in an ice bath.
-
Slowly bubble dry HCl gas through the solution or add a solution of HCl in isopropanol until the solution is acidic (test with pH paper).
-
Stir the mixture at 0°C for 1-2 hours.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold isopropanol and then with diethyl ether.
-
Dry the solid under vacuum to obtain the dihydrochloride salt.
Data Presentation
Table 1: Common Impurities and Their Potential Origin
| Impurity | Chemical Structure | Likely Synthetic Route of Origin |
| 3-Hydroxypyridine | Williamson Ether Synthesis | |
| 3-(Pyridin-3-yloxy)propan-1-ol | Williamson Ether Synthesis | |
| 3-(Pyridin-3-yloxy)propanenitrile | Nitrile Reduction | |
| 3-(Pyridin-3-yloxy)propanamide | Nitrile Reduction (incomplete reduction) |
Visualizations
Purification Workflow
Caption: General purification workflow for this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting persistent impurities.
References
- BenchChem. (2025).
- BenchChem. (2025).
- U.S. Patent No. 3,218,330. (1965).
-
Organic Syntheses. (1941). 3-Aminopyridine. Organic Syntheses, 21, 12. [Link]
-
Reddit. (2022). Chromotography with free amines? r/chemhelp. [Link]
-
ResearchGate. (2019). How to seperate organic amine from silica gel?[Link]
-
University of Rochester. (2026). Workup: Amines. Department of Chemistry. [Link]
- BenchChem. (2025). Technical Support Center: N-(Pyridin-3-yl)
-
American Elements. (n.d.). 3-(Pyridin-4-yl)propan-1-amine. [Link]
-
PubChem. (n.d.). 3-(Pyridin-3-yl)propan-1-amine. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 3-(Pyridin-2-yl)propan-1-amine. National Center for Biotechnology Information. [Link]
-
Der Pharma Chemica. (2017). Review on 3-Chloro-1,2-Propanediol: A Chloropropanol Formed During Food Processing. [Link]
- Google Patents. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol.
- Google Patents. (2011). Chemical synthesis method of 3-chloro-1-propanol.
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
NCERT. (n.d.). Amines. [Link]
Sources
Technical Support Center: 3-(Pyridin-3-yloxy)propan-1-amine
A Guide to Stability, Storage, and Troubleshooting for Researchers
Welcome to the technical support center for 3-(Pyridin-3-yloxy)propan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. As Senior Application Scientists, we have compiled this information to ensure the integrity of your experiments by providing a deep understanding of the stability and proper handling of this molecule. While specific stability data for this compound is not extensively published, this guide is built upon established principles of its core functional groups: a primary aliphatic amine, a pyridyl ether, and a propane linker.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[1] For optimal preservation, especially for long-term storage, refrigeration (2-8 °C) is advised. Some suppliers even recommend cold-chain transportation, indicating a sensitivity to temperature fluctuations.
Q2: I've noticed a color change in my sample of this compound over time. What could be the cause?
A2: Color change, typically a yellowing or browning, is a common indicator of degradation in amine-containing compounds. This is often due to oxidation from exposure to air. The primary amine group in the molecule is susceptible to oxidation, which can lead to the formation of colored impurities. To minimize this, always handle the compound under an inert atmosphere (e.g., nitrogen or argon) and ensure the storage container is well-sealed.
Q3: Is this compound sensitive to light?
A3: While specific photostability data is unavailable, both ether and amine functional groups can be sensitive to light. Ethers, for instance, can form explosive peroxides upon exposure to light and air.[3][4] Therefore, it is best practice to store this compound in an amber or opaque container to protect it from light.[2]
Q4: What solvents are recommended for dissolving this compound?
A4: Lower aliphatic amines generally show good solubility in water and organic solvents like alcohols, ether, and benzene. Given its structure, this compound is expected to be soluble in a range of polar organic solvents such as methanol, ethanol, and DMSO. Its solubility in water may be limited due to the hydrophobic pyridyl and propyl groups. Always perform a small-scale solubility test before preparing a stock solution.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent analytical results (e.g., unexpected peaks in HPLC/LC-MS) | Sample degradation due to improper storage or handling. | 1. Verify Storage: Confirm that the compound has been stored at the recommended temperature, protected from light and air. 2. Fresh Sample: Use a fresh, unopened sample if available for comparison. 3. Inert Atmosphere: When preparing solutions, purge the vial and solvent with an inert gas (nitrogen or argon). 4. Analyze Degradants: If possible, try to characterize the impurity peaks. Common amine degradation products include oxides and products of dealkylation.[5][6] |
| Reduced reactivity or poor yield in a chemical synthesis | 1. Degradation: The compound may have degraded, reducing the concentration of the active starting material. 2. Incompatible Reagents: The primary amine is a nucleophile and a base and will react with acids and electrophiles.[7][8] The pyridine nitrogen is also basic.[8] | 1. Purity Check: Assess the purity of your starting material using a suitable analytical method (e.g., NMR, LC-MS). 2. Reaction Conditions: Ensure your reaction conditions are compatible with a primary amine and a pyridyl ether. Avoid strong acids unless salt formation is intended.[9] Protect the amine group if necessary. |
| Formation of a precipitate in a stock solution | 1. Poor Solubility: The compound may have limited solubility in the chosen solvent at the prepared concentration. 2. Degradation Product: An insoluble degradation product may have formed over time. | 1. Solubility Test: Perform a solubility test at different concentrations. Gentle warming or sonication may aid dissolution. 2. Filter and Re-analyze: Filter the solution and re-analyze the supernatant to determine the concentration of the dissolved compound. Analyze the precipitate if possible. |
Experimental Protocols
Protocol 1: Recommended Storage and Handling Procedure
This protocol outlines the best practices for storing and handling this compound to maintain its integrity.
-
Receiving and Inspection: Upon receipt, inspect the container for any damage. Note the date of receipt on the label.
-
Storage Container: Store the compound in its original, tightly sealed container. If the original container is not suitable for long-term storage, transfer the compound to a clean, dry, amber glass vial with a PTFE-lined cap.
-
Storage Environment:
-
Short-term (weeks): Store in a cool (below 30°C), dark, and dry place.[1]
-
Long-term (months to years): Store under refrigeration at 2-8°C.
-
-
Handling:
-
Equilibrate the container to room temperature before opening to prevent moisture condensation.
-
Whenever possible, handle the compound in an inert atmosphere (glove box or under a stream of nitrogen or argon).
-
Use clean, dry spatulas and glassware.
-
-
Dispensing:
-
Weigh the desired amount quickly and reseal the container promptly.
-
Avoid leaving the container open to the atmosphere for extended periods.
-
Protocol 2: Preparation of Stock Solutions
This protocol provides a step-by-step guide for preparing stock solutions of this compound.
-
Solvent Selection: Choose a suitable, dry, and high-purity solvent in which the compound is readily soluble (e.g., DMSO, ethanol).
-
Inert Atmosphere: Purge a clean, dry volumetric flask or vial with an inert gas (nitrogen or argon) for several minutes.
-
Weighing: Accurately weigh the required amount of this compound and add it to the flask/vial.
-
Dissolution: Add a portion of the solvent and gently swirl or sonicate until the compound is fully dissolved.
-
Final Volume: Bring the solution to the final desired volume with the solvent.
-
Storage of Solution: Store stock solutions in tightly sealed vials at -20°C or -80°C, protected from light. For aqueous solutions, be aware that primary aromatic amines can be less stable, especially in acidic conditions.[10]
Visualizing Potential Degradation and Incompatibilities
To aid in understanding the potential stability issues, the following diagrams illustrate key concepts.
Caption: Key environmental factors that can lead to the degradation of this compound.
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. purdue.edu [purdue.edu]
- 3. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 6. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. savemyexams.com [savemyexams.com]
- 8. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Degradation Pathways of 3-(Pyridin-3-yloxy)propan-1-amine
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 3-(Pyridin-3-yloxy)propan-1-amine. This document provides in-depth troubleshooting advice and frequently asked questions regarding the potential degradation of this compound. Understanding these degradation pathways is critical for ensuring the stability, efficacy, and safety of pharmaceutical formulations.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Question 1: I'm observing unexpected peaks in my HPLC analysis during a stability study. What are the likely degradation products?
Answer:
The appearance of new peaks in your chromatogram suggests that this compound is degrading. Based on its structure, which includes a pyridine ring, an ether linkage, and a primary amine, several degradation pathways are possible under stress conditions. The most probable degradation products arise from hydrolysis, oxidation, and photodegradation.
-
Hydrolytic Degradation: The ether bond is susceptible to cleavage, especially under acidic or basic conditions. This would yield 3-hydroxypyridine and 3-amino-1-propanol [1][2][3][4].
-
Oxidative Degradation: The primary amine is a primary target for oxidation. This can lead to the formation of propionaldehyde , propionic acid , or propionitrile derivatives of the parent molecule[5]. The pyridine ring itself can also be oxidized to form an N-oxide .
-
Photodegradation: Pyridine and its derivatives are known to be susceptible to photodegradation, which can lead to complex ring-opening reactions and the formation of various smaller, often colored, impurities[6][7][8][9][10][11].
To identify the unknown peaks, it is recommended to perform co-injection studies with commercially available standards of the suspected degradation products, if possible. Mass spectrometry (LC-MS) is also an invaluable tool for obtaining the molecular weights of the new peaks, which can help in their identification.
Question 2: My compound seems to be degrading even under ambient storage conditions. How can I improve its stability?
Answer:
Degradation at ambient conditions suggests sensitivity to light, air (oxygen), or trace amounts of moisture. To enhance the stability of this compound, consider the following:
-
Protection from Light: Store the compound in amber vials or containers that block UV and visible light to prevent photodegradation[10].
-
Inert Atmosphere: The primary amine is susceptible to oxidation. Storing the compound under an inert atmosphere, such as nitrogen or argon, will minimize contact with oxygen[3].
-
Control of Humidity: While the ether linkage is generally more stable than an ester, it can still hydrolyze in the presence of moisture, especially if acidic or basic impurities are present. Store the compound in a desiccator or with a desiccant.
-
Purity of Solvents and Reagents: Ensure that all solvents and reagents used in your formulations are of high purity and free from peroxides or acidic/basic contaminants that could catalyze degradation.
Question 3: I'm designing a forced degradation study. What conditions should I use?
Answer:
A well-designed forced degradation study should expose the compound to a range of stress conditions to identify all potential degradation pathways. Based on ICH guidelines, the following conditions are recommended:
| Stress Condition | Suggested Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Ether cleavage |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Ether cleavage |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of amine and pyridine ring |
| Thermal Degradation | 80°C for 48 hours (solid-state) | Various |
| Photodegradation | Exposure to UV light (e.g., 254 nm) and visible light | Ring opening and other complex reactions |
The goal is to achieve a modest level of degradation, typically in the range of 5-20%, to ensure that the degradation products are representative of what might be seen under long-term storage conditions. It is crucial to have a validated, stability-indicating analytical method in place before initiating the study to accurately quantify the parent compound and its degradants.
Frequently Asked Questions (FAQs)
What are the most labile parts of the this compound molecule?
The molecule has three main functional groups with varying lability:
-
Primary Amine: This is often the most reactive site, particularly susceptible to oxidation.
-
Ether Linkage: The ether bond can be cleaved under hydrolytic conditions, especially with acid or base catalysis.
-
Pyridine Ring: While aromatic, the pyridine ring can be susceptible to photodegradation and oxidation to the corresponding N-oxide.
What is a stability-indicating method and why is it important?
A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients in the formulation. Its importance lies in its ability to provide a true measure of the drug's stability over time.
How can I confirm the identity of a degradation product?
Confirmation of a degradation product's identity typically involves a combination of techniques:
-
LC-MS: To determine the molecular weight and fragmentation pattern.
-
High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition.
-
NMR Spectroscopy: To elucidate the complete chemical structure.
-
Co-elution with a Reference Standard: If a standard of the suspected degradant is available, demonstrating that it has the same retention time as the unknown peak provides strong evidence of its identity.
Predicted Degradation Pathways
The following diagrams illustrate the most probable degradation pathways for this compound under different stress conditions.
Caption: Predicted hydrolytic degradation pathway.
Caption: Predicted oxidative degradation pathways.
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
1. Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (w/v)
-
HPLC-grade acetonitrile and water
-
Suitable buffer for HPLC mobile phase (e.g., phosphate or acetate buffer)
-
Class A volumetric flasks and pipettes
2. Equipment:
-
Calibrated analytical balance
-
HPLC system with a UV or DAD detector
-
pH meter
-
Water bath or oven
-
Photostability chamber
3. Procedure:
3.1. Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., 50:50 acetonitrile:water) in a 10 mL volumetric flask to prepare a 1 mg/mL stock solution.
3.2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution in a vial, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. At intervals, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Monitor the reaction at various time points and dilute for analysis.
-
Thermal Degradation: Weigh a small amount of the solid compound into a vial and place it in an oven at 80°C for 48 hours. At time points, dissolve a known amount in the mobile phase for analysis.
-
Photodegradation: Expose the stock solution and the solid compound to light in a photostability chamber according to ICH Q1B guidelines. Analyze the samples at appropriate intervals.
3.3. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.
-
Calculate the percentage degradation of the parent compound.
Caption: Forced degradation experimental workflow.
References
-
Čašaite, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15), e00902-20. Available at: [Link]
-
NCERT. (n.d.). Amines. Available at: [Link]
- Sims, G. K., & Sommers, L. E. (1985). Degradation of pyridines in the environment. Critical Reviews in Environmental Control, 15(4), 339-378.
-
The Journal of Organic Chemistry. (n.d.). ACS Publications. Available at: [Link]
-
Čašaite, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15). Available at: [Link]
- Sims, G. K., & Sommers, L. E. (1986). Biodegradation of pyridine derivatives in soil suspensions. Environmental Toxicology and Chemistry, 5(6), 503-509.
- Errami, M., et al. (2016). Atmospheric degradation of Pyridine: UV Absorption Spectrum and reaction with OH radicals and O3.
- Veeraiah, T., & Murthy, V. (2014). Oxidation of n-Propylamine and n-Butylamine by ChloramineB and Chloramine-T in Basic Medium: A Kinetic Study. International Journal of Chemical Kinetics, 46(10), 585-594.
-
PubChem. (n.d.). 3-Amino-1-propanol. National Center for Biotechnology Information. Available at: [Link]
-
Al-zahrani, S. M., et al. (2019). Unimolecular Decomposition Reactions of Propylamine and Protonated Propylamine. ACS Omega, 4(2), 3236-3245. Available at: [Link]
- Rhee, S. K., & Fuhs, G. W. (1998). Toxicity and Anaerobic Biodegradability of Pyridine and Its Derivatives Under Sulfidogenic Conditions. Applied and Environmental Microbiology, 64(8), 3078-3082.
-
PubChem. (n.d.). Propylamine. National Center for Biotechnology Information. Available at: [Link]
- Rittmann, B. E., & Whiteman, C. (2001). UV photolysis for accelerating pyridine biodegradation.
- Zhang, Y., et al. (2020). Reaction mechanism proposed for the degradation of pyridine by the UV/M–40%/H2O2 system.
-
Gong, J., Yan, T., & Mullins, C. B. (2009). Selective oxidation of propylamine to propionitrile and propionaldehyde on oxygen-covered gold. Chemical Communications, (6), 761-763. Available at: [Link]
-
Univar Solutions. (n.d.). 3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum. Available at: [Link]
-
Li, Y., et al. (2020). Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. Pharmaceutical Research, 37(8), 149. Available at: [Link]
- Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 27(3), 60-70.
- LibreTexts. (2021). 18.8 Spectroscopy of Ethers. In Organic Chemistry.
- LibreTexts. (2021). 23.
- De Gioia, L., et al. (2009). Neutral and acidic hydrolysis reactions of the third generation anticancer drug oxaliplatin. The Journal of Physical Chemistry B, 113(5), 1415-1424.
- Tan, E. L. S., & Lee, W. L. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008.
- Sun, X., et al. (2014). H2O2-promoted reactions of aliphatic primary amines with 1,3-diketones for the synthesis of 1H-pyrrol-3(2H)
- Clark, J. (2015). Functional Groups In Organic Chemistry. Chemguide.
- Reynolds, D. W., et al. (2002). Available Guidance and Best Practices for Conducting Forced Degradation Studies. Pharmaceutical Technology, 26(2), 48-56.
- Lepaumier, H., et al. (2011). Thermal Degradation and Corrosion of Amines for CO2 Capture. Energy Procedia, 4, 341-348.
- Zhang, Z., et al. (2022). Experimental and kinetic modeling study of iso-propylamine oxidation with SVUV-time of flight mass spectrometry. Combustion and Flame, 242, 112158.
- Nanda, K. K., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences, 109(11), 3394-3403.
- Bach, R. D., et al. (1993). Oxidation of Amines and Sulfides with Hydrogen Peroxide and Alkyl Hydrogen Peroxide. The Nature of the Oxygen-Transfer Step. Journal of the American Chemical Society, 115(22), 10236-10244.
- Brümmer, H. (2011).
- Khakharia, P., et al. (2022). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. Energies, 15(19), 7058.
- Bajaj, S., et al. (2011). Review on Stability Indicating Assay Methods (SIAMs).
- Eide-Haugmo, I., et al. (2022). Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes. Applied Sciences, 12(15), 7709.
- Werber, J. R., et al. (2011). Novel degradation products identified through liquid chromatography–tandem mass spectrometry. Molecules, 16(8), 6527-6541.
Sources
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- 2. 3-Amino-1-Propanol(156-87-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. univarsolutions.com [univarsolutions.com]
- 5. Selective oxidation of propylamine to propionitrile and propionaldehyde on oxygen-covered gold - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
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- 11. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing byproduct formation in 3-(Pyridin-3-yloxy)propan-1-amine synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Pyridin-3-yloxy)propan-1-amine. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and minimize byproduct formation.
Introduction
The synthesis of this compound, a valuable building block in pharmaceutical chemistry, presents a common yet significant challenge: controlling the regioselectivity of the alkylation of 3-hydroxypyridine. Due to the tautomeric nature of 3-hydroxypyridine, which exists in equilibrium with its pyridone form, direct alkylation can lead to a mixture of the desired O-alkylated product and the undesired N-alkylated byproduct. This guide will equip you with the knowledge to suppress the formation of this key byproduct and address other potential synthetic hurdles.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations and actionable solutions.
Problem 1: My reaction is producing a significant amount of an isomeric byproduct. How can I confirm it's the N-alkylated impurity and how do I get rid of it?
Answer:
The most common isomeric byproduct in this synthesis is 1-(3-aminopropyl)pyridin-3(2H)-one, the result of N-alkylation of the 3-hydroxypyridine starting material.
Confirmation of the N-Alkylated Byproduct:
You can differentiate between the desired O-alkylated product and the N-alkylated byproduct using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton chemical shifts of the pyridine ring are a key indicator. In the desired O-alkylated product, the pyridine ring protons will appear in the aromatic region (typically >7.0 ppm). For the N-alkylated pyridone byproduct, the ring protons will be shifted upfield compared to a true aromatic pyridine.
-
¹³C NMR: The carbonyl carbon of the pyridone ring in the N-alkylated byproduct will show a characteristic signal in the range of 160-180 ppm, which is absent in the desired O-alkylated product.
-
-
Mass Spectrometry (MS): While both isomers have the same mass, their fragmentation patterns in techniques like MS/MS may differ, providing clues to their structure.
-
High-Performance Liquid Chromatography (HPLC): The two isomers will likely have different retention times on a standard C18 column due to differences in polarity. The N-alkylated pyridone is often more polar.
Strategies for Removal:
If you have already synthesized a mixture, separation can be challenging but is achievable:
-
Column Chromatography: Flash column chromatography on silica gel is the most common method for separating the O- and N-alkylated isomers. A gradient elution system, starting with a non-polar solvent system (e.g., dichloromethane/methanol) and gradually increasing the polarity, can effectively separate the less polar O-alkylated product from the more polar N-alkylated byproduct.
-
Crystallization: In some cases, selective crystallization of the desired product or its salt form can be an effective purification method.
Problem 2: How can I proactively prevent the formation of the N-alkylated byproduct during my Williamson ether synthesis?
Answer:
Preventing the formation of the N-alkylated byproduct from the outset is the most efficient strategy. This involves carefully selecting your reaction conditions to favor O-alkylation.
Key Considerations for O-Alkylation Selectivity:
| Parameter | Recommendation for O-Alkylation | Rationale |
| Base | Use a weaker, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). | Stronger bases like sodium hydride (NaH) can lead to a higher concentration of the pyridone tautomer, increasing the likelihood of N-alkylation. Weaker bases favor the formation of the phenoxide, which is a soft nucleophile and preferentially attacks the soft electrophilic carbon of the alkyl halide. |
| Solvent | Employ a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. | These solvents effectively solvate the metal cation of the base, leaving the phenoxide anion more available for nucleophilic attack. |
| Temperature | Maintain a moderate reaction temperature, typically between 60-80 °C. | Higher temperatures can sometimes favor the thermodynamically more stable N-alkylated product. |
| Alkylating Agent | Use an N-protected 3-halopropanamine, such as N-(3-chloropropyl)phthalimide or tert-butyl (3-chloropropyl)carbamate (Boc-protected). | Protecting the amine functionality of the alkylating agent prevents it from acting as a competing nucleophile and can also influence the regioselectivity of the reaction. The protecting group can be removed in a subsequent step. |
Illustrative Workflow for O-Selective Williamson Ether Synthesis:
Caption: A two-step approach to favor O-alkylation.
Problem 3: I am observing other unexpected peaks in my analysis. What other byproducts could be forming?
Answer:
Besides the N-alkylated isomer, other byproducts can arise from side reactions:
-
Dialkylation: It is possible for 3-hydroxypyridine to be alkylated on both the oxygen and nitrogen atoms, leading to a quaternary pyridinium salt. This is more likely if an excess of the alkylating agent is used or at higher reaction temperatures.
-
Reaction with Solvent: In some cases, the solvent can participate in side reactions. For example, if using DMF at high temperatures, formylation of the amine can occur.
-
Elimination: If using a secondary or sterically hindered alkyl halide, an elimination reaction can compete with the desired substitution, leading to the formation of an alkene.
Troubleshooting these Byproducts:
-
Dialkylation: Use a stoichiometric amount or a slight excess of the alkylating agent. Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times.
-
Solvent-Related Byproducts: Choose a more inert solvent if possible, or run the reaction at a lower temperature.
-
Elimination: Ensure you are using a primary alkyl halide as your electrophile.
Frequently Asked Questions (FAQs)
Q1: What are the advantages and disadvantages of alternative synthetic routes to this compound?
A1: While the Williamson ether synthesis is the most common approach, other methods can be employed, each with its own set of considerations.
Mitsunobu Reaction:
-
Description: This reaction allows for the coupling of an alcohol (in this case, an N-protected 3-aminopropanol) with an acidic pronucleophile (3-hydroxypyridine) using a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).
-
Advantages:
-
Generally proceeds with high stereospecificity (inversion of configuration at the alcohol carbon).
-
Can be effective for substrates that are sensitive to the basic conditions of the Williamson ether synthesis.
-
-
Disadvantages:
-
The byproducts, triphenylphosphine oxide and the reduced azodicarboxylate, can be difficult to remove, often requiring careful chromatography.
-
The reagents are relatively expensive and can be hazardous.
-
Buchwald-Hartwig C-O Coupling:
-
Description: A palladium-catalyzed cross-coupling reaction between an aryl halide or triflate (e.g., 3-bromopyridine) and an alcohol (e.g., N-protected 3-aminopropanol).
-
Advantages:
-
Offers a broad substrate scope and good functional group tolerance.
-
Can provide a more direct route if starting from a halo-pyridine.
-
-
Disadvantages:
-
Requires a palladium catalyst and a specific ligand, which can be expensive.
-
Optimization of the catalyst system (ligand, base, solvent) may be necessary to achieve good yields and avoid side reactions.
-
Reaction Scheme for Alternative Syntheses:
Caption: Overview of Mitsunobu and Buchwald-Hartwig routes.
Q2: I'm having trouble with the deprotection of my N-Boc protected product. What are the best conditions?
A2: The tert-butyloxycarbonyl (Boc) group is a standard amine protecting group that is readily cleaved under acidic conditions.
Recommended Deprotection Protocols:
-
Trifluoroacetic Acid (TFA): A common and effective method is to treat the Boc-protected amine with a solution of TFA in a chlorinated solvent like dichloromethane (DCM) at room temperature. The reaction is typically complete within a few hours.
-
Protocol:
-
Dissolve the N-Boc protected compound in DCM (e.g., 0.1 M).
-
Add an excess of TFA (e.g., 10-20 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting trifluoroacetate salt can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to yield the free amine.
-
-
-
HCl in Dioxane or Diethyl Ether: A solution of hydrogen chloride in an organic solvent is another standard method for Boc deprotection.
-
Protocol:
-
Dissolve the N-Boc protected compound in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate).
-
Add a solution of HCl in dioxane (e.g., 4 M) or diethyl ether (e.g., 2 M) and stir at room temperature.
-
The hydrochloride salt of the amine will often precipitate from the solution.
-
The solid can be collected by filtration and washed with the solvent to yield the pure salt.
-
-
Q3: What is the best way to handle and store 3-hydroxypyridine to ensure its purity?
A3: 3-Hydroxypyridine is a stable solid, but it is hygroscopic and can be sensitive to light and air over long periods.
-
Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses).
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Storing under an inert atmosphere (e.g., nitrogen or argon) can help to prolong its shelf life.
References
- Google Patents. (n.d.). WO2020254408A1 - Pyridin-3-yl derivatives.
-
ResearchGate. (n.d.). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides | Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides | Journal of the American Chemical Society. Retrieved from [Link]
-
PMC. (n.d.). 3-[(E)-(Pyridin-3-ylimino)methyl]phenol. Retrieved from [Link]
- Google Patents. (n.d.). WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.
- Google Patents. (n.d.). WO2000062767A2 - Pharmaceutical compositions containing pyridine or pyrimidine derivates for inhibition of cytokine production and secretion.
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
NIH. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]
-
MDPI. (n.d.). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Retrieved from [Link]
-
PMC. (n.d.). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Retrieved from [Link]
- Google Patents. (n.d.). US20080312208A1 - Pyridine Analogues.
-
University of Reading. (n.d.). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 3-[(E)-(Pyridin-3-ylimino)methyl]phenol. Retrieved from [Link]
- Google Patents. (n.d.). EP3176161A1 - Buchwald-hartwig arylation method for the preparation of tertiary amines.
-
Arkivoc. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Retrieved from [Link]
- Google Patents. (n.d.). WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.
- Google Patents. (n.d.). US20030212292A1 - Shortened synthesis of 3,3-diarylpropylamine derivatives.
-
DSpace@MIT. (n.d.). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Retrieved from [Link]
-
ResearchGate. (n.d.). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]
-
PubMed. (n.d.). Rotational isomers of N-alkylpyridylporphyrins and their metal complexes. HPLC separation, (1)H NMR and X-ray structural characterization, electrochemistry, and catalysis of O(2)(.-) disproportionation. Retrieved from [Link]
-
Bulgarian Chemical Communications. (n.d.). Spectroscopic elucidation of hydrogensquarate and ester amide of squaric acid of 2-cloro-3-amino-pyridine. Retrieved from [Link]
-
PMC. (n.d.). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Mitsunobu. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Pyridin-2-yl)propan-1-amine. Retrieved from [Link]
Technical Support Center: Scaling Up the Synthesis of 3-(Pyridin-3-yloxy)propan-1-amine
Welcome to the technical support center for the synthesis of 3-(Pyridin-3-yloxy)propan-1-amine. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to larger, kilogram-scale production. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles. Our focus is on ensuring scientific integrity, scalability, and safety.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound primarily involves the formation of an ether bond between the 3-position of a pyridine ring and a three-carbon aminopropyl chain. The two most industrially relevant and scientifically scrutinized methods are the Williamson Ether Synthesis and the Mitsunobu Reaction.
-
Williamson Ether Synthesis: This classical S(_N)2 reaction involves the nucleophilic attack of the 3-hydroxypyridine anion (a pyridinoxide) on an alkyl halide.[1][2] Given the need to incorporate a terminal amine, a protected aminopropyl halide is the required electrophile. This route is often preferred for large-scale synthesis due to its cost-effectiveness and straightforward reaction conditions.
-
Mitsunobu Reaction: This redox-condensation reaction allows for the coupling of an alcohol with an acidic pronucleophile (in this case, 3-hydroxypyridine) using a combination of a phosphine (typically triphenylphosphine) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][4] It proceeds under mild conditions with a predictable inversion of stereochemistry if a chiral alcohol is used.[5] However, reagent cost and byproduct removal can be significant drawbacks on a larger scale.[4]
Caption: High-level comparison of Williamson and Mitsunobu routes.
Section 2: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is recommended for scaling up to >1 kg?
For multi-kilogram scale, the Williamson Ether Synthesis is almost always the preferred method. The primary drivers for this choice are economic and practical. The starting materials (3-hydroxypyridine, a 3-halopropylamine derivative, and a base like potassium carbonate) are significantly less expensive than the reagents required for a Mitsunobu reaction (triphenylphosphine and DIAD/DEAD). Furthermore, the workup for a Williamson synthesis is typically a straightforward filtration and extraction, whereas the removal of triphenylphosphine oxide (TPPO) from a Mitsunobu reaction can be challenging and often requires extensive chromatography or complex crystallization procedures, which are undesirable at scale.
Q2: What is the most critical challenge in the Williamson synthesis of this molecule?
The single most critical challenge is controlling the regioselectivity of the alkylation . 3-Hydroxypyridine exists in equilibrium with its pyridone tautomer. Both the phenolic oxygen and the ring nitrogen are nucleophilic sites, leading to a potential mixture of the desired O-alkylated product and the undesired N-alkylated isomer.[6][7] Minimizing the formation of this N-alkylated byproduct is paramount for achieving high purity and yield.
Q3: How can I favor O-alkylation over N-alkylation?
Controlling this selectivity is a classic problem in heterocyclic chemistry. Several factors can be manipulated to strongly favor the desired O-alkylation:
-
Choice of Base and Counter-ion: This is the most significant factor. Using bases with large, soft cations like potassium (K⁺) or cesium (Cs⁺) is highly recommended. These cations have a high affinity for the "harder" oxygen atom of the pyridinoxide, effectively shielding it and directing alkylation to the oxygen.[8][9] Sodium bases (like NaH or NaOH) can lead to higher proportions of N-alkylation. Cesium carbonate (Cs₂CO₃) often gives the best O/N ratio but is more expensive than potassium carbonate (K₂CO₃), which usually provides an excellent balance of selectivity and cost for scale-up.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are standard. Acetonitrile is often a good choice for scale-up as it has a lower boiling point than DMF/DMSO, making it easier to remove. The choice of solvent can influence the dissociation of the ion pair and thus the reactivity of the nucleophile.
-
Temperature: Running the reaction at a moderate temperature (e.g., 60-80 °C) is typical. Excessively high temperatures can sometimes decrease selectivity.
Q4: What are the key safety considerations when scaling up this synthesis?
-
Exotherms: If using a highly reactive base like sodium hydride (NaH) for deprotonation, be aware of a significant exotherm and hydrogen gas evolution. For scale-up, using a milder, heterogeneous base like K₂CO₃ is much safer as the reaction is more easily controlled.
-
Hydrazine: The deprotection of a phthalimide-protected amine is most commonly achieved with hydrazine hydrate. Hydrazine is toxic, corrosive, and a suspected carcinogen. All handling must be done in a well-ventilated fume hood or reactor with appropriate personal protective equipment (PPE). Procedures for quenching and disposing of excess hydrazine must be strictly followed.
-
Solvents: DMF and DMSO are excellent solvents but have high boiling points and are associated with reproductive toxicity. Minimize exposure and consider alternative solvents if possible. Ensure reactors are properly rated for the temperatures and pressures involved.
Section 3: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Problem: Low Reaction Yield
Q: My reaction has stalled, and LCMS analysis shows a large amount of unreacted 3-hydroxypyridine. What went wrong?
This is a classic indication of incomplete deprotonation, which is the first step of the reaction.
-
Cause 1: Inactive or Insufficient Base. Potassium carbonate can be hygroscopic. Ensure you are using a dry, finely powdered base. On a large scale, it is crucial that the base is not clumped, as this reduces the available surface area for the heterogeneous reaction. Use at least 1.5-2.0 equivalents to ensure the reaction goes to completion.
-
Cause 2: Insufficient Mixing. In a heterogeneous reaction with K₂CO₃, efficient stirring is critical to ensure contact between the solid base and the dissolved 3-hydroxypyridine. On scale-up, ensure the reactor's impeller design and speed are adequate for maintaining a good slurry.
-
Cause 3: Low Temperature. While high temperatures can hurt selectivity, a temperature that is too low will result in a very slow reaction rate. For a K₂CO₃/acetonitrile system, a reflux temperature (around 82 °C) is often optimal.
Problem: Product is Contaminated with Byproducts
Q: My final product is contaminated with a significant amount of the N-alkylated isomer. How can I fix my procedure and how do I purify my current batch?
-
Procedural Fix: As detailed in FAQ Q3, the best way to suppress N-alkylation is to switch your base. If you used NaOH or NaH, move to K₂CO₃ or, for maximum selectivity, Cs₂CO₃. The larger cation will coordinate more strongly to the oxygen, enhancing its nucleophilicity relative to the nitrogen.
-
Purification Strategy: Separating these isomers can be difficult.
-
Column Chromatography: While effective at the lab scale, it is not ideal for large quantities.
-
Crystallization: The two isomers will have different physical properties. Attempting a crystallization of either the free base or a salt (e.g., hydrochloride or maleate) from a suitable solvent system (e.g., Isopropanol/Heptane, Ethanol/MTBE) is the most scalable purification method. You may need to screen several solvent systems to find one that provides good separation. The O-alkylated product is generally less polar than the N-alkylated pyridone isomer.
-
Q: I am seeing a byproduct corresponding to the elimination of HBr from my N-(3-bromopropyl)phthalimide. How do I prevent this?
This indicates that your pyridinoxide is acting as a base rather than a nucleophile, causing an E2 elimination reaction.[2][10]
-
Cause: This is more common with secondary or tertiary alkyl halides, but can occur with primary halides if the reaction temperature is too high or if a very strong, hindered base is used.[10]
-
Solution: Lowering the reaction temperature can favor the S(_N)2 substitution pathway over elimination.[10] Ensure you are using a primary halide (e.g., 3-bromopropyl or 3-chloropropyl derivatives). If the problem persists, using an electrophile with a better leaving group that is less basic, like a tosylate (N-(3-tosyloxypropyl)phthalimide), can sometimes mitigate this side reaction.
Caption: A logical workflow for troubleshooting common synthesis issues.
Section 4: Experimental Protocols
Protocol 1: Scalable Williamson Synthesis of N-(3-(Pyridin-3-yloxy)propyl)phthalimide
This protocol is optimized for safety, cost, and scalability.
-
Reagents:
-
3-Hydroxypyridine (1.0 eq)
-
N-(3-Bromopropyl)phthalimide (1.05 eq)
-
Potassium Carbonate, anhydrous, finely powdered (2.0 eq)
-
Acetonitrile (10 L/kg of 3-hydroxypyridine)
-
-
Procedure:
-
Charge a clean, dry reactor with 3-hydroxypyridine, N-(3-bromopropyl)phthalimide, and potassium carbonate.
-
Charge the acetonitrile to the reactor.
-
Begin vigorous agitation to ensure the solids are well suspended.
-
Heat the reaction mixture to reflux (approx. 80-82 °C) and hold for 12-24 hours.
-
Monitor the reaction progress by LCMS or TLC for the disappearance of 3-hydroxypyridine.[11]
-
Once complete, cool the reaction mixture to 20-25 °C.
-
Filter the mixture to remove the inorganic salts (K₂CO₃, KBr). Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to a minimal volume.
-
The crude product can often be crystallized at this stage. Add a suitable anti-solvent like isopropanol or water and stir to induce precipitation.
-
Filter the solid product, wash with the anti-solvent, and dry under vacuum to yield the protected intermediate.
-
Protocol 2: Phthalimide Deprotection
-
Reagents:
-
N-(3-(Pyridin-3-yloxy)propyl)phthalimide (1.0 eq)
-
Hydrazine Hydrate (1.5 eq)
-
Ethanol (10 L/kg of starting material)
-
-
Procedure:
-
Charge the phthalimide intermediate and ethanol to a clean reactor.
-
Heat the slurry to 60-70 °C to aid dissolution.
-
Add the hydrazine hydrate dropwise via an addition funnel. An exotherm is often observed; control the addition rate to maintain the temperature below 80 °C.
-
After the addition is complete, stir the mixture at reflux for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.
-
Cool the mixture to room temperature.
-
Filter off the phthalhydrazide precipitate. Wash the cake thoroughly with ethanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude this compound, typically as an oil.
-
For final purification, the crude oil can be dissolved in a solvent like isopropanol and treated with a solution of HCl in IPA or maleic acid in ethanol to precipitate the corresponding salt, which is typically a stable, crystalline solid.
-
Section 5: Data Summary
Properly distinguishing between the desired O-alkylated product and the N-alkylated byproduct is crucial. ¹H NMR is the most powerful tool for this.
Table 1: Comparative ¹H NMR Shifts for Key Protons
| Proton Description | Expected Shift (δ ppm) for O-Alkylated Product | Expected Shift (δ ppm) for N-Alkylated Isomer | Rationale for Difference |
| Pyridine Protons | 7.0 - 8.5 ppm | 6.0 - 7.5 ppm | The N-alkylated product is a pyridone, not an aromatic pyridine. The ring protons are shifted significantly upfield. |
| Methylene adjacent to Oxygen (-CH₂ -OAr) | ~4.1 ppm | N/A | This signal is characteristic of the ether linkage. |
| Methylene adjacent to Nitrogen (-CH₂ -N-Ring) | N/A | ~4.0 ppm | This signal is characteristic of the N-C bond to the pyridone ring. |
References
-
PubChem. (n.d.). 3-(Pyridin-3-yl)propan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds. Retrieved from [Link]
- Dembinski, R. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2563–2619.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Modified Mitsunobu coupling of alcohol 3 and a variety of pyridinols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
ACS Publications. (2019). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][12]naphthyrin-5(6H)-one. Retrieved from [Link]
-
Note A novel route for the synthesis of impurities C and G of antihypertensive drug timolol maleate. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). WO2000062767A2 - Pharmaceutical compositions containing pyridine or pyrimidine derivates for inhibition of cytokine production and secretion.
-
YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 3-Alkyl Pyridinium Alkaloids from the Arctic Sponge Haliclona viscosa. Retrieved from [Link]
- Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
-
SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (n.d.). Retrieved from [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
YouTube. (2018). 22.4e Synthesis of Amines Reductive Amination. Retrieved from [Link]
-
ChemRxiv. (n.d.). Streamlining the Synthesis of Pyridones through Oxidative Amination. Retrieved from [Link]
-
Juniper Publishers. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N -Alkylation vs. O -alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01545K [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 1-(Pyridin-3-yl)propan-1-amine|CAS 60289-67-0 Supplier [benchchem.com]
Technical Support Center: Purification of 3-(Pyridin-3-yloxy)propan-1-amine
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-(Pyridin-3-yloxy)propan-1-amine. This guide provides in-depth troubleshooting advice and frequently asked questions in a direct question-and-answer format, grounded in established chemical principles and field-proven insights. Our goal is to empower you to overcome common purification hurdles and achieve the desired purity of this valuable chemical intermediate.
Introduction to the Challenges
This compound is a bifunctional molecule featuring a basic pyridine ring and a primary amine, connected by a flexible ether linkage. This unique combination of functional groups presents a specific set of challenges during its purification. The basicity of the two nitrogen atoms can lead to issues such as peak tailing in chromatography and difficulties in achieving sharp separations. Furthermore, the compound's polarity and potential for hydrogen bonding can influence its solubility and boiling point, requiring careful selection of purification techniques.
This guide will address these challenges by providing a scientific rationale for troubleshooting steps and detailed protocols for common purification methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Purity and Handling
Question 1: My purified this compound is turning yellow/brown upon storage. What is causing this discoloration and how can I prevent it?
Answer: The discoloration of your purified compound is likely due to oxidative degradation. The pyridine and amine moieties are susceptible to oxidation, which can be initiated by exposure to air and light. High temperatures can also accelerate this process.
Troubleshooting and Prevention:
-
Inert Atmosphere: Store the purified compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Light Protection: Use amber-colored vials or store the compound in a dark place to prevent photodegradation.
-
Temperature Control: For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C) is advisable.
-
Purity Check: If discoloration occurs, re-analyze the sample by HPLC or other suitable analytical methods to identify and quantify any degradation products before use.
Question 2: I'm seeing unexpected peaks in the chromatogram of my freshly synthesized batch. What are the likely impurities from the synthesis of this compound?
Answer: The impurities present in your crude product are highly dependent on the synthetic route employed. Two common synthetic pathways and their potential byproducts are:
-
Williamson Ether Synthesis: This involves the reaction of 3-hydroxypyridine with a 3-halopropylamine or a protected version (e.g., N-(3-bromopropyl)phthalimide) in the presence of a base.
-
Unreacted Starting Materials: Residual 3-hydroxypyridine and the 3-halopropylamine derivative.
-
Side-Products: Bis-alkylation products where two molecules of 3-hydroxypyridine react with one molecule of the dihalo-precursor, or N-alkylation of the product amine if it reacts with the halo-precursor.
-
-
Reduction of 3-(Pyridin-3-yloxy)propanenitrile: This involves the reduction of the nitrile to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Unreacted Starting Material: Residual 3-(pyridin-3-yloxy)propanenitrile.
-
Incomplete Reduction Products: The corresponding imine or secondary amine byproducts.
-
Byproducts from Starting Material Synthesis: Impurities from the synthesis of the nitrile precursor.
-
A logical workflow for identifying impurities is crucial for developing an effective purification strategy.
Caption: Workflow for identifying potential impurities.
Purification by Distillation
Question 3: I am trying to purify this compound by distillation, but I am getting a poor recovery and the product is still impure. What are the key parameters to consider?
Answer: Distillation can be an effective method for purifying this compound, especially for removing non-volatile impurities. However, its success depends on careful control of several parameters. The boiling point of the related compound 3-(pyridin-4-yl)propan-1-amine is 248.2 °C at atmospheric pressure[1], suggesting that vacuum distillation is necessary to prevent thermal degradation.
Troubleshooting and Optimization:
-
Vacuum: A high vacuum is crucial to lower the boiling point and prevent decomposition. Aim for a pressure below 1 mmHg.
-
Fractional Distillation: Use a fractionating column (e.g., Vigreux or packed column) to improve the separation of components with close boiling points.
-
Drying: Pyridine derivatives can be hygroscopic. Ensure your crude product is thoroughly dried before distillation to prevent co-distillation with water. Drying over potassium hydroxide (KOH) followed by filtration is a common practice for pyridine-containing compounds.
-
Temperature Control: Use a heating mantle with a stirrer for uniform heating and to prevent bumping. Monitor the head temperature closely; a stable head temperature during collection indicates a pure fraction.
Experimental Protocol: Vacuum Distillation
-
Drying: Stir the crude this compound over anhydrous potassium hydroxide (KOH) pellets for several hours under an inert atmosphere. Filter to remove the KOH.
-
Setup: Assemble a fractional distillation apparatus for vacuum distillation. Ensure all glassware is dry and joints are properly sealed.
-
Distillation: Heat the distillation flask gradually. Collect any low-boiling fractions (e.g., residual solvents) first.
-
Product Collection: Collect the fraction that distills at a stable temperature corresponding to the boiling point of your product under the applied vacuum.
-
Purity Analysis: Analyze the collected fractions by GC or HPLC to confirm purity.
Purification by Column Chromatography
Question 4: I am experiencing significant peak tailing when trying to purify this compound by column chromatography on silica gel. How can I improve the peak shape and separation?
Answer: Peak tailing is a common issue when purifying basic compounds like your target molecule on standard silica gel. This is due to the interaction of the basic nitrogen atoms with the acidic silanol groups on the silica surface, leading to poor peak shape and resolution.
Troubleshooting and Optimization:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier to your eluent system to "deactivate" the acidic sites on the silica gel. Triethylamine (TEA) at a concentration of 0.1-1% (v/v) is a common choice.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a polymer-based stationary phase.
-
Gradient Elution: A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can help to improve the separation of impurities with different polarities.
-
Sample Loading: Load your sample onto the column in a minimal amount of solvent to ensure a narrow starting band.
Experimental Protocol: Column Chromatography with a Basic Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane or dichloromethane).
-
Column Packing: Pack the column with the silica gel slurry.
-
Equilibration: Equilibrate the column by running several column volumes of your starting eluent mixture (e.g., dichloromethane with 0.5% triethylamine) through it.
-
Sample Loading: Dissolve your crude product in a minimal amount of the starting eluent and load it onto the column.
-
Elution: Elute the column with your chosen eluent system, either isocratically or with a gradient of increasing polarity (e.g., gradually adding methanol to the dichloromethane/triethylamine mixture).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.
Caption: Troubleshooting peak tailing in column chromatography.
Purification by Crystallization
Question 5: My this compound is an oil at room temperature, making crystallization difficult. How can I use crystallization for purification?
Answer: While the free base of your compound may be an oil, you can often induce crystallization by converting it into a salt. The formation of a salt, such as a hydrochloride or a salt with a dicarboxylic acid, introduces ionic character and can significantly increase the melting point and crystallinity of the compound.
Troubleshooting and Optimization:
-
Acid Selection: Common acids for salt formation include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), maleic acid, and tartaric acid. The choice of acid can influence the crystal form and solubility of the salt.
-
Solvent Selection: The ideal solvent system will dissolve the salt at an elevated temperature but allow it to crystallize upon cooling. A good starting point is to try polar solvents like ethanol, isopropanol, or mixtures with less polar co-solvents like ethyl acetate or diethyl ether.
-
Control Cooling Rate: Slow cooling generally leads to the formation of larger, purer crystals.
-
Seeding: If you have a small amount of pure crystalline material, adding a seed crystal to the supersaturated solution can initiate crystallization.
Experimental Protocol: Purification via Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude this compound in a suitable solvent, such as isopropanol.
-
Acidification: Slowly add a solution of hydrochloric acid in isopropanol or diethyl ether dropwise to the stirred solution of the amine. Monitor the pH to ensure complete salt formation (typically pH 1-2).
-
Crystallization: The hydrochloride salt may precipitate immediately. If not, cool the solution slowly in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
-
Liberation of Free Base (Optional): If the free base is required, the purified salt can be dissolved in water and treated with a base (e.g., sodium hydroxide) to regenerate the free amine, which can then be extracted with an organic solvent.
Summary of Physicochemical Properties and Purification Methods
| Property/Method | Description | Relevance to Purification |
| Molecular Formula | C₈H₁₂N₂O | - |
| Molecular Weight | 152.19 g/mol | Influences volatility and diffusion rates. |
| Boiling Point | Estimated to be >250 °C at 760 mmHg | Vacuum distillation is necessary to prevent thermal degradation. |
| Basicity (pKa) | Estimated pKa of pyridine ~5.2; Estimated pKa of primary amine ~10.5 | The basic nature of the compound is a primary cause of challenges in silica gel chromatography and necessitates careful pH control during aqueous workups. |
| Solubility | Likely soluble in polar organic solvents. Salt forms are likely soluble in water and alcohols. | Guides the selection of solvents for chromatography and crystallization. |
| Distillation | Vacuum distillation is the preferred method. | Effective for removing non-volatile impurities. |
| Chromatography | Silica gel with a basic modifier (e.g., triethylamine) or alumina is recommended. | Useful for separating closely related impurities. |
| Crystallization | Salt formation (e.g., hydrochloride) is a viable strategy to induce crystallization. | Can provide a high degree of purification. |
Concluding Remarks
The successful purification of this compound requires a systematic approach that considers the compound's unique chemical properties and the potential impurities arising from its synthesis. By understanding the underlying principles of the purification techniques and implementing the troubleshooting strategies outlined in this guide, researchers can effectively overcome the challenges and obtain this valuable compound in high purity. Always verify the purity of your final product using appropriate analytical methods such as HPLC, GC-MS, and NMR spectroscopy.
References
-
PubChem. (n.d.). 3-(Pyridin-3-yl)propan-1-amine. Retrieved from [Link]
- Indian Journal of Chemistry. (2014). A novel route for the synthesis of impurities C and G of antihypertensive drug timolol maleate. Retrieved from a relevant scientific database.
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Reddit. (2022, January 12). Drying and distilling pyridine. r/OrganicChemistry. Retrieved from [Link]
-
American Elements. (n.d.). 3-(Pyridin-4-yl)propan-1-amine. Retrieved from [Link]
-
NIH. (2022, July 18). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Purification of pyridine bases by distillation.
-
PubMed. (1998). Synthesis of uridine-5-propylamine derivatives and their use in affinity chromatography of N-acetylglucosaminyltransferases I and II. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]
- Royal Society of Chemistry. (2021). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Retrieved from a relevant scientific database.
-
PubChem. (n.d.). 3-(P-Tolyloxy)propan-1-amine hydrochloride. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 3-Pyridin-3-yl-propan-1-ol. Retrieved from [Link]
-
YouTube. (2018, August 29). Williamson Ether Synthesis. Professor Dave Explains. Retrieved from [Link]
- Google Patents. (n.d.). Pharmaceutical compositions containing pyridine or pyrimidine derivates for inhibition of cytokine production and secretion.
-
ResearchGate. (2022, December 19). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
MDPI. (2011). Synthesis of 3-Alkyl Pyridinium Alkaloids from the Arctic Sponge Haliclona viscosa. Retrieved from [Link]
-
NIH. (2022, December 19). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]
-
SynZeal. (n.d.). Timolol EP Impurity C. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Pyridin-2-yl)propan-1-amine. Retrieved from [Link]
Sources
Validation & Comparative
A Guide to the NMR Spectral Interpretation of 3-(Pyridin-3-yloxy)propan-1-amine: A Comparative Analysis
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(Pyridin-3-yloxy)propan-1-amine. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages fundamental NMR principles and comparative data from structural analogs to provide a robust interpretation. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and characterization of novel chemical entities.
Introduction
This compound is a bifunctional molecule incorporating a pyridine ring linked via an ether bridge to a propyl amine chain. This structure is of interest in medicinal chemistry and materials science, where the distinct properties of the aromatic heterocycle and the aliphatic amine can be exploited. Accurate structural verification is paramount, and NMR spectroscopy is the most powerful tool for this purpose. This guide will walk through a detailed prediction and interpretation of its ¹H and ¹³C NMR spectra, highlighting the key features that distinguish it from its structural isomers.
Predicted ¹H and ¹³C NMR Spectra of this compound
The following are predicted ¹H and ¹³C NMR spectra for this compound. These predictions are based on the analysis of substituent effects and data from analogous compounds, including 3-hydroxypyridine and propylamine.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to display signals in both the aromatic and aliphatic regions. The pyridine protons will be in the downfield region (δ 7.0-8.5 ppm), while the propyl chain protons will be upfield.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-2 | ~8.3 | d | 1H |
| H-6 | ~8.2 | dd | 1H |
| H-4 | ~7.4 | ddd | 1H |
| H-5 | ~7.3 | dd | 1H |
| -OCH₂- (C1') | ~4.1 | t | 2H |
| -CH₂- (C2') | ~2.0 | p | 2H |
| -CH₂N- (C3') | ~2.9 | t | 2H |
| -NH₂ | ~1.5 (variable) | br s | 2H |
d: doublet, dd: doublet of doublets, ddd: doublet of doublet of doublets, t: triplet, p: pentet, br s: broad singlet
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will show signals corresponding to the five carbons of the pyridine ring and the three carbons of the propyl chain. The pyridine carbons are expected in the aromatic region (δ 120-160 ppm), and the aliphatic carbons will be upfield (δ 20-70 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-3 | ~155 |
| C-2 | ~140 |
| C-6 | ~145 |
| C-4 | ~124 |
| C-5 | ~121 |
| -OCH₂- (C1') | ~65 |
| -CH₂- (C2') | ~30 |
| -CH₂N- (C3') | ~39 |
Comparative Spectral Analysis
To understand the unique spectral features of this compound, it is instructive to compare its predicted spectrum with the known spectral data of its isomers and structural fragments.
Comparison with 3-(Pyridin-2-yloxy)propan-1-amine
The position of the ether linkage on the pyridine ring significantly impacts the chemical shifts of the aromatic protons. In the 2-substituted isomer, the proximity of the substituent to the nitrogen atom would lead to a different splitting pattern and chemical shifts for the pyridine protons compared to the 3-substituted target molecule.
Comparison with 3-(Pyridin-3-yl)propan-1-amine
The presence of the ether oxygen in the target molecule, as opposed to a direct carbon-carbon bond in 3-(pyridin-3-yl)propan-1-amine, will cause a significant downfield shift for the methylene protons directly attached to the oxygen (-OCH₂-). This is a key distinguishing feature.
Experimental Protocols
Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for initial analysis. For observing exchangeable protons like the amine protons, dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
NMR Data Acquisition
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, acquisition time of 2-4 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for assigning quaternary carbons and connecting different fragments of the molecule.
-
Visualizing Structural and Spectral Relationships
Caption: Workflow for NMR-based structure elucidation.
Conclusion
References
A Guide to the Mass Spectrometric Fragmentation of 3-(Pyridin-3-yloxy)propan-1-amine
For the modern researcher in drug discovery and development, a comprehensive understanding of a molecule's structural properties is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a detailed fingerprint of a compound's structure through its fragmentation pattern. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrum fragmentation of 3-(Pyridin-3-yloxy)propan-1-amine, a molecule of interest due to its bifunctional nature, incorporating a pyridyl ether and a primary amine.
Predicted Fragmentation Pathways
The fragmentation of this compound under electron ionization will be dictated by the presence of the primary amine, the ether linkage, and the aromatic pyridine ring. The initial ionization event will likely involve the removal of a non-bonding electron from either the nitrogen or the oxygen atom, as these have lower ionization energies than sigma or pi electrons[1]. The resulting molecular ion (M•+) will then undergo a series of fragmentation reactions.
Key Fragmentation Mechanisms:
-
Alpha-Cleavage: This is a dominant fragmentation pathway for aliphatic amines[2]. The cleavage of the C-C bond alpha to the nitrogen atom is highly favored, leading to the formation of a resonance-stabilized iminium cation. For this compound, this would result in the loss of a pyridinyloxyethyl radical to produce the base peak at m/z 30 .
-
Ether Bond Cleavage: Aromatic ethers can undergo cleavage at the C-O bond[3]. This can occur in two ways:
-
Cleavage of the O-propyl bond to form a pyridin-3-ol radical cation and a propyl radical.
-
Cleavage of the pyridine-O bond to form a 3-aminopropoxy radical and a pyridyl cation. A more likely fragmentation for aromatic ethers is cleavage of the bond beta to the aromatic ring, which in this case is the O-CH2 bond[3]. This would lead to a fragment at m/z 95 , corresponding to the pyridin-3-yloxy cation.
-
-
Propyl Chain Fragmentation: The propyl chain can undergo fragmentation, leading to the loss of neutral molecules like ethene (28 Da).
-
Pyridine Ring Fragmentation: The pyridine ring itself is relatively stable and will likely remain intact in many of the fragment ions. Cleavage of the ring would require higher energy and result in smaller, less characteristic fragments.
Predicted Mass Spectrum Data
The following table summarizes the key predicted fragment ions for this compound, their mass-to-charge ratio (m/z), and the proposed fragmentation pathway.
| m/z | Proposed Fragment Ion Structure | Fragmentation Pathway |
| 152 | [C8H12N2O]•+ | Molecular Ion |
| 122 | [C7H8NO]+ | Loss of CH2NH2 |
| 95 | [C5H5NO]•+ | Cleavage of the O-propyl bond |
| 94 | [C5H4NO]+ | Cleavage of the O-propyl bond with hydrogen rearrangement |
| 78 | [C5H4N]+ | Loss of the aminopropoxy group |
| 58 | [C3H8NO]+ | Cleavage of the pyridine-O bond |
| 30 | [CH4N]+ | Alpha-cleavage at the amine |
Comparative Analysis
To lend further credence to these predictions, we can compare the expected fragmentation of this compound with that of structurally similar molecules.
-
3-(Pyridin-3-yl)propan-1-amine: This analog lacks the ether oxygen. Its mass spectrum would be expected to show a prominent molecular ion at m/z 136. Alpha-cleavage would still produce a fragment at m/z 30 . However, fragments involving the pyridine ring would be different. For instance, benzylic-type cleavage (beta to the ring) would lead to a prominent ion at m/z 92 ([C6H6N]+), which is not expected for our target molecule.
-
3-Propylpyridine: This compound (molecular weight 121) would primarily fragment via benzylic cleavage, losing an ethyl radical to form a large peak at m/z 92 [4]. This further highlights the diagnostic importance of the fragments arising from the ether and amine functionalities in this compound.
-
3-Hydroxypyridine: The mass spectrum of 3-hydroxypyridine shows a strong molecular ion peak at m/z 95[5][6]. This corresponds to the predicted fragment from the cleavage of the O-propyl bond in our target molecule, supporting this proposed pathway.
Experimental Protocol: Acquiring an EI Mass Spectrum
This section outlines a standard operating procedure for obtaining an electron ionization mass spectrum of a semi-volatile amine compound like this compound.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the analyte (approximately 100 µg/mL) in a volatile solvent such as methanol or dichloromethane.
-
GC Separation (Optional but Recommended):
-
Injector Temperature: 250 °C
-
Column: A standard non-polar column (e.g., 5% phenyl-methylpolysiloxane).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 25 - 300
-
-
Data Acquisition: Inject 1 µL of the sample solution into the GC-MS system and acquire the data.
-
Data Analysis: Identify the peak corresponding to the analyte in the total ion chromatogram. Extract the mass spectrum for this peak and identify the molecular ion and major fragment ions.
Visualizing the Fragmentation Pathway
The following diagram, rendered in DOT language, illustrates the primary predicted fragmentation pathways for this compound.
Sources
A Comparative Analysis of Positional Isomers of Pyridinylpropanamine: A Guide for Researchers
In the landscape of medicinal chemistry and drug discovery, pyridinyl-containing scaffolds are of paramount importance, frequently appearing in a vast array of therapeutic agents. The seemingly subtle variation in the substitution pattern on the pyridine ring can lead to profound differences in a molecule's physicochemical properties, synthetic accessibility, and biological activity. This guide provides a comprehensive comparative analysis of three key positional isomers of pyridinylpropanamine: 1-(Pyridin-3-yl)propan-1-amine, 3-(Pyridin-2-yl)propan-1-amine, and 3-(Pyridin-3-yl)propan-1-amine.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the synthesis, analytical separation, and key properties of these isomers, supported by experimental data and established scientific principles.
Physicochemical Properties: A Tale of Two Positions
The position of the nitrogen atom within the pyridine ring and the attachment point of the propanamine side chain significantly influence the electronic distribution and steric environment of the molecule. This, in turn, dictates fundamental physicochemical parameters that are critical for drug development, such as solubility, lipophilicity, and basicity (pKa).
The table below summarizes key computed and predicted physicochemical properties for the three isomers. It is important to note that while experimental data is preferred, high-quality predicted data can provide valuable insights for initial assessment and experimental design.
| Property | 1-(Pyridin-3-yl)propan-1-amine | 3-(Pyridin-2-yl)propan-1-amine | 3-(Pyridin-3-yl)propan-1-amine |
| Molecular Weight ( g/mol ) | 136.19 | 136.19[1] | 136.19[2] |
| cLogP | Not available | 0.5[1] | 0.4[2] |
| Topological Polar Surface Area (Ų) | Not available | 38.9[1] | 38.9[2] |
| pKa (predicted) | Not available | 9.88 ± 0.10[3] | Not available |
The position of the nitrogen atom in the pyridine ring relative to the side chain is expected to have the most significant impact on the pKa of the pyridine nitrogen. In the 2-substituted isomer, the nitrogen is closer to the electron-withdrawing side chain, which may slightly decrease its basicity compared to the 3-substituted isomer. The primary amine in the side chain will have a pKa in the typical range for aliphatic amines.
Synthesis Strategies: Navigating the Isomeric Landscape
The synthetic routes to these isomers are dictated by the availability of starting materials and the desired substitution pattern. While all three isomers can be synthesized from their corresponding pyridinylpropanol precursors, the specific reagents and reaction conditions may vary.
Synthesis of 3-(Pyridin-2-yl)propan-1-amine via Mitsunobu Reaction
A common and efficient method for the synthesis of 3-(Pyridin-2-yl)propan-1-amine involves the Mitsunobu reaction, which allows for the conversion of the primary alcohol of 3-(pyridin-2-yl)propan-1-ol to a protected amine, followed by deprotection.
Causality of Experimental Choices:
-
Mitsunobu Reaction: This reaction is chosen for its mild conditions and high stereospecificity (inversion of configuration at the alcohol carbon), which is crucial when dealing with chiral centers. Using a phthalimide as the nitrogen nucleophile provides a stable, protected intermediate that can be easily purified.
-
Hydrazine Deprotection: The use of hydrazine hydrate for the removal of the phthalimide protecting group is a standard and effective method, yielding the desired primary amine.
Caption: Synthesis of 3-(Pyridin-2-yl)propan-1-amine.
Synthesis of 1-(Pyridin-3-yl)propan-1-amine and 3-(Pyridin-3-yl)propan-1-amine via Nucleophilic Substitution
For the 3-substituted isomers, a more traditional two-step process involving the conversion of the corresponding alcohol to a halide followed by amination is often employed.[4]
Causality of Experimental Choices:
-
Halogenation: Converting the alcohol to a better leaving group, such as a bromide or chloride, is necessary to facilitate the subsequent nucleophilic substitution by an amine.
-
Amination: The use of ammonia or a primary amine in a polar aprotic solvent like DMF at elevated temperatures drives the reaction towards the desired product.
Caption: General synthesis of 3-substituted isomers.
Analytical Characterization and Separation
The separation and unambiguous identification of these positional isomers are critical for quality control and metabolic studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques employed for this purpose.
HPLC Separation
The separation of these basic, hydrophilic compounds can be challenging using standard reversed-phase HPLC. However, mixed-mode chromatography or columns that facilitate hydrogen bonding interactions can provide excellent resolution.[5][6]
Experimental Protocol: HPLC Separation of Pyridinylpropanamine Isomers
-
Instrumentation:
-
HPLC system with a UV detector.
-
-
Column:
-
Amaze SC (4.6 x 150 mm, 5 µm, 100Å) or similar mixed-mode (reversed-phase/cation-exchange) column.[7]
-
-
Mobile Phase:
-
Isocratic elution with 30% Acetonitrile and 70% water containing 50 mM Ammonium Formate adjusted to pH 3.0.
-
-
Flow Rate:
-
1.0 mL/min.
-
-
Detection:
-
UV at 255 nm.
-
-
Sample Preparation:
-
Dissolve samples in the mobile phase at a concentration of 0.2-0.5 mg/mL.
-
Causality of Experimental Choices:
-
Mixed-Mode Column: This type of column offers multiple interaction mechanisms (hydrophobic and ion-exchange), which enhances the separation of isomers with subtle differences in polarity and pKa.
-
Acidic Mobile Phase: The acidic pH ensures that the amine functionalities are protonated, allowing for strong interaction with the cation-exchange sites on the stationary phase, leading to better retention and separation.
Caption: HPLC analytical workflow.
GC-MS Analysis
While GC-MS is a powerful tool for structural elucidation, the mass spectra of positional isomers can be very similar, making differentiation challenging based on fragmentation patterns alone.[8] Therefore, chromatographic separation and the use of retention indices are crucial for unambiguous identification. Derivatization of the primary amine can also be employed to alter the fragmentation and improve chromatographic resolution.
Safety and Toxicology Profile
The safety profiles of the isomers, as indicated by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, show some notable differences.
| Hazard Statement | 1-(Pyridin-3-yl)propan-1-amine | 3-(Pyridin-2-yl)propan-1-amine | 3-(Pyridin-3-yl)propan-1-amine |
| Acute Toxicity, Oral | Data not available | Harmful if swallowed[1] | Harmful if swallowed[2] |
| Skin Corrosion/Irritation | Data not available | Causes severe skin burns and eye damage[1] | Causes skin irritation[2] |
| Serious Eye Damage/Irritation | Data not available | Causes severe skin burns and eye damage[1] | Causes serious eye irritation[2] |
| Acute Toxicity, Inhalation | Data not available | Not classified | Harmful if inhaled[2] |
| Specific Target Organ Toxicity | Data not available | May cause respiratory irritation[1] | May cause respiratory irritation[2] |
The available data suggests that 3-(Pyridin-2-yl)propan-1-amine is a more corrosive substance than its 3-yl counterpart. These differences in hazard profiles underscore the importance of handling each isomer with appropriate safety precautions.
Potential Biological and Pharmacological Activity
-
3-(Pyridin-2-yl)propan-1-amine Derivatives: These have been investigated for their antimicrobial activities against various human pathogens.[3] Additionally, related analogues have been studied as potential Selective Serotonin Reuptake Inhibitors (SSRIs), indicating their potential for CNS applications.[3]
-
3-(Pyridin-3-yl)propan-1-amine Derivatives: This scaffold has been incorporated into compounds with antibacterial and anticancer properties.[9]
-
1-(Pyridin-3-yl)propan-1-amine Derivatives: The structural motif of this isomer is found in compounds with antimicrobial properties.[4]
The position of the pyridine nitrogen is crucial for interacting with biological targets, such as enzyme active sites or receptors. The different electronic and steric properties of the 2- and 3-substituted rings can lead to different binding affinities and biological responses.
Conclusion
This guide has provided a comparative overview of three positional isomers of pyridinylpropanamine. The key takeaways for researchers are:
-
Physicochemical Differences: The position of the nitrogen atom in the pyridine ring influences the pKa and other electronic properties, which can impact biological activity and pharmacokinetic profiles.
-
Synthetic Accessibility: While all three isomers are accessible from their corresponding alcohol precursors, the choice of synthetic route may depend on the specific isomer and available resources.
-
Analytical Separation: The separation of these isomers requires specialized chromatographic techniques, such as mixed-mode HPLC, and careful analysis of retention data in GC-MS.
-
Biological Potential: Derivatives of all three isomers have shown promise in various therapeutic areas, highlighting the importance of this chemical scaffold in drug discovery.
The choice of which isomer to use in a research or drug development program will depend on the specific application and desired properties. This guide provides a foundation for making informed decisions and designing further experiments to explore the potential of these versatile building blocks.
References
-
PubChem. (n.d.). 3-(Pyridin-3-yl)propan-1-amine. Retrieved from [Link]
- Al-Amiery, A. A., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules, 27(14), 4585.
-
PubChem. (n.d.). 3-(Pyridin-2-yl)propan-1-amine. Retrieved from [Link]
- Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. (2023).
- Losada, S., et al. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).
-
HELIX Chromatography. (n.d.). HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. Retrieved from [Link]
- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (2021).
- Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. (2022).
- A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C]. (2025). American Chemical Society.
- 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives. (2021).
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
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A Senior Application Scientist's Guide to In Vitro Assay Validation for 3-(Pyridin-3-yloxy)propan-1-amine Derivatives
This guide provides a comprehensive framework for the validation of in vitro assays tailored to the study of 3-(Pyridin-3-yloxy)propan-1-amine derivatives. As a novel chemical scaffold, it is imperative that early-stage drug discovery efforts are built upon a foundation of robust and reliable data. This document moves beyond rote protocol recitation to explain the causality behind experimental choices, ensuring that each assay is a self-validating system.
Introduction: The Imperative for Rigorous Assay Validation
The this compound scaffold represents a promising starting point for medicinal chemistry campaigns. The pyridine ring is a common feature in many FDA-approved drugs, often selected for its ability to form key interactions with biological targets and to fine-tune physicochemical properties.[1][2] The inherent versatility of this scaffold means its derivatives could be developed to target a wide range of biological entities. However, this potential can only be realized if the assays used to characterize these compounds are rigorously validated. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3] This guide will provide researchers, scientists, and drug development professionals with the critical knowledge to design, execute, and interpret validation studies for assays relevant to this chemical class.
Strategic Selection of In Vitro Assays
Given the structural alerts within the this compound scaffold, several major classes of drug targets are of primary interest. A review of US FDA-approved drugs containing the pyridine moiety reveals that kinases are primary targets.[1] Additionally, G protein-coupled receptors (GPCRs) remain one of the most clinically exploited target classes, and their modulation by novel heterocyclic compounds is a fertile area of research.[4] Therefore, this guide will focus on assays designed to investigate these two target families, alongside essential general cytotoxicity assays.
The choice between a biochemical and a cell-based assay is a critical early decision. Biochemical assays, which use purified components, are invaluable for determining direct target engagement and mechanism of action (e.g., enzyme inhibition).[5] In contrast, cell-based assays provide a more physiologically relevant system, as they are conducted in a cellular environment that can mimic disease states and preserve signaling pathways.[6][7]
The Pillars of Assay Validation: A Parameter-by-Parameter Analysis
The validation of any in vitro assay rests on a set of core performance characteristics. These parameters are not merely a checklist for regulatory submission; they are the scientific bedrock that ensures data integrity. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a harmonized framework for these validation characteristics.[3][8][9]
Specificity and Selectivity
-
What it is: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[10] For a kinase assay, this means the signal should only be generated by the activity of the target kinase on its substrate. For a cell-based assay, it means the observed phenotype is a direct result of the compound's effect on the intended pathway.
-
Why it matters: Lack of specificity can lead to false positives. A compound might appear to inhibit a kinase, but the signal reduction could be due to interference with the ATP detection system (e.g., luciferase in luminescence-based assays) or aggregation of the compound.
-
Experimental Approach:
-
Biochemical Assays: Run the assay in the absence of the enzyme or substrate to ensure no signal is generated. Test for interference with the detection method by adding the compound to a reaction that has already produced a signal.
-
Cell-Based Assays: Use a negative control cell line that does not express the target receptor or kinase. For signaling assays, use a known antagonist to demonstrate that the agonist-induced signal can be specifically blocked.
-
Linearity and Range
-
What it is: Linearity refers to the ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to be precise, accurate, and linear.[3]
-
Why it matters: A well-defined linear range is essential for accurately quantifying the potency of a compound (e.g., IC50 or EC50). Data points falling outside this range are not reliable.
-
Experimental Approach: Prepare a dilution series of a standard (e.g., the product of an enzymatic reaction like ADP for a kinase assay, or a known active compound) and measure the response. Plot the response versus concentration and perform a linear regression. The range is typically defined as the concentrations over which the R² value is >0.99.
Accuracy and Precision
-
Accuracy: The closeness of the measurement to the true value.[11]
-
Precision: The closeness of repeated measurements to one another.[11] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Precision within-laboratory variations (different days, different analysts, different equipment).
-
-
Experimental Approach: Prepare Quality Control (QC) samples at a minimum of three concentrations (low, medium, high) within the assay's range.
-
For Accuracy: Analyze these samples and calculate the percent recovery of the known concentration. The acceptance criterion is typically 80-120%.
-
For Precision: Analyze the QC samples in multiple replicates (n≥3) within the same assay (repeatability) and across several days (intermediate precision). The result is expressed as the percent coefficient of variation (%CV), which should ideally be less than 20%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is the lowest point on the calibration curve.
-
Why they matter: These parameters define the sensitivity of the assay.[10] Knowing the LOQ is critical for defining the bottom of the assay range and for having confidence in the lowest measurable effect of a compound.
-
Experimental Approach: The LOQ is typically established as the lowest concentration on the standard curve that meets the acceptance criteria for accuracy (80-120%) and precision (<20% CV).
Robustness
-
What it is: A measure of the assay's capacity to remain unaffected by small, but deliberate, variations in method parameters.
-
Why it matters: A robust assay is transferable between different laboratories and different scientists. It demonstrates a deep understanding of which parameters are critical to assay performance.
-
Experimental Approach: Identify parameters that could potentially vary, such as incubation times, temperature, or concentrations of reagents like ATP or substrate. Deliberately vary these parameters slightly (e.g., ±10%) and assess the impact on the assay results (e.g., signal window, Z'-factor).
Comparative Analysis of Key Assay Formats
The choice of assay technology is critical and depends on the research question, throughput needs, and available instrumentation. Below is a comparison of common assay formats for kinase and GPCR targets.
| Assay Type | Target Class | Principle | Typical Throughput | Advantages | Disadvantages |
| ADP-Glo™ | Kinase | Luminescence-based detection of ADP produced in the kinase reaction.[12] | High | Universal for all kinases, high sensitivity, wide dynamic range. | Indirect detection, potential for compound interference with luciferase. |
| TR-FRET | Kinase, GPCR | Time-Resolved Fluorescence Resonance Energy Transfer between a donor and acceptor fluorophore.[5] | High | Homogeneous "mix-and-read" format, ratiometric measurement reduces well-to-well variability. | Requires specific labeled reagents (e.g., antibodies, substrates), potential for light scattering or quenching interference. |
| Radioligand Binding | GPCR | Measures the direct binding of a radiolabeled ligand to the receptor.[4] | Medium | Gold standard for affinity determination, highly sensitive and direct. | Requires handling of radioactive materials, lower throughput, generates radioactive waste. |
| cAMP/IP-One Assays | GPCR | Measures the accumulation of second messengers (cAMP for Gs/Gi, IP1 for Gq) following receptor activation.[13] | High | Functional readout, reflects cellular response, amenable to HTS. | Indirect measure of receptor activation, signal can be amplified or dampened by downstream events. |
| MTT/MTS Assay | General | Colorimetric assay measuring the metabolic activity of cells, used to assess cytotoxicity or cell proliferation. | High | Inexpensive, simple protocol, widely used. | Can be affected by compounds that alter cellular metabolism, indirect measure of cell number. |
Visualizing the Validation Workflow and Biological Context
In Vitro Assay Validation Workflow
The following diagram illustrates a logical workflow for the validation of a new in vitro assay, from initial development to final implementation.
Caption: A generalized workflow for in vitro assay validation.
Representative Kinase Signaling Pathway
This diagram shows a simplified mitogen-activated protein kinase (MAPK) cascade, a common pathway investigated in cancer drug discovery that could be a target for pyridine-containing inhibitors.
Caption: A simplified MAPK/ERK kinase signaling cascade.
Detailed Experimental Protocols
Protocol: Biochemical Kinase Inhibition Assay (ADP-Glo™ format)
This protocol describes how to determine the IC50 of a this compound derivative against a target kinase.
-
Reagent Preparation:
-
Prepare kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a 2X solution of the target kinase in reaction buffer.
-
Prepare a 2X solution of the substrate and ATP in reaction buffer. The ATP concentration should be at the Km value for the specific kinase, if known.
-
Serially dilute the test compound in 100% DMSO, then dilute these stocks into reaction buffer to create 4X final concentration solutions.
-
-
Assay Procedure (384-well plate):
-
Add 2.5 µL of the 4X compound solution or vehicle (DMSO in buffer) to the appropriate wells.
-
Add 5 µL of the 2X kinase solution to all wells except the "no enzyme" negative controls.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.[14]
-
Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP mixture.
-
Incubate for 60 minutes at 30°C. The reaction time should be within the linear range determined during development.
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by adding 10 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.[12]
-
-
Data Analysis:
-
Normalize the data using the high (vehicle control) and low (no enzyme or potent inhibitor) controls.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: Cell-Based GPCR Functional Assay (cAMP Detection)
This protocol is designed to measure the effect of a test compound on a Gs- or Gi-coupled receptor expressed in HEK293 cells.
-
Cell Preparation:
-
Culture HEK293 cells stably expressing the target GPCR under standard conditions.
-
The day before the assay, harvest the cells and seed them into 384-well assay plates at a density of 5,000-10,000 cells per well.
-
Incubate overnight to allow for cell attachment.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound (and a known agonist as a positive control) in assay buffer containing a phosphodiesterase inhibitor like IBMX.
-
Remove the culture medium from the cells and replace it with 20 µL of assay buffer.
-
Add 10 µL of the compound dilutions to the cells.
-
Incubate for 30 minutes at 37°C.
-
-
Detection (using a LANCE® Ultra cAMP TR-FRET kit):
-
Prepare the Eu-cAMP tracer and ULight™-anti-cAMP antibody detection reagents according to the manufacturer's protocol.
-
Add 10 µL of the Eu-cAMP solution to all wells, followed by 10 µL of the ULight™-anti-cAMP solution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm and 615 nm.
-
-
Data Analysis:
-
Calculate the 665/615 nm emission ratio for each well.
-
Normalize the data and plot the TR-FRET ratio versus the log of the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists) value.
-
Conclusion: From Validation to Value
The successful development of this compound derivatives is critically dependent on the quality of the in vitro data generated in its support. By moving beyond simple protocol execution to a deep understanding of the principles of assay validation—from specificity and accuracy to robustness—researchers can ensure the integrity of their findings. A thoroughly validated assay is not an endpoint; it is the engine of a successful drug discovery program, providing the reliable, reproducible data needed to make high-stakes decisions with confidence. This guide provides the strategic framework and practical tools to build that engine.
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. Available from: [Link]
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A Comparative Guide to the Efficacy of 2-Aminopyridine-Based Inducible Nitric Oxide Synthase (iNOS) Inhibitors
This guide provides a comparative analysis of the efficacy of a prominent class of inducible nitric oxide synthase (iNOS) inhibitors built around the 2-aminopyridine scaffold. It is intended for researchers, scientists, and drug development professionals engaged in the study of inflammation, neurodegenerative diseases, and other pathologies where selective iNOS inhibition is a therapeutic goal.
The Rationale for Selective iNOS Inhibition
Nitric oxide (NO) is a critical signaling molecule produced by three distinct isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While nNOS and eNOS are constitutively expressed and produce low levels of NO for physiological processes like neurotransmission and vasodilation, iNOS is expressed in response to pro-inflammatory stimuli and generates large, sustained amounts of NO.[1] This overproduction of NO by iNOS is implicated in the pathophysiology of various diseases, including inflammatory disorders, septic shock, and neurodegenerative conditions.[1][2]
Consequently, the selective inhibition of iNOS over nNOS and eNOS is a key therapeutic strategy. Non-selective inhibition can lead to undesirable side effects, such as hypertension from eNOS inhibition or interference with neuronal signaling from nNOS inhibition.[3] The high degree of structural conservation in the active sites of the three NOS isoforms presents a significant challenge in designing isoform-selective inhibitors.[1] This guide focuses on the 2-aminopyridine scaffold, a class of compounds that has demonstrated promise in achieving potent and selective iNOS inhibition.[1][4]
The 2-Aminopyridine Scaffold: A Privileged Structure for iNOS Inhibition
The 2-aminopyridine moiety serves as a bioisostere of the guanidinium group of L-arginine, the natural substrate for NOS.[2] This allows it to anchor within the active site through key hydrogen bonding interactions with a conserved glutamate residue (Glu592 in rat nNOS).[3] Modifications at other positions of the pyridine ring and the amino group are then explored to enhance potency and, crucially, to exploit subtle structural differences between the isoforms to achieve selectivity.[4]
Comparative Efficacy of Lead 2-Aminopyridine-Based iNOS Inhibitors
The following table summarizes the in vitro efficacy and selectivity of representative 2-aminopyridine-based inhibitors from the scientific literature. The data is presented as IC50 or Ki values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50% or the inhibition constant, respectively. Lower values indicate higher potency. Selectivity is expressed as a ratio of IC50 or Ki values (e.g., eNOS/iNOS).
| Compound | iNOS IC50/Ki (nM) | nNOS IC50/Ki (nM) | eNOS IC50/Ki (nM) | iNOS/nNOS Selectivity | iNOS/eNOS Selectivity | Reference Compound |
| 2-Amino-4-methylpyridine | 6 (murine) | 100 (human) | 100 (human) | ~16.7 | ~16.7 | |
| Compound A | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Compound B | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Compound C | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Aminoguanidine | Potent | Less Potent | Less Potent | 10-100 fold | 10-100 fold | Yes |
| GW274150 | Potent | Highly Selective | Highly Selective | High | High | Yes |
Note: Direct head-to-head comparison data for multiple novel 2-aminopyridine derivatives in a single study is limited. The table is populated with representative data to illustrate the principles of potency and selectivity within this class. "Compound A, B, C" are placeholders for specific derivatives that would be populated from a direct comparative study. Aminoguanidine and GW274150 are included as well-known selective iNOS inhibitors for reference.[5][6]
Structure-Activity Relationship (SAR) and the Pursuit of Selectivity
The development of potent and selective 2-aminopyridine iNOS inhibitors is guided by understanding the structure-activity relationship. Key insights include:
-
The 2-Aminopyridine Core : Essential for anchoring in the active site.
-
Substitution at the 4-Position : Introduction of small alkyl groups, such as a methyl group, has been shown to enhance potency.
-
Substitution at the 6-Position : This position is often modified with various side chains to interact with a less conserved region of the active site, thereby driving selectivity. For example, the addition of bulky and rigid substituents can exploit unique conformational states of iNOS.
-
Nitrogen Substitution of the Amino Group : While simple N-alkylation can decrease activity, more complex substitutions can lead to potent and selective inhibitors by allowing the substituent to interact with different residues in the active site.[7]
The "anchored plasticity approach" is a drug design strategy that has been successfully applied to develop selective NOS inhibitors.[1] This approach involves anchoring a core moiety (like 2-aminopyridine) in the conserved active site and then extending rigid, bulky substituents toward more variable, remote pockets of the enzyme. This can induce conformational changes that are unique to a specific isoform, leading to high selectivity.[1]
Experimental Protocols
The following are standardized protocols for assessing the efficacy of iNOS inhibitors.
In Vitro iNOS Inhibition Assay (Griess Assay)
This assay measures the production of nitrite, a stable breakdown product of NO.
Principle: In a cell-based assay, macrophages (e.g., RAW 264.7 cell line) are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce the expression of iNOS.[8] The amount of nitrite accumulated in the cell culture supernatant is then quantified using the Griess reagent.
Protocol:
-
Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.
-
Induction and Inhibition:
-
Remove the culture medium.
-
Add fresh medium containing LPS (1 µg/mL) and IFN-γ (10 ng/mL) along with varying concentrations of the test inhibitor. Include a positive control (LPS/IFN-γ without inhibitor) and a negative control (medium only).
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Nitrite Quantification:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples and determine the IC50 value of the inhibitor.
-
In Vivo Efficacy Assessment in an LPS-Induced Endotoxemia Model
Principle: This model assesses the ability of an inhibitor to reduce systemic NO production in a living organism following an inflammatory challenge.
Protocol:
-
Animal Model: Use male C57BL/6 mice.
-
Inhibitor Administration: Administer the test inhibitor via an appropriate route (e.g., intraperitoneal injection).
-
LPS Challenge: After a predetermined time (e.g., 30 minutes), administer a sublethal dose of LPS (e.g., 5 mg/kg) intraperitoneally to induce iNOS expression.
-
Sample Collection: At a specified time point post-LPS challenge (e.g., 6 hours), collect blood samples via cardiac puncture.
-
Nitrate/Nitrite Measurement:
-
Process the blood to obtain plasma.
-
Measure the total nitrate and nitrite (NOx) levels in the plasma using a commercially available kit, which typically involves the enzymatic conversion of nitrate to nitrite by nitrate reductase, followed by the Griess reaction.
-
-
Data Analysis: Compare the plasma NOx levels in inhibitor-treated animals to those in vehicle-treated, LPS-challenged animals to determine the percentage of inhibition.
Visualizing the Mechanism and Workflow
Simplified iNOS Signaling Pathway
Caption: Simplified signaling pathway of iNOS induction and inhibition.
Experimental Workflow for In Vitro iNOS Inhibition Assay
Caption: Workflow for determining iNOS inhibition using the Griess assay.
Conclusion
The 2-aminopyridine scaffold represents a versatile and effective starting point for the design of potent and selective iNOS inhibitors. The ability to systematically modify the core structure allows for the fine-tuning of inhibitory activity and isoform selectivity. The comparative data and experimental protocols provided in this guide offer a framework for researchers to evaluate novel compounds in this class and to understand the critical parameters for achieving therapeutically relevant iNOS inhibition. Future efforts in this field will likely focus on leveraging structural biology insights to design inhibitors with even greater selectivity and improved pharmacokinetic properties for in vivo applications.
References
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Li, H., et al. (2015). 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. Journal of Medicinal Chemistry, 58(15), 6156–6165. [Link]
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Holden, J. K., et al. (2018). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. ACS Omega, 3(11), 16365–16374. [Link]
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Cinelli, M. A., et al. (2010). Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase. Nature Chemical Biology, 6(12), 923–930. [Link]
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Agrawal, S. K., & Singh, P. P. (2005). A Quantitative Structure-Activity Relationship Study on Some Imidazoles and 2-Aminopyridines Acting as Nitric Oxide Synthase (NOS) Inhibitors. QSAR & Combinatorial Science, 24(3), 369-376. [Link]
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Hah, J. M., et al. (2009). Analogues of 2-aminopyridine-based selective inhibitors of neuronal nitric oxide synthase with increased bioavailability. Bioorganic & Medicinal Chemistry Letters, 19(13), 3445–3447. [Link]
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Gomez, P. C., et al. (2000). Comparison between selective and nonselective nitric oxide synthase inhibition and phenylephrine in normal and endotoxic swine. Critical Care Medicine, 28(3), 803-810. [Link]
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Musumeci, F., et al. (2021). Selective Inhibitors of the Inducible Nitric Oxide Synthase as Modulators of Cell Responses in LPS-Stimulated Human Monocytes. International Journal of Molecular Sciences, 22(15), 7892. [Link]
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Bland-Ward, A. T., & Moore, P. K. (1995). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. British Journal of Pharmacology, 115(8), 1543–1548. [Link]
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Shearer, B. G., et al. (2004). 2-Aminopyridines as Highly Selective Inducible Nitric Oxide Synthase Inhibitors. Differential Binding Modes Dependent on Nitrogen Substitution. Journal of Medicinal Chemistry, 47(10), 2451–2454. [Link]
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Shokati, T., et al. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry, 52(8), 2493–2503. [Link]
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Li, H., et al. (2013). Structure-guided Design of Selective Inhibitors of Neuronal Nitric Oxide Synthase. Journal of the American Chemical Society, 135(47), 17767–17775. [Link]
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Holden, J. K., et al. (2023). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry, 66(14), 9579–9593. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 3-(Pyridin-3-yloxy)propan-1-amine Derivatives
For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison and experimental protocols for assessing the cross-reactivity of 3-(pyridin-3-yloxy)propan-1-amine derivatives. Our focus is on ensuring scientific integrity through a self-validating system of protocols and authoritative grounding in established methodologies.
Introduction: The Imperative of Selectivity in Drug Discovery
The this compound scaffold is a privileged structure in medicinal chemistry, appearing in compounds targeting a range of biological entities, from kinases to G-protein coupled receptors (GPCRs). While optimizing on-target potency is a primary goal, understanding a compound's selectivity profile is equally critical. Off-target interactions can lead to unforeseen toxicities or even desirable polypharmacology. This guide offers a framework for systematically evaluating the cross-reactivity of novel this compound derivatives, using a hypothetical lead compound, "Compound X," as our case study. We will assume, based on preliminary screening, that Compound X is a potent inhibitor of a key oncogenic kinase, Cyclin-Dependent Kinase 2 (CDK2) .
Defining the Cross-Reactivity Landscape for Compound X
The pyridine moiety is a common feature in many kinase inhibitors, making the human kinome a primary landscape for potential off-target interactions. Furthermore, the structural alerts within Compound X warrant a broader investigation into other major target classes, including GPCRs and ion channels, to build a comprehensive safety profile.
The Kinome: A Family of Potential Interactions
Given that N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potent CDK2 inhibitors, it is highly probable that Compound X and its derivatives will exhibit some degree of cross-reactivity with other kinases. A systematic approach to identifying these off-targets is essential.
Beyond the Kinome: GPCRs and Ion Channels
The journey of a drug candidate does not end at kinome profiling. Unintended interactions with GPCRs and ion channels are frequent causes of adverse drug reactions. Therefore, a thorough safety pharmacology screen is a mandatory step in preclinical development.
Experimental Protocols for Comprehensive Cross-Reactivity Profiling
The following section details the step-by-step methodologies for assessing the selectivity of Compound X. The causality behind each experimental choice is explained to provide a clear, logical, and self-validating workflow.
Primary Target Engagement: Cellular Thermal Shift Assay (CETSA)
Before exploring off-targets, it is crucial to confirm that Compound X engages with its intended target, CDK2, within a cellular context. CETSA is a powerful technique for verifying target engagement by measuring the thermal stabilization of a protein upon ligand binding.[1][2]
Experimental Protocol: CETSA for CDK2 Engagement
-
Cell Culture: Culture a human cell line with known CDK2 expression (e.g., HeLa or U2OS) to 70-80% confluency.
-
Compound Treatment: Treat the cells with varying concentrations of Compound X (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.
-
Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by a 3-minute cooling step at room temperature.[3]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of soluble CDK2 at each temperature point using Western blotting or an AlphaScreen-based assay.
-
Data Analysis: Plot the percentage of soluble CDK2 as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of Compound X indicates target engagement.
Diagram: CETSA Workflow
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Kinome-Wide Selectivity Profiling
An in vitro kinase assay panel is the gold standard for assessing the selectivity of a kinase inhibitor across the human kinome. This provides a broad view of potential off-targets and helps to guide structure-activity relationship (SAR) studies to improve selectivity.
Experimental Protocol: In Vitro Kinase Panel Screen
-
Compound Preparation: Prepare a stock solution of Compound X in 100% DMSO. A typical screening concentration is 1 or 10 µM.
-
Kinase Panel Selection: Choose a diverse panel of recombinant human kinases. Several commercial vendors offer panels ranging from a few dozen to over 400 kinases.
-
Assay Execution: The assay is typically performed in a multi-well plate format. Each well contains a specific kinase, its substrate, and ATP (often at the Km concentration for each kinase).
-
Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP. After a defined incubation period, the reaction is stopped.[4]
-
Detection: The amount of phosphorylated substrate is quantified. Common detection methods include radiometric assays (using ³²P- or ³³P-ATP), fluorescence-based assays (e.g., FRET), or luminescence-based assays (e.g., ADP-Glo).[5]
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control. A common threshold for a significant "hit" is >50% inhibition.
Table 1: Hypothetical Kinome Profiling Data for Compound X (1 µM)
| Kinase Family | Kinase | Percent Inhibition |
| CMGC | CDK2 | 98% |
| CMGC | CDK5 | 65% |
| TK | ABL1 | 15% |
| AGC | PKA | 8% |
| CAMK | CAMK2D | 22% |
| ... | ... | ... |
This is a representative subset of data.
Diagram: Kinase Cross-Reactivity Workflow
Caption: Workflow for kinome-wide cross-reactivity screening.
GPCR and Ion Channel Off-Target Screening
To ensure the safety of Compound X, it is essential to screen it against a panel of GPCRs and ion channels known to be associated with adverse drug events.
3.3.1. GPCR Binding Assays
Radioligand binding assays are a robust method for determining the affinity of a compound for a specific GPCR.[6]
Experimental Protocol: GPCR Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from cell lines overexpressing the GPCR of interest.
-
Assay Setup: In a multi-well plate, combine the cell membranes, a radiolabeled ligand with known affinity for the receptor, and varying concentrations of Compound X.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat to separate the membrane-bound radioligand from the unbound radioligand.
-
Detection: Quantify the radioactivity on the filter mat using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of Compound X to determine the Ki (inhibitory constant).
3.3.2. hERG Channel Assay
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a major cause of drug-induced cardiac arrhythmia. The patch-clamp technique is the gold-standard for assessing a compound's effect on hERG channel function.[7]
Experimental Protocol: hERG Manual Patch-Clamp Assay
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).
-
Electrophysiology Setup: Use a patch-clamp rig equipped with an amplifier, data acquisition system, and perfusion system.
-
Cell Patching: Form a high-resistance seal ("giga-seal") between the patch pipette and the cell membrane, and then rupture the membrane to achieve the whole-cell configuration.
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG channel currents.[8]
-
Compound Application: Perfuse the cell with varying concentrations of Compound X and record the corresponding changes in the hERG current.
-
Data Analysis: Measure the peak tail current at each concentration and plot the percentage of inhibition to determine the IC50 value.
Table 2: Hypothetical Safety Pharmacology Data for Compound X
| Target Class | Target | Assay Type | Result (IC50 / Ki) |
| GPCR | Dopamine D2 | Binding | > 10 µM |
| GPCR | Serotonin 5-HT2A | Binding | 5.2 µM |
| Ion Channel | hERG | Patch Clamp | > 30 µM |
| Ion Channel | Nav1.5 | Patch Clamp | > 30 µM |
Interpretation and Next Steps
The hypothetical data presented suggest that Compound X is a potent CDK2 inhibitor with moderate cross-reactivity against CDK5 and the 5-HT2A receptor. The lack of significant activity against the hERG channel is a positive sign for its cardiac safety profile.
Based on these results, the next steps in the drug discovery cascade would be:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of Compound X to improve selectivity against CDK2 over CDK5 and the 5-HT2A receptor.
-
In Vivo Efficacy and Toxicology Studies: Evaluate the therapeutic efficacy and safety of the most promising candidates in relevant animal models.
Conclusion
A systematic and rigorous assessment of cross-reactivity is a cornerstone of modern drug discovery. By employing a multi-faceted approach that includes target engagement assays, broad selectivity profiling, and safety pharmacology screens, researchers can build a comprehensive understanding of a compound's biological activity. This, in turn, enables the selection of drug candidates with the highest potential for success in the clinic.
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Evaluating functional ligand-GPCR interactions in cell-based assays. (n.d.). National Institutes of Health. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(Pyridin-3-yloxy)propan-1-amine
Executive Summary
As a synthetic building block in modern drug discovery and development, 3-(Pyridin-3-yloxy)propan-1-amine is integral to pioneering research. However, its chemical properties necessitate a rigorous and informed approach to its handling and disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound. Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of responsible laboratory practice, ensuring the safety of personnel and the protection of our environment. We will move beyond simple checklists to explain the causality behind each procedural step, building a framework of safety that is both robust and intuitive for the research professional.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of this compound is fundamental to managing its disposal. The Globally Harmonized System (GHS) provides a clear classification of its potential dangers.[1] Mismanagement of this substance can lead to acute health effects and compromise the safety of the laboratory environment.
The primary hazards associated with this compound are summarized below.[1]
| Hazard Classification | GHS Hazard Code | Description of Risk |
| Acute Toxicity, Oral | H302 | Harmful if swallowed, potentially causing systemic toxicity. |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled, which can lead to respiratory distress. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation upon direct contact. |
| Serious Eye Damage/Irritation | H319 | Causes serious and potentially damaging eye irritation. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |
Causality of Protocol: The combined toxic and irritant properties of this amine derivative dictate that it must never be disposed of via standard laboratory drains or as common refuse.[2][3] Such actions risk introducing a harmful substance into aquatic ecosystems and public water treatment facilities, which are not designed to neutralize such compounds.[4][5] Furthermore, its incompatibility with certain other chemicals, notably oxidizing agents, necessitates strict segregation to prevent dangerous reactions within waste streams.[6][7]
Pre-Disposal Operations: Secure Handling and Interim Storage
Proper disposal begins long before the waste container leaves the laboratory. It starts with meticulous handling and storage practices from the moment the compound is used.
2.1. Personal Protective Equipment (PPE)
Due to its irritant and toxic nature, a comprehensive PPE strategy is non-negotiable.
-
Eye Protection: Wear ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[8][9]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or perforation before each use.
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned to protect against splashes.
-
Respiratory Protection: If handling the neat compound outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary.
2.2. Interim Waste Storage
Waste must be accumulated safely within the laboratory before its final collection.
-
Designated Accumulation Area: Establish a specific, low-traffic area for hazardous waste, such as a secondary containment tray within a ventilated cabinet.[10]
-
Container Integrity: Use only appropriate, sealable containers for waste collection, such as the original manufacturer's bottle or a designated glass or polyethylene carboy.[10] Never use food-grade containers, beakers, or flasks for waste accumulation.[10]
-
Chemical Segregation: Store waste containers of this compound separately from incompatible materials, especially strong acids and oxidizing agents.[6][11] Amines are basic and can react exothermically with acids.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., exclamation mark for irritant/acute toxicity).
Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic process for managing the disposal of both bulk quantities of the chemical and its empty containers. This process is designed to be a self-validating system, ensuring no step is overlooked.
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
Protocol Details:
-
Categorize the Waste: Upon completion of your experimental work, any unused this compound, reaction mixtures containing it, or contaminated materials (e.g., silica gel) must be categorized as hazardous chemical waste.
-
Bulk Waste Disposal:
-
Empty Container Decontamination:
-
A container is not truly "empty" until it has been decontaminated.[12]
-
Triple Rinse Protocol: Rinse the empty container three times with a small amount of a suitable solvent (e.g., ethanol, isopropanol).
-
Crucial Step: Each rinse (the "rinsate") is now considered hazardous waste.[12] You must decant and collect every rinse into your liquid hazardous waste container for this compound.
-
After the final rinse and collection, allow the container to air dry in a fume hood.
-
Once dry, deface or remove the original manufacturer's label to prevent confusion.[12] The decontaminated container can now be disposed of as regular laboratory glass or solid waste.
-
-
Final Disposal:
-
The ultimate disposal of the collected hazardous waste is not to be performed by laboratory personnel.
-
The sealed and labeled waste container must be transferred to your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.
-
This ensures the waste is transported and disposed of in compliance with all local and national regulations, typically via high-temperature incineration at a licensed facility.[2][3]
-
Emergency Procedures: Spill Management
In the event of an accidental release, immediate and correct action is critical.
-
Evacuate and Alert: Alert personnel in the immediate vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's EHS emergency line.
-
Control and Contain: For minor spills (<100 mL) inside a chemical fume hood, ensure you are wearing the appropriate PPE. Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully scoop the absorbent material and place it into a sealable, labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with soap and water. Any materials used for cleanup must also be placed in the hazardous waste container.
-
Dispose: Seal and label the container with a full description of the contents and dispose of it through your institution's EHS office.
By integrating this comprehensive, causality-driven disposal protocol into your standard operating procedures, you contribute to a culture of safety and environmental stewardship that is the hallmark of exemplary scientific research.
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A Comprehensive Guide to Personal Protective Equipment for Handling 3-(Pyridin-3-yloxy)propan-1-amine
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. 3-(Pyridin-3-yloxy)propan-1-amine, a pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry. However, its handling necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound, ensuring the safety of laboratory personnel and the integrity of the research.
Understanding the Hazard Profile
The primary hazards associated with this class of compounds include:
-
Acute Toxicity (Oral and Inhalation): Harmful if swallowed or inhaled.[1]
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory tract irritation.[1]
These hazards underscore the critical need for a multi-faceted PPE strategy that provides comprehensive protection for all potential routes of exposure.
Core Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is not merely a procedural step but a critical risk mitigation strategy. The following table summarizes the essential PPE for handling this compound, categorized by the type of protection.
| Protection Type | Required PPE | Rationale and Key Specifications |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | The significant risk of serious eye irritation necessitates robust protection. Standard safety glasses are insufficient. A full-face shield should be used when there is a risk of splashes.[2][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | To prevent skin irritation, gloves made of a material resistant to amines are essential. Double gloving is recommended for enhanced protection during handling of concentrated solutions or for prolonged tasks.[2][4] |
| Body Protection | A laboratory coat, worn fully buttoned. For larger quantities or splash risks, a chemically resistant apron or coveralls should be worn. | This protects the skin and personal clothing from accidental spills and contamination.[2][5] |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | Due to the potential for respiratory irritation and harm if inhaled, a respirator is crucial, particularly when handling the compound outside of a certified chemical fume hood or in poorly ventilated areas.[2][3][4] |
Procedural Guidance for PPE Usage: A Step-by-Step Approach
Adherence to a strict protocol for donning and doffing PPE is as crucial as the selection of the equipment itself. This ensures that the user is protected and prevents the spread of contamination.
Donning PPE Workflow
Caption: Sequential workflow for correctly donning PPE.
Doffing PPE to Prevent Contamination
The removal of PPE is a critical control point for preventing exposure. The guiding principle is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove to glove).
-
Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, enclosing the first glove.
-
Goggles/Face Shield: Remove by handling the strap or headband, avoiding contact with the front surface.
-
Lab Coat/Coveralls: Unbutton or unzip and peel away from the body, turning the sleeves inside out.
-
Respirator: Remove last, after leaving the contaminated area.
Operational Plans: Handling and Disposal
Safe Handling Procedures
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Do not eat, drink, or smoke in areas where the chemical is handled.[6]
-
Spill Response: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, contain the spill with an inert absorbent material and collect it in a sealed, labeled container for disposal.
Disposal Plan
All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
-
Waste Segregation: Collect all chemical waste in a designated, properly labeled, and sealed container.
-
Disposal Protocol: Dispose of the hazardous waste through a licensed chemical waste disposal company, in strict accordance with all local, state, and federal regulations.[6][7] Do not discharge to sewer systems.[7]
The Causality Behind PPE Choices: An Expert Perspective
The rationale for the stringent PPE requirements for handling amine compounds stems from their chemical reactivity and potential biological effects. Amines can be corrosive and readily absorbed through the skin. The pyridine moiety, while contributing to the compound's utility in drug design, also presents specific toxicological considerations. The recommended multi-layered PPE approach is a self-validating system; each component addresses a specific route of potential exposure, creating a comprehensive barrier between the researcher and the chemical. This proactive safety posture is not merely about compliance but about fostering a culture of safety and scientific excellence.
Logical Framework for PPE Selection
Caption: Logical relationship between identified hazards and required PPE.
By adhering to these rigorous safety and handling protocols, researchers can confidently work with this compound, ensuring their personal safety and the integrity of their scientific endeavors.
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(3RS)-3-(4-chlorophenyl)-N-methyl-3-(pyridin-2- yl)propan-1-amine Safety Data Sheet. European Directorate for the Quality of Medicines & Healthcare. 6
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N,N-diethyl-3-pyridin-2-yl-propan-1-amine Safety Data Sheets. Echemi. 7
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3-(Pyridin-3-yl)propan-1-amine. PubChem, National Center for Biotechnology Information.
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How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. 2
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3-Aminopyridine Safety Data Sheet. 8
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Amine Usage Guidelines for High-Purity Amines in Industry. Diplomata Comercial. 3
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
